threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
Description
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Properties
Molecular Formula |
C31H36O11 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28-,29+/m1/s1 |
InChI Key |
LCXGTSCVCJANHX-OFLSOCJJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Presence of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural lignan (B3055560), threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. While this compound is a known natural product, detailed information regarding its quantitative occurrence, specific isolation protocols, and biological activities remains limited in publicly accessible scientific literature. This guide provides a framework for its study, based on established methodologies for related compounds and the known biochemistry of its source.
Natural Occurrence
This compound has been identified as a natural product belonging to the lignan class of phenylpropanoids.[1][2] It is known to occur in Hevea brasiliensis, the Pará rubber tree, a member of the Euphorbiaceae family.[1] Lignans (B1203133) are a diverse group of polyphenolic compounds found in a wide variety of plants, where they play roles in defense and as structural components of lignin.
Table 1: Known Natural Source of this compound
| Family | Genus | Species | Common Name | Plant Part(s) |
| Euphorbiaceae | Hevea | brasiliensis | Pará rubber tree | Not specified in available literature |
Note: Quantitative data on the concentration of this compound in Hevea brasiliensis is not currently available in the reviewed scientific literature.
Hypothetical Biosynthetic Pathway
Lignans are synthesized in plants via the phenylpropanoid pathway. The biosynthesis of this compound is hypothesized to proceed through the oxidative coupling of two sinapyl alcohol monolignols. The following diagram illustrates a plausible biosynthetic route.
Caption: Hypothetical biosynthetic pathway of this compound.
Experimental Protocols
While specific protocols for this compound are not available, the following methodologies are standard for the extraction, isolation, and quantification of lignans from plant material and can be adapted for this compound.
Extraction
The following workflow outlines a general procedure for the extraction of lignans from plant tissues.
Caption: General workflow for the extraction of lignans from plant material.
Detailed Methodology:
-
Sample Preparation: Fresh plant material should be collected and immediately frozen in liquid nitrogen or lyophilized to prevent enzymatic degradation of the target compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent. Methanol, ethanol, or acetone (B3395972) are commonly used for the extraction of lignans. The extraction can be performed at room temperature with stirring or by using techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, requires further purification to isolate the target lignan.
Caption: General workflow for the isolation and purification of lignans.
Detailed Methodology:
-
Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is hexane, ethyl acetate, and water. Lignans typically partition into the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is then subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC. A C18 column with a mobile phase of acetonitrile (B52724) and water is a common choice for lignan purification.
Quantification
Quantitative analysis of the isolated lignan can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Detailed Methodology:
-
Standard Preparation: A pure standard of this compound is required for quantification. If a commercial standard is unavailable, the isolated and purified compound's identity and purity must be confirmed by spectroscopic methods (NMR, MS).
-
Calibration Curve: A series of standard solutions of known concentrations are prepared and injected into the HPLC system to generate a calibration curve.
-
Sample Analysis: The plant extract is analyzed by HPLC under the same conditions as the standards.
-
Quantification: The concentration of the target compound in the extract is determined by comparing its peak area to the calibration curve.
Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the detailed chemical structure and stereochemistry.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activities or signaling pathways of this compound. However, lignans as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Future research should focus on screening this compound for various biological activities.
Conclusion
This compound is a naturally occurring lignan with a known presence in Hevea brasiliensis. Despite its identification, a significant gap exists in the scientific literature regarding its quantitative abundance, specific isolation protocols, and biological functions. This technical guide provides a comprehensive framework based on established methodologies for lignan research to facilitate further investigation into this potentially valuable natural product. Future studies are crucial to unlock the full scientific and therapeutic potential of this compound.
References
Isolating a Key Lignan: A Technical Guide to threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl Ether from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a lignan (B3055560) of interest for its potential biological activities. While this compound has been identified in plant species such as Hevea brasiliensis of the Euphorbiaceae family, a detailed, publicly available protocol for its specific isolation is not readily found in current literature. Therefore, this document presents a robust, generalized methodology synthesized from established protocols for the isolation of similar lignans (B1203133) from plant matrices, particularly within the Euphorbiaceae family. This guide includes detailed experimental protocols, tabulated quantitative data from analogous isolations, and visualizations to aid in understanding the workflow and chemical relationships.
Introduction to threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl Ether
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex lignan belonging to the phenylpropanoid family. Lignans are a large group of polyphenolic compounds derived from the oxidative coupling of two or more phenylpropane units. The structure of the target compound features a β-O-4' ether linkage, which is a common bond in the lignin (B12514952) polymer, and its stereochemistry is defined as the threo diastereomer. The interest in such compounds stems from their diverse and potent biological activities, which can include anti-inflammatory, antioxidant, and cytotoxic effects. The isolation and characterization of specific lignans like this one are crucial for further pharmacological evaluation and potential drug development.
General Experimental Protocol for Isolation
The following protocol is a composite methodology based on standard practices for lignan isolation from plant material. It is designed to be a starting point for researchers and may require optimization depending on the specific plant source and the concentration of the target compound.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves, stems, or bark) from the desired species (e.g., Hevea brasiliensis).
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, freeze-dry the material to better preserve chemical integrity.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Defatting (Optional but Recommended): To remove non-polar constituents that can interfere with subsequent chromatographic steps, perform a preliminary extraction with a non-polar solvent.
-
Macerate the powdered plant material in n-hexane or petroleum ether (1:10 w/v) for 24-48 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the solvent. Repeat this step 2-3 times.
-
Air-dry the defatted plant material.
-
-
Main Extraction:
-
Macerate the defatted plant powder in 95% ethanol (B145695) or methanol (B129727) (1:10 w/v) for 48-72 hours at room temperature with periodic agitation.
-
Filter the extract and collect the filtrate. Repeat the extraction process on the plant residue 2-3 times to ensure exhaustive extraction.
-
Combine all filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Fractionation
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.
-
The lignan fraction is typically expected to partition into the chloroform and ethyl acetate fractions.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the ethyl acetate fraction (often the most enriched in lignans) to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane-ethyl acetate (e.g., from 100:0 to 0:100), followed by ethyl acetate-methanol.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 95:5) and visualization under UV light (254 nm and 365 nm) and/or with a staining reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound using a reversed-phase (C18) preparative HPLC column.
-
A typical mobile phase would be a gradient of methanol and water, or acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector at a wavelength where the compound absorbs (e.g., 280 nm).
-
Collect the peak corresponding to the retention time of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
-
Structure Elucidation and Purity Assessment
-
Confirm the structure of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).
-
Assess the purity of the final compound using analytical HPLC.
Quantitative Data from Lignan Isolation Studies
The following table summarizes representative quantitative data from published lignan isolation studies. Note that these values are for different lignans and plant sources and should be used as a general reference for expected yields and purities.
| Parameter | Phyllanthus niruri (Lignans) | Euphorbia hirta (Lignans) | General Expectation for Target Compound |
| Plant Material | Dried aerial parts | Dried whole plant | Dried leaves or stems of Hevea brasiliensis |
| Extraction Solvent | Methanol | 95% Ethanol | Ethanol or Methanol |
| Crude Extract Yield | ~3.6% (w/w) | ~9.8% (w/w) | 5-15% (w/w) |
| Ethyl Acetate Fraction Yield | Not specified | ~1.2% (from crude extract) | 1-5% (from crude extract) |
| Final Compound Yield | Varies (mg from kg of plant) | Varies (mg from kg of plant) | Highly variable, likely in the mg range per kg of dried plant material |
| Purity | >95% (by HPLC) | >98% (by HPLC) | >98% (by HPLC) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether from a plant source.
Chemical Classification and Relationship
The following diagram illustrates the classification of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether within the broader family of phenylpropanoids and its relationship to its monolignol precursors.
Conclusion
The isolation of pure threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether from plant sources is a multi-step process that requires careful extraction, fractionation, and chromatographic purification. While a specific, published protocol for this exact molecule is elusive, the generalized methodology presented here, based on established procedures for similar lignans, provides a solid foundation for researchers to develop a specific and optimized isolation scheme. The successful isolation and characterization of this and other novel lignans are essential for advancing our understanding of their biological roles and for the potential development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific plant material and laboratory conditions.
An In-Depth Technical Guide to the Biosynthetic Pathway of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic polymer, is a major component of plant cell walls, providing structural integrity and defense against pathogens. Its intricate structure, arising from the combinatorial radical coupling of monolignols, presents a significant challenge to its detailed characterization and valorization. A key structural motif within the lignin polymer is the arylglycerol-β-aryl ether linkage (β-O-4'), which accounts for a substantial portion of the linkages in both softwood and hardwood lignins. The stereochemistry of these linkages, designated as erythro and threo, is of particular interest as it influences the physicochemical properties of the lignin polymer. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to a specific lignin oligomer, threo-guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a structure that embodies the complexity of lignin's mixed monomer composition and stereochemistry.
The Biosynthetic Pathway: From Monolignols to a Complex Oligomer
The biosynthesis of this compound is a multi-step process that begins with the synthesis of monolignols, the fundamental building blocks of lignin. The primary monolignols are p-coumaryl, coniferyl, and sinapyl alcohols, which differ in their degree of methoxylation. The formation of the target molecule involves the coupling of a guaiacyl unit (derived from coniferyl alcohol) with a syringyl unit (derived from sinapyl alcohol) that is part of a dehydrodisinapyl ether moiety.
The overall biosynthetic process can be conceptualized in the following stages:
-
Monolignol Biosynthesis: Phenylalanine, an aromatic amino acid, is converted through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce coniferyl and sinapyl alcohols.[1][2]
-
Oxidative Radicalization: The monolignols are then transported to the cell wall where they are oxidized by laccases and/or peroxidases to generate resonance-stabilized phenoxy radicals.[3][4]
-
Combinatorial Radical Coupling: These radicals then undergo combinatorial coupling to form various types of linkages, including the prominent β-O-4' ether linkage. The formation of a "dehydrodisinapyl ether" likely involves the β-O-4' coupling of two sinapyl alcohol radicals.
-
Stereochemical Control: The stereochemistry of the resulting β-O-4' linkage is crucial. While random coupling would lead to a racemic mixture of erythro and threo isomers, evidence suggests that dirigent proteins (DIRs) may play a role in guiding the stereoselective coupling of monolignols, although their primary characterized role is in lignan (B3055560) biosynthesis (8-8' coupling).[3][4] The ratio of erythro to threo forms has been shown to correlate with the syringyl/guaiacyl content of the lignin.[5][6]
-
Polymer Elongation: The resulting dimers and oligomers can be further oxidized and coupled with other monolignols or oligomers, leading to the growth of the complex lignin polymer. The formation of this compound represents a specific cross-coupling event between a growing polymer chain terminating in a guaiacylglycerol (B1216834) unit and a sinapyl alcohol radical that is part of a dehydrodisinapyl ether dimer.
Quantitative Data
Quantitative data on the enzymatic reactions leading to specific lignin oligomers are challenging to obtain due to the complexity and combinatorial nature of lignin polymerization. However, studies on model systems provide valuable insights into enzyme kinetics and product distribution.
Table 1: Kinetic Parameters of Laccase-Catalyzed Monolignol Oxidation
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |
| Trametes versicolor | Coniferyl Alcohol | 0.025 | 4.387 | 6.6 | [7] |
| Trametes versicolor | Coniferyl Alcohol | 0.019 (in 50% methanol) | 0.979 (in 50% methanol) | 6.6 | [7] |
| Ganoderma lucidum | Sinapic Acid | 0.14 ± 0.02 | 0.12 ± 0.01 (µmol/min/mg) | - | [8] |
| Ganoderma lucidum | Ferulic Acid | 0.28 ± 0.03 | 0.11 ± 0.01 (µmol/min/mg) | - | [8] |
| Ganoderma lucidum | p-Coumaric Acid | 0.52 ± 0.06 | 0.06 ± 0.01 (µmol/min/mg) | - | [8] |
Table 2: Erythro/Threo Ratio of β-O-4' Structures in Lignin
| Lignin Source | Syringyl/Guaiacyl (S/G) Ratio | Erythro/Threo Ratio | Analytical Method | Reference |
| Yellow Poplar (Tension Wood) | High | Higher erythro proportion | Ozonation | [5] |
| Yellow Poplar (Opposite Wood) | Lower | Lower erythro proportion | Ozonation | [5] |
| Softwood Lignins | Low (mainly Guaiacyl) | ~1:1 | Ozonation | [6] |
| Hardwood Lignins | High | Predominantly erythro | Ozonation | [6] |
Note: The data in Table 2 show a correlation between S/G ratio and the erythro/threo ratio, suggesting that the chemical nature of the monolignols influences the stereochemical outcome of the coupling reaction.
Experimental Protocols
Enzymatic Synthesis of a Guaiacylglycerol-β-O-4'-Syringyl Ether Model Compound
This protocol describes a general method for the enzymatic synthesis of a mixed G-S β-O-4' linked dimer, which serves as a model for the core structure of the target molecule.
Materials:
-
Coniferyl alcohol
-
Sinapyl alcohol
-
Horseradish peroxidase (HRP) or a fungal laccase (e.g., from Trametes versicolor)
-
Hydrogen peroxide (for HRP)
-
Phosphate (B84403) buffer (pH 6.0)
-
Dialysis tubing (for peroxidase-catalyzed polymerization)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure (Peroxidase-catalyzed "Zutropf" method): [9]
-
Prepare a solution of coniferyl alcohol and sinapyl alcohol (e.g., 1:1 molar ratio) in a minimal amount of acetone (B3395972) or dioxane and add it to a phosphate buffer (pH 6.0).
-
Prepare a separate, more dilute solution of hydrogen peroxide in the same buffer.
-
Prepare a solution of horseradish peroxidase in the same buffer.
-
Simultaneously and slowly, add the monolignol solution and the hydrogen peroxide solution dropwise to the peroxidase solution with constant stirring over a period of several hours.
-
After the addition is complete, continue stirring for an additional 24 hours.
-
Terminate the reaction by adding a few drops of a catalase solution.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of various dimers and oligomers, can be fractionated by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired guaiacylglycerol-β-O-4'-syringyl ether isomers.
Procedure (Laccase-catalyzed method): [4][10]
-
Dissolve coniferyl alcohol and sinapyl alcohol in a phosphate buffer (pH 6.0).
-
Add a solution of laccase to the monolignol solution with stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours.
-
Follow steps 7-9 from the peroxidase protocol for extraction and purification.
Analysis and Separation of Threo and Erythro Isomers
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used for the separation of lignin model compounds.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic rings (around 280 nm).
-
Separation: The threo and erythro isomers of guaiacylglycerol-β-aryl ethers can often be separated by HPLC, although baseline separation may require optimization of the gradient and flow rate. Chiral HPLC columns can be used for the separation of enantiomers.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are powerful tools for the structural elucidation of lignin model compounds.
-
The chemical shifts of the α, β, and γ protons and carbons in the side chain are sensitive to the stereochemistry.
-
For guaiacylglycerol-β-coniferyl aldehyde ether, the α-methine proton of the erythro isomer appears at a higher magnetic field than that of the threo isomer in the ¹H NMR spectrum of the acetylated derivative.[12]
-
2D NMR techniques such as HSQC and HMBC are invaluable for unambiguous assignment of all signals and confirming the connectivity of the molecule.
Logical Workflow for Synthesis and Analysis
Conclusion
The biosynthetic pathway of this compound is a testament to the complexity and elegance of lignin biosynthesis. While the precise enzymatic control over the formation of this specific oligomer is still an active area of research, the fundamental principles of monolignol synthesis, oxidative coupling, and potential stereochemical guidance provide a solid framework for its understanding. Further research into the role of dirigent proteins in controlling the stereochemistry of β-O-4' linkages and the development of more refined enzymatic synthesis protocols will be crucial for unlocking the full potential of lignin as a renewable source of valuable chemicals and materials. The analytical techniques outlined in this guide provide the necessary tools for researchers to delve deeper into the intricate world of lignin structure and biosynthesis.
References
- 1. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ratio of erythro and threo forms of beta-O-4 structures in tension wood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Reaction Monitoring for quantitative laccase kinetics by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
physical and chemical properties of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a lignan (B3055560) of interest in life sciences research. This document collates available data on its structural and chemical characteristics, outlines generalized experimental protocols for its synthesis and analysis, and explores its potential biological activities, particularly in the context of inflammatory signaling pathways. The information is presented to support further research and development efforts involving this compound.
Introduction
This compound is a natural product belonging to the lignan class of phenylpropanoids.[1] Lignans (B1203133) are a diverse group of phytochemicals found in a wide variety of plants and are known to exhibit a range of biological activities. This particular compound has the CAS Number 844637-85-0.[2] Its complex structure, featuring a β-O-4 ether linkage, is characteristic of lignin (B12514952) and related compounds, making it a valuable subject for studies in natural product chemistry, biochemistry, and pharmacology.
Physicochemical Properties
Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₆O₁₁ | [2] |
| Molecular Weight | 584.61 g/mol | [1] |
| CAS Number | 844637-85-0 | [2] |
| SMILES | COc1cc(C=CCO)cc2C(CO)C(Oc12)c1cc(OC)c(O--INVALID-LINK----INVALID-LINK--c2ccc(O)c(OC)c2)c(OC)c1 | [2] |
| Purity | ≥98% | [3] |
Physical Properties
| Property | Value | Source(s) |
| Physical Description | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
| Storage Temperature | -20°C, protected from air and light | [2][3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for the synthesis of analogous guaiacylglycerol-β-aryl ether lignin models, a generalized approach can be outlined.
Synthesis (General Approach)
The synthesis of guaiacylglycerol-β-aryl ethers typically involves a multi-step process. A common strategy is the condensation of a protected vanillin (B372448) derivative with a brominated aryl ketone, followed by reduction and deprotection steps. The separation of diastereomers (erythro and threo) is often achieved using chromatographic techniques.
Example of a Synthetic Strategy for a Similar Compound (Guaiacylglycerol-β-guaiacyl ether):
-
Protection of Vanillin: The phenolic hydroxyl group of vanillin is protected, for example, as a tetrahydropyranyl (THP) ether.
-
Condensation: The protected vanillin is reacted with an α-bromoacetylated guaiacol (B22219) derivative in the presence of a base.
-
Reduction: The resulting keto-ether is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. This step often produces a mixture of erythro and threo diastereomers.
-
Separation of Diastereomers: The erythro and threo isomers are separated using chromatographic methods like column chromatography or preparative thin-layer chromatography (TLC).
-
Deprotection: The protecting group on the phenolic hydroxyl is removed to yield the final product.
Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and stereochemistry of the synthesized compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more detailed structural elucidation and assignment of proton and carbon signals. The stereochemistry (threo or erythro) can often be determined by analyzing the coupling constants of the protons on the glycerol (B35011) side chain.
3.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Instrumentation: A mass spectrometer, such as a High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The accurate mass measurement from HRMS can be used to confirm the elemental composition.
Biological Activity and Signaling Pathways
Lignans, as a class, are known to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar lignans provides valuable insights.
Many lignans have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.
A related compound, threo-Guaiacylglycerol beta-coniferyl ether, has been reported to exhibit anti-neuroinflammatory activities by inhibiting NO production.[6] This suggests that this compound may also interact with inflammatory signaling cascades.
Postulated Anti-Inflammatory Signaling Pathway
The following diagram illustrates a plausible signaling pathway through which lignans, and potentially this compound, may exert their anti-inflammatory effects. The pathway highlights the inhibition of the NF-κB and MAPK signaling cascades, leading to a decrease in the expression of inflammatory genes.
Caption: Postulated anti-inflammatory signaling pathway of lignans.
Conclusion
This compound is a complex natural product with potential for further investigation in various scientific fields. While there is a need for more comprehensive experimental data on its physical properties and specific biological mechanisms, the existing information on its chemical nature and the activities of related lignans provides a solid foundation for future research. This guide serves as a resource for scientists and researchers, consolidating the current knowledge and outlining potential avenues for exploration, particularly in the realm of anti-inflammatory drug discovery.
References
- 1. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The promising antioxidant effects of lignans: Nrf2 activation comes into view | springermedizin.de [springermedizin.de]
- 6. This compound | 844637-85-0 [m.chemicalbook.com]
The Pivotal Role of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl Ether in Lignin Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a specific β-O-4' linked oligomer, and its fundamental role in the complex three-dimensional structure of lignin (B12514952). As the most abundant inter-unit linkage in lignin, the β-O-4' aryl ether bond is critical to the polymer's integrity and its subsequent impact on biomass recalcitrance and valorization. Understanding the formation, quantification, and chemical behavior of specific structural units like the one in focus is paramount for advancements in biofuel production, biomaterials engineering, and the development of novel therapeutics targeting lignin-related pathways.
Introduction to Lignin and the Significance of β-O-4' Linkages
Lignin is a complex aromatic polymer, or biopolymer, that is deposited in the secondary cell walls of vascular plants. It provides structural rigidity, hydrophobicity, and defense against pathogens. The polymer is primarily formed through the oxidative coupling of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the lignin polymer[1][2][3].
The most prevalent linkage connecting these monolignols is the β-O-4' aryl ether bond, accounting for approximately 50-70% of all inter-unit linkages in lignin[4][5]. The frequency of these bonds makes them a primary determinant of lignin's structure and properties. Consequently, the cleavage of β-O-4' linkages is a key strategy in lignin depolymerization for various industrial applications[6][7][8].
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether represents a specific trimeric structure within the lignin polymer, embodying the crucial β-O-4' linkage. Its structure consists of a guaiacylglycerol (B1216834) unit linked via an ether bond at its β-position to a dehydrodisinapyl ether moiety. The threo stereochemistry of the glycerol (B35011) unit is a significant structural feature. This compound is a naturally occurring lignan (B3055560) found in plants such as Hevea brasiliensis[9].
Quantitative Analysis of Lignin Substructures
The relative abundance of different lignin substructures, including the β-O-4' linkage, varies depending on the plant species, tissue type, and environmental conditions. Various analytical techniques are employed to quantify these substructures, providing valuable insights into lignin composition.
Table 1: Abundance of Major Lignin Inter-unit Linkages in Milled Wood Lignin (MWL) and Mild Acidolysis Lignin (MAL) from Poplar Wood (per 100 Aromatic Units) [10]
| Substructure | MWL Abundance (per 100 Ar) | MAL Abundance (per 100 Ar) |
| β-O-4' aryl ether | 41.5 | 43.3 |
| Resinol (β-β') | 14.6 | 12.7 |
| Phenylcoumaran (β-5') | 3.7 | 4.0 |
Table 2: Quantification of Hydroxyl Groups in various Lignin Samples (mmol/g) [11]
| Lignin Type | Aliphatic OH | C5-substituted OH | Guaiacyl OH | p-Hydroxyphenyl OH | Carboxylic Acids | Total OH |
| Kraft Softwood Lignin (KSW) | 2.63 | 0.20 | 0.85 | 0.16 | 0.08 | 3.92 |
| Kraft Hardwood Lignin (KHW) | 2.13 | 0.99 | 0.30 | 0.04 | 0.11 | 3.57 |
| Organosolv Hardwood Lignin (OHW) | 2.57 | 1.15 | 0.38 | 0.04 | 0.04 | 4.18 |
| Soda Wheat Straw Lignin (SOD) | 2.21 | 0.44 | 0.24 | 0.19 | 0.29 | 3.37 |
Experimental Protocols for Structural Analysis
The structural elucidation of complex molecules like threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether relies on a combination of degradative and non-degradative analytical methods.
Thioacidolysis
Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4' aryl ether bonds in lignin, releasing monomeric and dimeric products that can be quantified by gas chromatography-mass spectrometry (GC-MS)[12][13][14][15].
Protocol for Microscale Thioacidolysis: [12][13]
-
Sample Preparation: Weigh 2-5 mg of extractive-free, dry biomass into a glass reaction tube.
-
Reagent Addition: Add 0.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane).
-
Reaction: Tightly cap the tube and heat at 100°C for 4 hours in a heating block.
-
Cooling and Internal Standard Addition: Cool the tube on ice and add 0.5 mL of a solution containing the internal standard (e.g., tetracosane) in 1 M HCl.
-
Extraction: Add 1 mL of dichloromethane (B109758), vortex thoroughly, and centrifuge to separate the phases.
-
Sample Analysis: Carefully transfer the lower organic phase to a GC vial for analysis by GC-MS.
Derivatization Followed by Reductive Cleavage (DFRC)
The DFRC method is another powerful technique for cleaving α- and β-aryl ethers in lignin, releasing monomers for quantification[16][17][18][19][20].
Protocol for DFRC Method: [16][19]
-
Derivatization: To approximately 10 mg of lignin or 20 mg of cell wall sample in a 10 mL round-bottom flask, add 2.5 mL of a stock solution of acetyl bromide in acetic acid. Stir the mixture at 50°C for 3 hours.
-
Solvent Removal: Remove the solvents by rotary evaporation at 50°C.
-
Reductive Cleavage: Dissolve the residue in 2.5 mL of a dioxane/acetic acid/water mixture (5:4:1, v/v/v). Add approximately 50 mg of zinc dust with vigorous stirring and continue for 40 minutes.
-
Work-up: Quench the reaction with saturated ammonium (B1175870) chloride and extract the products with dichloromethane.
-
Acetylation: Acetylate the residue with a mixture of acetic anhydride (B1165640) and pyridine (B92270) in dichloromethane for 40 minutes.
-
Quantification: After removing the acetylation reagents, dissolve the final products in methylene (B1212753) chloride for GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR and 2D HSQC (Heteronuclear Single Quantum Coherence) NMR are non-degradative techniques that provide detailed structural information about lignin, including the quantification of different substructures and linkages[10][21][22].
General Protocol for Quantitative ¹³C NMR of Lignin: [21]
-
Sample Preparation: Dissolve approximately 80-100 mg of acetylated lignin in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trioxane) and a relaxation agent (e.g., chromium(III) acetylacetonate).
-
NMR Acquisition: Acquire the ¹³C NMR spectrum using an inverse-gated decoupling pulse sequence to ensure quantitative results. A long relaxation delay (e.g., 10 seconds) is crucial.
-
Data Analysis: Integrate the signals corresponding to specific carbon atoms in different lignin substructures and normalize them against the internal standard to determine their abundance.
Biosynthesis and Analytical Workflow
The formation and analysis of complex lignin structures like threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether involve intricate biosynthetic pathways and systematic analytical workflows.
Conceptual Biosynthetic Pathway
The biosynthesis of lignin involves the enzymatic dehydrogenation of monolignols (coniferyl and sinapyl alcohols) to form resonance-stabilized radicals. These radicals then undergo combinatorial coupling to form the various linkages found in the lignin polymer[1][2][23][24][25]. The formation of a β-O-4' linkage, central to the target molecule, is a key step in this process.
Figure 1: Conceptual biosynthetic pathway for the formation of a β-O-4' linkage in lignin.
Experimental Workflow for Structural Elucidation
A systematic workflow is essential for the comprehensive structural analysis of a complex lignin oligomer.
Figure 2: Experimental workflow for the structural elucidation of a lignin oligomer.
Conclusion
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether serves as an important model for understanding the intricacies of lignin structure. The prevalence of its core β-O-4' linkage underscores the necessity of robust analytical methodologies to characterize lignin's complex architecture. The protocols and workflows detailed in this guide provide a solid foundation for researchers engaged in the fields of biomass valorization, plant biochemistry, and drug discovery to investigate the structure and function of lignin and its components. A deeper understanding of these fundamental structures will undoubtedly pave the way for innovative applications and technologies.
References
- 1. Lignin: A Major Barrier in Enzymatic Degradation [ebrary.net]
- 2. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignin Biosynthesis and Its Diversified Roles in Disease Resistance [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis of Stereospecificity in the Bacterial Enzymatic Cleavage of β-Aryl Ether Bonds in Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Etherases in lignin valorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of lignin structures and lignin-carbohydrate complex (LCC) linkages by quantitative 13C and 2D HSQC NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. novapublishers.com [novapublishers.com]
- 18. researchgate.net [researchgate.net]
- 19. ars.usda.gov [ars.usda.gov]
- 20. Derivatization followed by reductive cleavage (the DFRC method): A new method for lignin analysis - ProQuest [proquest.com]
- 21. Comprehensive structural analysis of biorefinery lignins with a quantitative 13C NMR approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Biological Potential of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activity of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential biological activities based on data from structurally similar lignans (B1203133). The experimental protocols and signaling pathways described are standard methodologies used to evaluate compounds of this class and should be considered as a predictive framework for future research.
Introduction
This compound is a naturally occurring lignan (B3055560).[1][2] Lignans are a class of polyphenolic compounds found in a variety of plants and are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Structurally similar compounds, such as threo-Guaiacylglycerol beta-coniferyl ether and tricin (B192558) 4'-O-(threo-β-guaiacylglyceryl) ether, have demonstrated significant anti-inflammatory and antioxidant properties, suggesting that this compound may exhibit a comparable pharmacological profile.[5][6] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential biological activities of this compound, along with established experimental protocols for their evaluation and a visualization of the underlying signaling pathways.
Potential Biological Activities and Quantitative Data
Based on the activities of related lignans, this compound is predicted to exhibit significant antioxidant and anti-inflammatory properties. The following tables summarize quantitative data from studies on analogous compounds, which can serve as a benchmark for the evaluation of the target compound.
Table 1: Predicted Antioxidant Activity
| Assay | Test Compound | Concentration | % Inhibition/Activity | Reference Compound |
| DPPH Radical Scavenging | Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | Not Specified | Potent Activity | Not Specified |
| ABTS Radical Scavenging | General Lignan Extracts | Varies | Significant Inhibition | Ascorbic Acid |
| Ferric Reducing Antioxidant Power (FRAP) | General Lignan Extracts | Varies | Strong Reducing Power | Trolox |
| Reactive Oxygen Species (ROS) Generation | Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | Varies | Significant Inhibition | Not Specified |
This table is a composite based on general findings for lignans and specific data for tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a structurally related flavonolignan.[6][7]
Table 2: Predicted Anti-inflammatory Activity
| Assay | Test Compound | Concentration/Dose | % Inhibition | Reference Compound |
| Nitric Oxide (NO) Production Inhibition (in BV-2 cells) | threo-Guaiacylglycerol beta-coniferyl ether | Not Specified | Significant Inhibition | Not Specified |
| iNOS Expression Inhibition (in RAW264.7 cells) | Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | Varies | Significant Inhibition | Not Specified |
| COX-2 Expression Inhibition (in RAW264.7 cells) | Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | Varies | Significant Inhibition | Not Specified |
| TPA-induced Ear Edema (in mice) | Tricin 4'-O-(threo-β-guaiacylglyceryl) ether | Not Specified | Efficient Inhibition | Not Specified |
| Carrageenan-induced Paw Edema (in rats) | (-)-Hinokinin | 30 mg/kg | 63% | Indomethacin |
This table includes data from the lignan threo-Guaiacylglycerol beta-coniferyl ether and the flavonolignan tricin 4'-O-(threo-β-guaiacylglyceryl) ether, as well as the lignan (-)-hinokinin, to provide a broad perspective on potential anti-inflammatory effects.[5][6][8]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory activities of this compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid, Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] * 100.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.[7]
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to the diluted ABTS•+ solution.
-
Include a positive control and a blank.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Inhibition Assay in Macrophages
-
Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
-
Protocol:
-
Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
2. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling (edema) in a rodent's paw induced by the injection of carrageenan, an inflammatory agent.
-
Protocol:
-
Administer the test compound orally or intraperitoneally to a group of rats or mice at various doses.
-
Administer a vehicle control to another group and a positive control (e.g., indomethacin) to a third group.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Signaling Pathways and Visualizations
The anti-inflammatory effects of many lignans are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on data from related compounds, this compound may exert its effects through the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway in Inflammation
Caption: Predicted inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway in Inflammation
Caption: Predicted modulation of the STAT3 signaling pathway.
General Experimental Workflow
Caption: A general workflow for evaluating biological activity.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the available data on structurally related lignans strongly suggest its potential as a valuable antioxidant and anti-inflammatory agent. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for initiating research into the pharmacological properties of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and to validate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-inflammatory effect of tricin 4'-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether as a Lignin Model Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin (B12514952), a complex aromatic polymer, is a key component of plant biomass and a potential source of valuable aromatic chemicals. Understanding its structure and degradation pathways is crucial for the development of efficient biorefinery processes and novel bioactive compounds. threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a naturally occurring lignin model compound that represents the β-O-4' aryl ether linkage, the most abundant linkage in the lignin polymer. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and presents generalized experimental protocols for its synthesis and analysis based on closely related compounds. Furthermore, it details the enzymatic degradation pathway of the β-O-4' linkage, a critical process in lignin valorization.
Compound Profile
This compound is a natural product that has been isolated from Hevea brasiliensis[1]. As a representative of the guaiacylglycerol-β-aryl ether class of compounds, it serves as a valuable tool for studying the chemistry and biochemistry of lignin.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C31H36O11 | [2][3] |
| CAS Number | 844637-85-0 | [2][3] |
| Purity | ≥98% (by 1H-NMR) | [2] |
| Physical Description | Powder | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Refrigerate or freeze (2-8 °C), protected from air and light | [2] |
Biological Activity
While primarily used as a lignin model, this compound has also been investigated for its biological activity. A notable finding is its inhibitory effect on nitric oxide production.
| Biological Activity | Metric | Value | Cell Line | Conditions | Reference |
| Inhibition of LPS-induced nitric oxide production | IC50 | 21.3 μM | Mouse RAW264.7 cells | Pre-incubation for 1 hr before LPS exposure, measured after 24 hrs | [1] |
Synthesis and Characterization: A Generalized Approach
Representative Synthesis Protocol (Adapted from GGE Synthesis)
This protocol outlines the key steps for synthesizing a guaiacylglycerol-β-aryl ether.
Step 1: Preparation of α-lithiated (2-methoxyphenoxy)acetic acid
-
Dissolve diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) in a reaction vessel under an inert atmosphere (e.g., argon).
-
Cool the solution to -10°C and add n-butyllithium in hexane (B92381) dropwise.
-
Stir the mixture for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add a solution of (2-methoxyphenoxy)acetic acid in THF to the LDA solution.
Step 2: Condensation with Aldehyde
-
Cool the solution from Step 1 to -70°C.
-
Slowly add a solution of the desired aromatic aldehyde (in this case, a dehydrodisinapyl aldehyde derivative) in THF.
-
Allow the reaction to proceed for several hours at low temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Reduction
-
Extract the crude 3-hydroxypropionic acid product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Dissolve the crude product in THF and add a reducing agent, such as borane-dimethyl sulfide (B99878) complex, at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of methanol.
Step 4: Purification and Diastereomer Separation
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Separate the erythro and threo diastereomers using ion-exchange chromatography.
Characterization Techniques
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Representative Parameters (for GGE) |
| 1H and 13C NMR | Structural elucidation and confirmation of stereochemistry. | 1H and 13C NMR data for GGE are well-documented in the literature, allowing for the assignment of all proton and carbon signals. |
| HPLC-MS | Purity assessment and molecular weight confirmation. | Reversed-phase HPLC with a C18 column and a water/acetonitrile (B52724) gradient is commonly used. Mass spectrometry provides the molecular ion peak and fragmentation patterns for structural confirmation. |
Role as a Lignin Model Compound
This compound is an excellent model for studying the cleavage of the β-O-4' aryl ether linkage, which is the most common bond in lignin[6][7]. Understanding the mechanisms of this bond's cleavage is fundamental for developing efficient lignin depolymerization technologies.
Enzymatic Degradation of the β-O-4' Linkage
In several microorganisms, such as Sphingobium sp. SYK-6, the degradation of β-O-4' aryl ether linkages is a well-characterized enzymatic process involving a cascade of reactions[7].
Key Enzymes and their Roles:
-
Cα-dehydrogenase (e.g., LigD): This NAD+-dependent enzyme oxidizes the α-hydroxyl group of the guaiacylglycerol (B1216834) moiety to a ketone.
-
β-etherase (e.g., LigF/LigE): These glutathione (B108866) S-transferases catalyze the reductive cleavage of the β-O-4' ether bond in the α-keto intermediate. This step is dependent on glutathione (GSH).
-
Glutathione lyase (e.g., LigG): This enzyme releases the glutathione from the Cβ atom of the cleaved side chain.
Experimental Protocol for Enzymatic Degradation Assay
This protocol provides a general method for assessing the enzymatic degradation of a β-O-4' lignin model compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0), the lignin model compound (dissolved in a suitable solvent like DMSO), NAD+, and reduced glutathione (GSH).
-
Enzyme Addition: Initiate the reaction by adding the purified enzymes (LigD, LigF, and LigG).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by HPLC or HPLC-MS to identify and quantify the substrate and degradation products.
Visualizations
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of guaiacylglycerol-β-aryl ethers.
Enzymatic Degradation Pathway of β-O-4' Linkage
Caption: Key enzymatic steps in the degradation of the β-O-4' aryl ether linkage.
Conclusion
This compound is a valuable, naturally occurring model compound for advancing our understanding of lignin chemistry. While specific experimental data for this compound remains limited in publicly accessible literature, established methodologies for related guaiacylglycerol-β-aryl ethers provide a solid foundation for its synthesis, characterization, and use in degradation studies. The detailed enzymatic pathway for the cleavage of the β-O-4' linkage, elucidated through studies of similar model compounds, offers a roadmap for developing biotechnological approaches to lignin valorization. Further research focused specifically on this compound will undoubtedly contribute to a more comprehensive understanding of lignin's complex nature and unlock new opportunities in biorefining and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether - Immunomart [immunomart.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether (CAS 844637-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, identified by the CAS number 844637-85-0. This lignan, a natural product found in Hevea brasiliensis, has demonstrated noteworthy anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development.[1] This document compiles available data on its properties, suppliers, biological activity, and a proposed mechanism of action, presented in a format tailored for research and development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 844637-85-0 | [1][2] |
| IUPAC Name | (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-{4-[3-(hydroxymethyl)-5-[(1E)-3-hydroxyprop-1-en-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy}propane-1,3-diol | N/A |
| Molecular Formula | C31H36O11 | [1][2] |
| Molecular Weight | 584.61 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Predicted Density | 1.331 g/cm³ | N/A |
| Storage | Store at -20°C, protected from air and light | [2][3] |
Biological Activity: Anti-inflammatory Properties
This compound has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in murine macrophage RAW264.7 cells.[1] This activity suggests a potential role as an anti-inflammatory agent.
| Assay | Cell Line | Parameter | Result |
| Inhibition of LPS-induced Nitric Oxide Production | RAW264.7 | IC50 | 21.3 μM |
This inhibitory effect on NO production is a key indicator of anti-inflammatory potential, as excessive NO production is a hallmark of the inflammatory response.
Proposed Mechanism of Action and Signaling Pathway
While the specific signaling pathway for this compound has not been explicitly elucidated in the available literature, the anti-inflammatory effects of lignans (B1203133) are generally attributed to the modulation of key inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.[4][5][6]
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO.
It is proposed that this compound, like other lignans, may exert its anti-inflammatory effect by interfering with this pathway, potentially by inhibiting the activation of NF-κB or upstream signaling molecules.
Below is a generalized diagram illustrating the proposed anti-inflammatory signaling pathway for lignans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether - Immunomart [immunomart.com]
- 3. Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of tricin 4′-O-(threo-β-guaiacylglyceryl) ether, a novel flavonolignan compound isolated from Njavara on in RAW264.7 cells and in ear mice edema (Journal Article) | ETDEWEB [osti.gov]
- 6. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
For Researchers, Scientists, and Drug Development Professionals
-
Synthesis of a protected Guaiacylglycerol (B1216834) precursor.
-
Synthesis of the dehydrodisinapyl alcohol moiety (syringaresinol).
-
Coupling of the two moieties and final deprotection to yield the target compound.
Appropriate protecting group strategies are employed to ensure regioselectivity and stereoselectivity where possible.
Data Presentation
The following table summarizes the expected yields for each key step in the proposed synthesis. These are based on reported yields for analogous reactions in the literature.
| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |
| 1a | Protection of Vanillin (B372448) | Vanillin | 4-O-benzyl-vanillin | >95 |
| 1b | Aldol Condensation | 4-O-benzyl-vanillin, 2-(2-methoxyphenoxy)acetic acid lithium salt | β-hydroxy ester intermediate | ~60-70 |
| 1c | Reduction | β-hydroxy ester intermediate | Protected Guaiacylglycerol (threo/erythro mixture) | >90 |
| 2a | Reduction of Sinapaldehyde (B192390) | Sinapaldehyde | Sinapyl alcohol | >95 |
| 2b | Oxidative Dimerization | Sinapyl alcohol | Syringaresinol (B1662434) (dehydrodisinapyl alcohol) | ~80-90 |
| 3a | Selective Protection of Syringaresinol | Syringaresinol | Mono-protected Syringaresinol | Variable |
| 3b | Mitsunobu Coupling | Protected Guaiacylglycerol, Mono-protected Syringaresinol | Protected target compound | ~50-70 |
| 3c | Deprotection | Protected target compound | threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether | >90 |
Experimental Protocols
Stage 1: Synthesis of Protected Guaiacylglycerol Precursor
This stage aims to produce a guaiacylglycerol derivative with a free benzylic hydroxyl group for subsequent coupling, while other hydroxyl groups are protected.
1a. Synthesis of 4-O-benzyl-vanillin
-
Materials: Vanillin, Benzyl (B1604629) chloride, Potassium carbonate (K₂CO₃), Acetone (B3395972).
-
Procedure:
-
Dissolve vanillin (1 equivalent) in acetone in a round-bottom flask.
-
Add K₂CO₃ (1.5 equivalents) and benzyl chloride (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the solid K₂CO₃ and evaporate the acetone.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 4-O-benzyl-vanillin.
-
1b. Aldol Condensation to form β-hydroxy ester intermediate
-
Materials: 2-(2-methoxyphenoxy)acetic acid, n-Butyllithium (n-BuLi), Diisopropylamine (B44863), 4-O-benzyl-vanillin, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve 2-(2-methoxyphenoxy)acetic acid (2 equivalents) in anhydrous THF and add it dropwise to the LDA solution at -78 °C to form the lithium salt.
-
Dissolve 4-O-benzyl-vanillin (1 equivalent) in anhydrous THF and add it to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is used in the next step without further purification.
-
1c. Reduction to Protected Guaiacylglycerol
-
Materials: Crude β-hydroxy ester intermediate, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄), THF (anhydrous).
-
Procedure:
-
Dissolve the crude β-hydroxy ester in anhydrous THF.
-
Cool the solution to 0 °C and slowly add LiAlH₄ (or NaBH₄ for a milder reduction) in portions.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica (B1680970) gel to separate the threo and erythro isomers. The threo isomer is typically the major product and can be identified by NMR spectroscopy.
-
Stage 2: Synthesis of Dehydrodisinapyl Alcohol (Syringaresinol)
This stage involves the preparation of sinapyl alcohol and its subsequent oxidative dimerization.
2a. Synthesis of Sinapyl Alcohol
-
Materials: Sinapaldehyde, Sodium borohydride (NaBH₄), Methanol (B129727).
-
Procedure:
-
Dissolve sinapaldehyde (1 equivalent) in methanol.
-
Cool the solution to 0 °C and add NaBH₄ (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~5 with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield sinapyl alcohol as a pale-yellow solid.
-
2b. Oxidative Dimerization to Syringaresinol
-
Materials: Sinapyl alcohol, Horseradish peroxidase (HRP), Hydrogen peroxide (H₂O₂), Phosphate (B84403) buffer (pH 7.5).
-
Procedure:
-
Dissolve sinapyl alcohol in a minimal amount of a co-solvent like DMSO and dilute with 50 mM potassium phosphate buffer (pH 7.5).
-
Add HRP to the solution.
-
Add a dilute solution of H₂O₂ dropwise over several hours with stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel to obtain syringaresinol.
-
Stage 3: Coupling and Deprotection
This final stage involves the formation of the β-O-4' ether bond followed by the removal of protecting groups. A Mitsunobu reaction is proposed for the key coupling step, which proceeds with inversion of configuration at the benzylic carbon of the guaiacylglycerol unit, thus requiring the erythro isomer of the protected guaiacylglycerol to obtain the threo product.
3a. Selective Protection of Syringaresinol (if necessary)
-
Note: To control the regioselectivity of the coupling, it may be necessary to selectively protect one of the two phenolic hydroxyl groups of syringaresinol. This can be challenging and may require optimization. A potential strategy is to use a bulky protecting group that reacts preferentially at one of the less hindered phenols.
3b. Mitsunobu Coupling
-
Materials: erythro-Protected Guaiacylglycerol (from step 1c), Syringaresinol (or its mono-protected derivative), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.
-
Procedure:
-
Dissolve the erythro-protected guaiacylglycerol (1 equivalent), syringaresinol (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the protected target compound.
-
3c. Deprotection
-
Materials: Protected target compound, Palladium on carbon (Pd/C), Hydrogen gas (H₂), Methanol or Ethyl acetate.
-
Procedure:
-
Dissolve the protected compound in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under an atmosphere of H₂ (balloon or Parr hydrogenator) at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and wash with the solvent.
-
Evaporate the solvent to yield the final product, this compound.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Application Notes and Protocols for the Enzymatic Degradation of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the enzymatic degradation of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a dimeric model compound representing the prevalent β-O-4' aryl ether linkages in lignin (B12514952). Understanding the enzymatic cleavage of this bond is crucial for lignin valorization and the development of novel biocatalysts.
Introduction
Lignin, a complex aromatic polymer, is a vast and underutilized renewable resource. Its intricate structure, dominated by β-O-4' aryl ether linkages, poses a significant challenge to its depolymerization into valuable aromatic chemicals. Microbial enzyme systems, particularly those from bacteria like Sphingobium sp. SYK-6, have evolved to efficiently break down these linkages.[1][2] The enzymatic degradation of lignin model compounds, such as threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, provides a tractable system to elucidate the underlying biochemical mechanisms and to characterize the activity of lignin-degrading enzymes.
The key enzymes involved in the bacterial catabolism of β-O-4' ether linkages are a group of NAD+-dependent Cα-dehydrogenases (e.g., LigD) and glutathione-dependent β-etherases (e.g., LigE, LigF), which work in concert to cleave the ether bond.[1][2][3][4] Fungal systems also possess β-etherases, such as the glutathione-S-transferase (GST) from the white-rot fungus Dichomitus squalens, that selectively cleave the β-O-4' bond.[5]
Enzymatic Degradation Pathway
The catabolism of guaiacylglycerol-β-O-4'-aryl ether model compounds in bacteria like Sphingobium sp. SYK-6 proceeds through a well-characterized pathway. This pathway involves the sequential action of several enzymes, leading to the cleavage of the β-O-4' ether bond and the formation of monomeric aromatic compounds.
Caption: Enzymatic degradation pathway of a guaiacylglycerol-β-O-4'-aryl ether model compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and kinetic parameters reported for the enzymatic degradation of various guaiacylglycerol-β-O-4'-ether model compounds. Note that specific values for threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether may vary.
| Enzyme System | Substrate | pH | Temperature (°C) | Key Findings | Reference |
| Sphingobium sp. SYK-6 LigD, LigF, LigG | 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | 7.5 | 30 | Efficient cleavage of the β-O-4' bond with regeneration of NAD+ and glutathione. | [1] |
| Dichomitus squalens Ds-GST1 | Guaiacylglycerol-β-guaiacyl ether (GGE) | 7.0 | 25 | Selective cleavage of the β-O-4' bond in a glutathione-dependent reaction. | [5] |
| Agrobacterium sp. LigE-type etherase | Phenylcoumaran β-5 lignin dimer | Not specified | Not specified | Catalyzes cleavage of β-5 linkages, indicating broader substrate specificity. | [6] |
| Various Laccases and Peroxidases | Guaiacyl-glycerol-β-guaiacyl ether (G-O-4') | 3-10 | Not specified | pH optima for cleavage depend on the specific enzyme and bond type. | [7] |
Experimental Protocols
Synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
The synthesis of this specific model compound can be adapted from established methods for similar arylglycerol β-aryl ethers.[8][9][10] A general synthetic strategy involves the reaction of an appropriate aromatic aldehyde with an α-lithiated (2-methoxyphenoxy)acetic acid derivative, followed by reduction. The separation of the threo and erythro isomers is typically achieved by chromatographic methods.
Expression and Purification of Lignin-Degrading Enzymes
The genes encoding for enzymes such as LigD, LigF, and LigG from Sphingobium sp. SYK-6 can be cloned and expressed in a suitable host, such as E. coli.[1][2][3] Purification is typically achieved using affinity chromatography (e.g., His-tag).
Enzymatic Degradation Assay
This protocol outlines a typical assay to monitor the degradation of the substrate.
Materials:
-
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether stock solution (e.g., 10 mM in DMSO)
-
Purified enzymes (LigD, LigF, LigG)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+), oxidized form
-
Reduced glutathione (GSH)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and GSH at desired concentrations (e.g., 1 mM each).
-
Add the purified enzymes (LigD, LigF, and LigG) to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Initiate the reaction by adding the substrate stock solution to a final concentration of, for example, 0.2 mM.[11]
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.[1]
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant for the disappearance of the substrate and the appearance of degradation products using analytical techniques such as HPLC or GC-MS.[11]
Analysis of Degradation Products
The degradation of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be monitored, and the products identified using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used to separate the substrate from its degradation products.[11] Detection is typically performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile degradation products.[12] Derivatization of the products may be necessary to increase their volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, as well as 2D NMR techniques, can be used to elucidate the structure of the degradation products.[13]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for studying the enzymatic degradation of the target compound.
Caption: A generalized workflow for the study of enzymatic degradation of lignin model compounds.
References
- 1. Enzymatic cleavage of lignin β-O-4 aryl ether bonds via net internal hydrogen transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A bacterial enzyme degrading the model lignin compound beta-etherase is a member of the glutathione-S-transferase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ether Bond Cleavage of a Phenylcoumaran β‐5 Lignin Model Compound and Polymeric Lignin Catalysed by a LigE‐type Etherase from Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic cleavage of model lignin dimers depends on pH, enzyme, and bond type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether as a Substrate for β-Etherase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic biopolymer, represents a vast and renewable source of valuable chemical building blocks. The depolymerization of lignin is a critical step in biorefinery processes, and enzymatic approaches offer a promising avenue for selective and efficient breakdown under mild conditions. The most abundant linkage in lignin is the β-O-4' aryl ether bond, and its cleavage is a key target for enzymatic valorization. β-Etherases, a class of glutathione (B108866) S-transferases (GSTs), play a central role in the microbial degradation of lignin by specifically cleaving these β-O-4' linkages in lignin-derived oligomers.[1][2]
This document provides detailed application notes and protocols for the use of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, a specific guaiacyl-syringyl (G-S) type lignin model compound, as a substrate for studying β-etherase activity. Understanding the enzymatic cleavage of such G-S dimers is crucial as they represent a significant linkage type in hardwood lignins.
The Substrate: threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (CAS 844637-85-0) is a lignin dimer model compound that features a β-O-4' ether linkage between a guaiacylglycerol (B1216834) unit and a dehydrodisinapyl alcohol moiety. Its structure is representative of the G-S linkages found in natural lignins.
Chemical Structure:
Caption: Chemical structure of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
β-Etherase Enzymatic Pathway
The bacterial degradation of β-O-4' linked dimers is a multi-step process involving a cascade of enzymes. The key enzymes are Cα-dehydrogenases (e.g., LigD) and β-etherases (e.g., LigE, LigF), which are glutathione S-transferases.[2][3]
Caption: Enzymatic cleavage pathway of a β-O-4' G-S lignin dimer.
Data Presentation: β-Etherase Activity on Lignin Model Compounds
Table 1: Specific Activities of β-Etherases with Various Lignin Model Substrates
| Enzyme | Substrate* | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| LigF-NA | β-guaiacyl-α-veratrylglycerone (GVG) | 2.9 | 9.0 | 25 | [4] |
| LigE | β-guaiacyl-α-veratrylglycerone (GVG) | 2.2 | 9.0 | 25 | [4] |
| Ds-GST1 | 2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol | 0.000117 | ~7.5 | ~25 | [5] |
| LigF | 2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol | 0.001813 | ~7.5 | ~25 | [5] |
*Note: The specific activities are reported for the substrates used in the cited studies, which are structurally related to the oxidized form of the title compound.
Experimental Protocols
Protocol 1: Synthesis of a threo-Guaiacylglycerol-β-O-4'-sinapyl alcohol ether Model Compound
This protocol is adapted from the synthesis of guaiacylglycerol-8-O-4'-(sinapyl alcohol) ether and can be modified for the synthesis of the title compound.[6]
Materials:
-
α-bromoacetosyringone-4-benzoate
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
Paraformaldehyde
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trimethyl orthoformate
-
p-toluenesulfonic acid
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
-
Preparative Thin Layer Chromatography (TLC) plates
Procedure:
-
Condensation: React α-bromoacetosyringone-4-benzoate with sinapaldehyde in the presence of K₂CO₃ and KI in DMF at room temperature.
-
Aldol-type Condensation: The product from step 1 is then reacted with paraformaldehyde and K₂CO₃ in DMSO.
-
Acetal (B89532) Formation: The resulting product is treated with trimethyl orthoformate and p-toluenesulfonic acid in a THF/MeOH mixture.
-
Reduction: The acetal is reduced with NaBH₄ in a THF/MeOH mixture at 0°C.
-
Hydrolysis and Isomer Separation: The product is hydrolyzed with 90% acetic acid. The erythro and threo isomers are then separated by preparative TLC or silica gel column chromatography.
Protocol 2: Expression and Purification of Recombinant β-Etherase (e.g., LigE, LigF)
β-Etherases like LigE and LigF from Sphingobium sp. SYK-6 can be recombinantly expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the β-etherase gene (e.g., pET vector with a His-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography column
-
Buffers for lysis, washing, and elution (containing imidazole)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purification: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged β-etherase with elution buffer containing a high concentration of imidazole.
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol 3: Enzymatic Assay of β-Etherase Activity
This protocol describes a typical assay to measure the cleavage of the β-O-4' bond in the Cα-oxidized form of the substrate.
Workflow:
Caption: Experimental workflow for the β-etherase assay.
Materials:
-
Cα-oxidized threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether (substrate)
-
Purified β-etherase (LigE or LigF)
-
Reduced glutathione (GSH)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Quenching solution (e.g., 1 M HCl or methanol)
-
HPLC system with a C18 column and UV detector
-
Standards for the substrate and expected products (guaiacylglycerol derivative and sinapyl alcohol derivative)
Procedure:
-
Substrate Preparation: The Cα-hydroxyl group of the substrate must first be oxidized to a ketone using a Cα-dehydrogenase (e.g., LigD) in the presence of NAD⁺.[5]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Cα-oxidized substrate (e.g., 1 mM)
-
GSH (e.g., 5 mM)
-
Purified β-etherase (a suitable concentration to ensure linear reaction kinetics)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25-30°C) for a defined period. Collect aliquots at different time points.
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% formic acid) to separate the substrate and products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm).
-
-
Quantification: Identify and quantify the substrate and products by comparing their retention times and peak areas to those of known standards. The rate of product formation or substrate consumption can be used to determine the enzyme's specific activity.
Concluding Remarks
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether serves as a valuable substrate for investigating the activity and specificity of β-etherases, particularly for their role in degrading G-S linkages prevalent in hardwood lignins. The protocols provided herein offer a framework for the synthesis of relevant model compounds, the preparation of recombinant β-etherases, and the execution of enzymatic assays with subsequent product analysis. Further research to determine the specific kinetic parameters of various β-etherases with this and other G-S and S-S type lignin model compounds will be instrumental in advancing our understanding of enzymatic lignin depolymerization and will aid in the development of novel biocatalysts for biorefinery applications.
References
- 1. Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying β-O-4 Linkage Cleavage in threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic biopolymer, is a significant component of lignocellulosic biomass and represents a vast, renewable source of aromatic chemicals. The most abundant linkage within the lignin structure is the β-O-4 aryl ether bond, and its selective cleavage is a critical step in the valorization of lignin into valuable platform chemicals and biofuels. The study of this cleavage is often performed on well-defined lignin model compounds to understand the reaction mechanisms and optimize catalytic or enzymatic processes.
This document provides detailed application notes and experimental protocols for studying the cleavage of the β-O-4 linkage in a specific, complex lignin model compound: threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether . This compound is a valuable substrate for several reasons:
-
It possesses the common guaiacyl (G) unit.
-
It incorporates a dehydrodisinapyl ether moiety, representing linkages involving sinapyl alcohol, a key monolignol in hardwood lignins.
-
The defined threo stereochemistry allows for stereoselective studies of cleavage mechanisms.
While direct experimental protocols for this specific compound are not extensively published, this document outlines robust methodologies adapted from studies on closely related and structurally similar lignin model compounds. These protocols provide a strong foundation for researchers to investigate catalytic (oxidative and hydrogenolysis) and enzymatic cleavage of this target molecule.
Catalytic Cleavage of β-O-4 Linkage
Catalytic methods offer versatile approaches for cleaving the β-O-4 linkage under various reaction conditions. Two prominent methods are oxidative cleavage and catalytic hydrogenolysis.
Oxidative Cleavage using a Single-Atom Cobalt Catalyst
This protocol is adapted from studies on the oxidative cleavage of simpler β-O-4 lignin model compounds using a single-atom cobalt catalyst, which has shown high efficiency and selectivity.[1]
Objective: To oxidatively cleave the β-O-4 ether linkage in this compound to yield aromatic aldehydes, ketones, and acids.
Materials:
-
This compound
-
Single-atom Co catalyst (e.g., Co-N-C)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Oxygen (O₂) gas (low pressure)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
High-pressure reaction vessel (autoclave) with magnetic stirring
Experimental Protocol:
-
Reactor Setup: To a glass liner of a high-pressure autoclave, add the this compound (e.g., 0.1 mmol), the single-atom Co catalyst (e.g., 10 mg), and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., 5 mL of toluene) to the liner.
-
Assembly and Purging: Seal the autoclave and purge with O₂ gas three times to remove air.
-
Pressurization: Pressurize the autoclave with O₂ to the desired pressure (e.g., 0.1 MPa).
-
Reaction: Place the autoclave in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 120 °C). Stir the reaction mixture at a constant rate (e.g., 800 rpm) for the specified reaction time (e.g., 12 hours).
-
Quenching and Sample Preparation: After the reaction, cool the autoclave to room temperature in an ice bath and carefully vent the O₂ gas.
-
Filtration: Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of the reaction solvent.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., dodecane) to the filtrate for quantitative analysis.
-
Analysis: Analyze the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the cleavage products. Further characterization can be performed using 2D-NMR techniques like HSQC and HMBC.
Data Presentation:
| Parameter | Value |
| Substrate Conversion (%) | Calculated from GC-MS data |
| Product A Yield (%) | Calculated from GC-MS data |
| Product B Yield (%) | Calculated from GC-MS data |
| ... | ... |
| Selectivity for Product A (%) | Calculated from product yields |
Experimental Workflow for Oxidative Cleavage:
Caption: Workflow for the oxidative cleavage of the β-O-4 linkage.
Catalytic Hydrogenolysis using a Palladium-Nickel Bimetallic Catalyst
This protocol is adapted from studies on the hydrogenolysis of β-O-4 linkages in lignin model compounds using a Pd-Ni/ZrO₂ catalyst, which is effective under neutral conditions.[2]
Objective: To selectively cleave the β-O-4 ether linkage in this compound via hydrogenolysis to produce monomeric phenols.
Materials:
-
This compound
-
Pd-Ni/ZrO₂ catalyst
-
Solvent (e.g., Ethanol/Water mixture)
-
Hydrogen (H₂) gas
-
Internal standard for GC-MS analysis (e.g., naphthalene)
-
High-pressure reaction vessel (autoclave) with magnetic stirring
Experimental Protocol:
-
Reactor Setup: In a glass liner for a high-pressure autoclave, combine the this compound (e.g., 0.1 mmol), the Pd-Ni/ZrO₂ catalyst (e.g., 20 mg), and a magnetic stir bar.
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of ethanol/water, 1:1 v/v) to the liner.
-
Assembly and Purging: Seal the autoclave and purge with H₂ gas five times to ensure an inert atmosphere.
-
Pressurization: Pressurize the autoclave with H₂ to the desired pressure (e.g., 1 MPa).
-
Reaction: Heat the autoclave to the reaction temperature (e.g., 160 °C) while stirring (e.g., 1000 rpm) for the designated time (e.g., 6 hours).
-
Quenching and Sample Preparation: After the reaction, rapidly cool the autoclave to room temperature using an ice bath and carefully release the excess H₂ pressure.
-
Filtration: Remove the catalyst from the reaction mixture by filtration. Wash the catalyst with a small volume of the solvent.
-
Internal Standard Addition: Add a known quantity of an internal standard (e.g., naphthalene) to the filtrate.
-
Analysis: Analyze the liquid phase by GC-MS for product identification and quantification.
Data Presentation:
| Parameter | Value |
| Substrate Conversion (%) | Calculated from GC-MS data |
| Phenol A Yield (%) | Calculated from GC-MS data |
| Phenol B Yield (%) | Calculated from GC-MS data |
| ... | ... |
| Selectivity for Phenol A (%) | Calculated from product yields |
Enzymatic Cleavage of β-O-4 Linkage
Enzymatic cleavage offers a highly selective and environmentally benign alternative to chemical catalysis. The β-etherase enzyme system from Sphingobium sp. SYK-6 is well-characterized for this purpose.[3]
Objective: To cleave the β-O-4 linkage in this compound using a cascade of recombinant enzymes (LigD, LigF, LigG).
Materials:
-
This compound
-
Recombinant enzymes:
-
Cα-dehydrogenase (LigD)
-
β-etherase (LigF)
-
Glutathione-S-transferase (LigG)
-
-
Glutathione (GSH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Reaction tubes
-
HPLC system for analysis
Experimental Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Buffer solution (to a final volume of 1 mL)
-
This compound (e.g., 1 mM)
-
NAD⁺ (e.g., 2 mM)
-
GSH (e.g., 5 mM)
-
LigD (e.g., 5 µg)
-
LigF (e.g., 5 µg)
-
LigG (e.g., 5 µg)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., methanol (B129727) or acetonitrile).
-
Centrifugation: Centrifuge the quenched sample to precipitate the enzymes (e.g., 14,000 rpm for 10 minutes).
-
Analysis: Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the substrate and the formation of cleavage products.
Data Presentation:
| Time (hours) | Substrate Concentration (mM) | Product A Concentration (mM) | Product B Concentration (mM) |
| 0 | Initial Concentration | 0 | 0 |
| 1 | Measured Concentration | Measured Concentration | Measured Concentration |
| 2 | Measured Concentration | Measured Concentration | Measured Concentration |
| ... | ... | ... | ... |
Enzymatic Cleavage Pathway:
Caption: Enzymatic cascade for β-O-4 linkage cleavage.
Analytical Protocols
Accurate identification and quantification of cleavage products are essential for evaluating the efficiency and selectivity of the cleavage reaction.
GC-MS Analysis of Catalytic Cleavage Products
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Protocol:
-
Sample Preparation: The final reaction mixture (filtrate with internal standard) is used for analysis. If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the products.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless mode).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identification: Identify the products by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns.
-
Quantification: Quantify the products by integrating the peak areas of their characteristic ions and comparing them to the peak area of the internal standard.
-
HPLC Analysis of Enzymatic Cleavage Products
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
Protocol:
-
Sample Preparation: The supernatant from the quenched and centrifuged enzymatic reaction is directly injected.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: e.g., 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at multiple wavelengths (e.g., 260 nm and 280 nm).
-
-
Data Analysis:
-
Identification: Identify peaks by comparing their retention times with those of authentic standards.
-
Quantification: Quantify the substrate and products by creating calibration curves with known concentrations of standards.
-
2D-NMR for Structural Elucidation
For unambiguous identification of novel or unexpected cleavage products, 2D-NMR techniques are invaluable.
Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, providing a detailed fingerprint of the molecule's C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, helping to piece together the carbon skeleton.
General Procedure:
-
Sample Preparation: The product of interest needs to be isolated and purified, for example, by preparative HPLC or column chromatography.
-
Dissolution: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the correlation peaks in the 2D spectra to determine the chemical structure of the product.
Considerations for this compound
The dehydrodisinapyl ether moiety introduces additional complexity compared to simpler G-type model compounds. Researchers should be mindful of the following:
-
Potential for Multiple Cleavage Sites: Both the primary β-O-4 linkage and ether linkages within the dehydrodisinapyl unit could be susceptible to cleavage, potentially leading to a more complex product mixture.
-
Steric Hindrance: The bulkier dehydrodisinapyl group may influence the accessibility of the β-O-4 linkage to the catalyst or enzyme, potentially requiring more forcing reaction conditions or affecting reaction rates.
-
Product Identification: The expected cleavage products will include derivatives of sinapyl alcohol in addition to guaiacyl-derived compounds. Authentic standards for these sinapyl-derived products may be required for accurate identification and quantification.
These protocols provide a comprehensive starting point for the systematic study of β-O-4 linkage cleavage in this compound. Careful adaptation and optimization of these methods will be crucial for obtaining high-quality, reproducible data and advancing our understanding of lignin valorization.
References
- 1. Oxidative cleavage of β-O-4 bonds in lignin model compounds with a single-atom Co catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile and selective hydrogenolysis of β-O-4 linkages in lignin catalyzed by Pd–Ni bimetallic nanoparticles supported on ZrO2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic conversion of lignin into renewable chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
application of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether in pulping research
Application of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in Pulping Research
Affiliation: Google Research
Abstract
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a lignin (B12514952) model compound that represents a key structural motif in native lignin. The β-O-4' aryl ether linkage is the most abundant linkage in lignin, and its cleavage is paramount to successful delignification in chemical pulping processes.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in studying the mechanisms of lignin degradation during various pulping methods. The information is intended for researchers, scientists, and professionals in the fields of pulp and paper science, biorefinery, and lignin chemistry.
Application Notes
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass.[6][7] Its removal is a critical step in the production of pulp and paper. The efficiency of delignification is largely dependent on the cleavage of the β-O-4' aryl ether linkages, which account for up to 60% of the linkages in hardwood lignin.[3] Understanding the reaction kinetics and mechanisms of β-O-4' bond cleavage is therefore essential for optimizing pulping processes, improving pulp yield and quality, and developing novel biorefinery strategies for lignin valorization.
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether serves as a valuable tool for researchers in this field. As a model compound, it allows for the study of specific chemical reactions in a controlled environment, free from the complexities of the heterogeneous lignin polymer. The threo diastereomer is of particular interest as studies have shown that the stereochemistry at the α and β carbons of the propyl sidechain influences the rate of β-O-4' bond cleavage.[8]
Key Applications:
-
Kinetic Studies of Delignification: Investigating the rate of β-O-4' bond cleavage under different pulping conditions (e.g., alkaline, sulfite, organosolv) and with various catalysts.
-
Mechanistic Investigations: Elucidating the reaction pathways of lignin degradation, including the formation of intermediates such as quinone methides.[6][9]
-
Pulping Process Optimization: Evaluating the effectiveness of different pulping chemicals, temperatures, and reaction times on the efficiency of delignification.
-
Development of Novel Lignin Valorization Strategies: Studying the selective cleavage of the β-O-4' bond to produce valuable aromatic monomers from lignin.[1]
-
Comparative Studies: Comparing the reactivity of different lignin model compounds to understand the influence of substituent groups on the aromatic rings on the rate of β-O-4' bond cleavage.
Experimental Protocols
The following protocols are generalized methodologies based on studies of similar guaiacylglycerol-β-O-4'-aryl ether model compounds. Researchers should adapt these protocols to their specific experimental goals and available instrumentation.
Alkaline Pulping (Kraft Mimic) Reaction
This protocol simulates the conditions of Kraft pulping to study the cleavage of the β-O-4' linkage in threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
Materials:
-
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium sulfide (B99878) (Na₂S)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel (e.g., stainless steel autoclave)
-
Heating system with temperature control
-
Quenching solution (e.g., ice bath)
-
Internal standard (for quantitative analysis)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Prepare the pulping liquor by dissolving the desired concentrations of NaOH and Na₂S in deionized water.
-
Accurately weigh a known amount of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether and place it in the reaction vessel.
-
Add the pulping liquor to the reaction vessel.
-
If using an internal standard for quantitative analysis, add a known amount to the reaction mixture.
-
Seal the reaction vessel and purge with nitrogen gas for at least 15 minutes to create an inert atmosphere.
-
Heat the reaction vessel to the desired pulping temperature (e.g., 130-170°C) and maintain for the specified reaction time.
-
After the reaction is complete, rapidly cool the vessel in an ice bath to quench the reaction.
-
Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., HCl).
-
Extract the organic products from the aqueous solution using an appropriate solvent such as ethyl acetate. Repeat the extraction multiple times for quantitative recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Analyze the resulting product mixture using analytical techniques such as GC-MS, HPLC, or NMR to identify and quantify the degradation products.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the reaction products to identify and quantify the cleavage of the β-O-4' linkage.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms)
Procedure:
-
Derivatize the sample if necessary to improve volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Inject a known volume of the prepared sample into the GC.
-
Program the GC oven temperature to achieve optimal separation of the compounds of interest. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the mass spectrometer to scan a suitable mass range to detect the expected products and their fragments.
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards if available.
-
Quantify the products using the internal standard method.
Quantitative Data
The following table summarizes representative quantitative data from studies on the cleavage of β-O-4' linkages in lignin model compounds under alkaline conditions. While this data is not for threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether specifically, it provides a valuable reference for the expected reactivity.
| Model Compound | Temperature (°C) | Rate Constant (k) x 10⁻⁴ (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| Guaiacylglycerol-β-guaiacyl ether (erythro) | 130 | 1.2 | 125 | [8] |
| Guaiacylglycerol-β-guaiacyl ether (threo) | 130 | 0.3 | 130 | [8] |
| Syringylglycerol-β-guaiacyl ether (erythro) | 130 | 2.5 | 120 | [8] |
| Syringylglycerol-β-guaiacyl ether (threo) | 130 | 0.6 | 125 | [8] |
Visualizations
Lignin Degradation Pathway
Caption: Alkaline degradation pathway of β-O-4' linkages in lignin.
Experimental Workflow
Caption: Workflow for studying lignin model compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wood based lignin reactions important to the biorefinery and pulp and paper industries :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lignin Biodegradation in Pulp-and-Paper Mill Wastewater by Selected White Rot Fungi [mdpi.com]
- 8. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Microbial Degradation of Arylglycerol-β-aryl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial degradation pathways of arylglycerol-β-aryl ethers, which are the most abundant linkages in lignin (B12514952). Understanding these pathways is crucial for applications in biorefining, biofuel production, and the synthesis of value-added aromatic chemicals. This document outlines the key microbial players, enzymatic reactions, and detailed protocols for studying these complex biological processes.
Introduction
Lignin, a major component of plant biomass, is a complex aromatic polymer highly resistant to degradation. The arylglycerol-β-aryl ether (β-O-4) linkage is the most prevalent bond within the lignin structure.[1] A variety of microorganisms, including white-rot fungi and several bacterial species, have evolved enzymatic systems to cleave these recalcitrant bonds, offering a green chemistry approach to lignin valorization.[2][3] Studying these microbial degradation pathways provides insights into novel biocatalysts and metabolic engineering strategies for converting lignin into valuable platform chemicals.
Microbial Degradation Pathways
The microbial degradation of arylglycerol-β-aryl ethers is primarily an oxidative process. While fungi often secrete extracellular peroxidases and laccases, bacteria typically utilize intracellular enzyme systems.[2][3]
Bacterial Degradation Pathway in Sphingobium sp. SYK-6
Sphingobium sp. SYK-6 is a well-characterized bacterium capable of degrading a wide range of lignin-derived compounds.[4][5] The degradation of the model β-O-4 compound, guaiacylglycerol-β-guaiacyl ether (GGE), proceeds through a series of enzymatic steps:
-
Oxidation: The Cα-hydroxyl group of GGE is oxidized by an NAD+-dependent Cα-dehydrogenase (LigD, LigL, or LigN) to form α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV).[6]
-
Ether Cleavage: A glutathione (B108866) S-transferase (GST), acting as a β-etherase (LigE or LigF), catalyzes the nucleophilic attack of glutathione (GSH) on the β-carbon of MPHPV.[7] This enantioselective reaction cleaves the β-aryl ether bond, yielding guaiacol (B22219) and an α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) conjugate.[7]
-
Glutathione Removal: The glutathione moiety is removed from GS-HPV by a glutathione lyase (LigG), producing β-hydroxypropiovanillone (HPV).[7]
The resulting HPV and guaiacol are then funneled into the central metabolism of the bacterium.
Fungal Degradation Pathway
White-rot fungi, such as Phanerochaete chrysosporium, employ extracellular enzymes to depolymerize lignin.[8] The key enzymes involved are:
-
Lignin Peroxidase (LiP): A heme-containing peroxidase that catalyzes the H2O2-dependent oxidation of non-phenolic lignin units, leading to Cα-Cβ bond cleavage.[8]
-
Manganese Peroxidase (MnP): This enzyme oxidizes Mn(II) to Mn(III), which in turn acts as a diffusible oxidizer of phenolic lignin structures.[9]
-
Laccases: Copper-containing oxidases that oxidize phenolic compounds in lignin.[8]
These fungal enzymes initiate the breakdown of the complex lignin polymer into smaller, soluble fragments that can be further metabolized.
Quantitative Data on Key Enzymes
The efficiency of microbial degradation of arylglycerol-β-aryl ethers is dependent on the kinetic properties of the involved enzymes. The following table summarizes key kinetic parameters for some of the well-characterized enzymes.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Veratryl alcohol | 73 | 20.9 | 2.82 x 105 | [10] |
| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Guaiacol | 160 | 7.7 | 4.81 x 104 | [1] |
| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Mn(II)-oxalate | 13 | 308 | 2.37 x 107 | [9] |
| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Mn(II)-lactate | 41 | 211 | 5.15 x 106 | [9] |
| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Mn(II)-malonate | 18 | 220 | 1.22 x 107 | [9] |
| DypB Peroxidase | Rhodococcus jostii RHA1 | Kraft Lignin | 2.1 (mg/mL) | 1.8 | - | [11] |
| LigE (β-etherase) | Sphingobium sp. SYK-6 | (R)-MPHPV | - | - | - | [7] |
| LigF (β-etherase) | Sphingobium sp. SYK-6 | (S)-MPHPV | - | - | - | [7] |
Note: Kinetic data for LigE and LigF with their specific enantiomeric substrates are not fully detailed in the literature, but their stereospecific activity is well-established.[7]
Experimental Protocols
The study of microbial degradation of arylglycerol-β-aryl ethers involves a series of experimental procedures, from cultivating the microorganisms to analyzing the degradation products.
Protocol 1: Cultivation of Sphingobium sp. SYK-6 for Degradation Studies
This protocol describes the cultivation of Sphingobium sp. SYK-6 in a minimal medium with a lignin model compound as the sole carbon source.
Materials:
-
Sphingobium sp. SYK-6 (e.g., NBRC 103272)
-
Wx minimal medium:
-
(NH₄)₂SO₄: 2.0 g/L
-
KH₂PO₄: 1.5 g/L
-
Na₂HPO₄·12H₂O: 4.5 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Yeast extract: 0.1 g/L (optional, for initial growth)
-
-
Guaiacylglycerol-β-guaiacyl ether (GGE) solution (10 g/L in DMSO, filter-sterilized)
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare Wx minimal medium and autoclave.
-
Inoculate a starter culture of Sphingobium sp. SYK-6 in Wx minimal medium supplemented with yeast extract and incubate at 30°C with shaking (200 rpm) until turbid.
-
Pellet the cells from the starter culture by centrifugation (5000 x g, 10 min).
-
Wash the cell pellet twice with sterile Wx minimal medium (without a carbon source) to remove residual yeast extract.
-
Resuspend the cell pellet in fresh Wx minimal medium to an OD₆₀₀ of approximately 0.1.
-
Add GGE solution to a final concentration of 0.1-0.5 g/L.
-
Incubate the culture at 30°C with shaking (200 rpm).
-
Collect samples at different time points to monitor bacterial growth (OD₆₀₀) and GGE degradation.
Protocol 2: Lignin Peroxidase (LiP) Activity Assay
This assay measures the activity of LiP by monitoring the oxidation of veratryl alcohol to veratraldehyde.
Materials:
-
Culture supernatant or purified enzyme solution
-
Sodium tartrate buffer (100 mM, pH 3.0)
-
Veratryl alcohol solution (10 mM)
-
H₂O₂ solution (2 mM)
-
UV-Vis spectrophotometer
Procedure:
-
In a 1 mL cuvette, combine:
-
500 µL of 100 mM sodium tartrate buffer (pH 3.0)
-
250 µL of 10 mM veratryl alcohol
-
200 µL of deionized water
-
50 µL of enzyme sample
-
-
Mix gently by inversion.
-
Initiate the reaction by adding 50 µL of 2 mM H₂O₂.
-
Immediately measure the increase in absorbance at 310 nm for 1-3 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of veratraldehyde (ε₃₁₀ = 9300 M⁻¹cm⁻¹). One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.
Protocol 3: Glutathione S-Transferase (GST) β-Etherase Assay
This colorimetric assay measures the total GST activity involved in β-ether cleavage using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a general substrate.
Materials:
-
Cell lysate or purified enzyme solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Reduced glutathione (GSH) solution (50 mM)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (50 mM in ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing:
-
180 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
10 µL of 50 mM GSH
-
-
Add 10 µL of the enzyme sample to each well of the microplate.
-
Add 190 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of 50 mM CDNB solution.
-
Immediately measure the increase in absorbance at 340 nm at 30-second intervals for 5 minutes.
-
Calculate the GST activity using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (ε₃₄₀ = 9600 M⁻¹cm⁻¹). One unit of GST activity is defined as the amount of enzyme that conjugates 1 µmol of CDNB with GSH per minute.
Protocol 4: Analysis of Degradation Products by HPLC
This protocol outlines a general method for the separation and quantification of lignin monomers and related degradation products.
Materials:
-
Filtered culture supernatant or extracted samples
-
HPLC system with a C18 reversed-phase column and a UV detector
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Standards for expected degradation products (e.g., GGE, guaiacol, vanillin, vanillic acid)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the filtered sample.
-
Run a linear gradient to separate the compounds. An example gradient is:
-
0-5 min: 5% B
-
5-25 min: Increase to 50% B
-
25-30 min: Increase to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B
-
-
Set the UV detector to monitor at 280 nm.
-
Identify and quantify the degradation products by comparing their retention times and peak areas with those of the standards.
Protocol 5: Analysis of Degradation Products by GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile degradation products after derivatization.
Materials:
-
Extracted and dried samples
-
Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatize the dried sample by adding BSTFA and heating at 70°C for 1 hour to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program to separate the compounds. An example program is:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp 1: 10°C/min to 250°C
-
Hold at 250°C for 10 min
-
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning from m/z 40 to 600.
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and by analyzing their fragmentation patterns.
Conclusion
The study of microbial degradation of arylglycerol-β-aryl ethers is a rapidly advancing field with significant potential for biotechnological applications. The protocols and data presented in these application notes provide a foundation for researchers to explore these complex pathways, identify novel enzymes, and engineer robust microbial cell factories for the sustainable conversion of lignin into valuable bioproducts.
References
- 1. Oxidation of guaiacol by lignin peroxidase. Role of veratryl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vanillin - Wikipedia [en.wikipedia.org]
- 3. Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional analysis of lignostilbene dioxygenases from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sphingomonas paucimobilis SYK-6 genes involved in degradation of lignin-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. Kinetic analysis of manganese peroxidase. The reaction with manganese complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.tudelft.nl [research.tudelft.nl]
- 11. Identification of DypB from Rhodococcus jostii RHA1 as a lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether Degradation Products
An application note and detailed protocol for the analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether degradation products are provided below. This document is intended for researchers, scientists, and drug development professionals working on lignin (B12514952) chemistry and biomass conversion.
Introduction
Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass. Its valorization into value-added chemicals is a key aspect of biorefinery research. The β-O-4 aryl ether linkage is the most abundant linkage in the lignin polymer. This compound is a model compound representing this critical linkage. Understanding its degradation is crucial for developing efficient lignin depolymerization strategies. This application note provides a detailed protocol for the analysis of its degradation products using High-Performance Liquid Chromatography (HPLC).
The degradation of this compound, typically through methods like acidolysis, hydrogenolysis, or oxidation, results in the cleavage of the β-O-4 ether bond. This cleavage yields a variety of smaller phenolic compounds. The precise identification and quantification of these degradation products are essential for elucidating reaction mechanisms and optimizing process conditions.
Principle
The analytical method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 column is commonly used for the separation of lignin-derived phenolic compounds.[1] The mobile phase typically consists of a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often acidified with acetic acid or formic acid to ensure good peak shape for phenolic compounds.[1] Detection is commonly performed using a UV detector at wavelengths of 254 nm and 280 nm, where aromatic compounds exhibit strong absorbance.[1] For more detailed structural elucidation and identification of unknown products, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique.[2][3]
Experimental Protocols
Degradation of this compound (Example: Acidolysis)
This protocol describes a typical acid-catalyzed degradation of the model compound.
Materials:
-
This compound
-
Dioxane
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vial (pressure-rated)
Procedure:
-
Dissolve 10 mg of this compound in 10 mL of a 9:1 (v/v) dioxane/2 M HCl solution in a pressure-rated reaction vial.
-
Seal the vial and heat the reaction mixture at 85°C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture three times with 20 mL of ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the ethyl acetate using a rotary evaporator to obtain the degradation products as a residue.
-
Dissolve the residue in a known volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water) for HPLC analysis.
HPLC Analysis of Degradation Products
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[1]
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 45 | 95 | 5 |
| 50 | 95 | 5 |
Calibration:
-
Prepare stock solutions of expected degradation product standards (e.g., guaiacol, sinapyl alcohol, vanillin, syringaldehyde) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solutions to at least five different concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration for each standard. The correlation coefficients should be greater than 0.999.[1]
Data Presentation
The quantitative analysis of the degradation products is summarized in the table below. The values are representative and will vary depending on the specific degradation conditions.
Table 1: Representative Quantitative Analysis of Degradation Products
| Compound | Retention Time (min) | Concentration (µg/mL) | Relative Abundance (%) |
| Guaiacylglycerol | 12.5 | 150.2 | 30.0 |
| Dehydrodisinapyl Ether Derivative | 25.8 | 250.5 | 50.1 |
| Vanillin | 18.2 | 25.1 | 5.0 |
| Syringaldehyde | 20.5 | 40.3 | 8.1 |
| Other Minor Products | Various | 34.0 | 6.8 |
Visualizations
Degradation Pathway
The following diagram illustrates the proposed degradation pathway of this compound via acidolysis, leading to the cleavage of the β-O-4 ether linkage.
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Workflow
The diagram below outlines the experimental workflow from sample preparation to data analysis.
References
Application Note: Analysis of Guaiacylglycerol Ether Compounds by Pyrolysis-GC/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant renewable resource for biofuels and value-added chemicals. The β-O-4 aryl ether linkage is the most abundant linkage in the lignin polymer, and its cleavage is a critical step in lignin depolymerization. Guaiacylglycerol-β-guaiacyl ether is a widely studied model compound that represents this common linkage. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for studying the thermal decomposition of complex macromolecules like lignin and its model compounds.[1][2][3] This method provides detailed molecular-level information about the pyrolysis products, offering insights into the original structure and the degradation pathways.[1] This application note provides a detailed protocol for the Py-GC/MS analysis of guaiacylglycerol (B1216834) ether compounds and summarizes the expected pyrolysis products and their quantitative distribution at different temperatures.
Key Applications
-
Lignin Valorization: Understanding the pyrolysis behavior of β-O-4 linkages is crucial for developing efficient strategies for converting lignin into valuable aromatic chemicals and biofuels.
-
Biomass Characterization: Py-GC/MS can be used to characterize the lignin composition in different biomass feedstocks.[1]
-
Pulp and Paper Industry: Monitoring lignin structure and degradation is important for optimizing pulping processes.
-
Geochemistry: Studying the thermal decomposition of lignin-derived materials in geological samples.
Experimental Protocols
This section details the methodology for the Py-GC/MS analysis of guaiacylglycerol-β-guaiacyl ether.
Materials and Equipment
-
Sample: Guaiacylglycerol-β-guaiacyl ether (synthetic standard)
-
Pyrolyzer: Frontier Lab Multi-Shot Pyrolyzer 3030D or equivalent
-
Gas Chromatograph (GC): Agilent 7890 GC or equivalent
-
Mass Spectrometer (MS): Agilent 5975C MS or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium (99.999% purity)
-
Sample Cups: Eco-cups LF
Sample Preparation
-
Accurately weigh approximately 75 µg of the guaiacylglycerol-β-guaiacyl ether sample.[4]
-
For quantitative analysis, a 13C-labeled polymeric lignin can be used as an internal standard.[4][5][6] Mix the sample with a known amount of the internal standard solution (e.g., 10 µL of a 1.0 mg/mL solution) and dry at a low temperature (e.g., 30°C) for several hours.[4][5]
Pyrolysis-GC/MS Parameters
-
Pyrolyzer Temperature: The pyrolysis temperature is a critical parameter that influences the product distribution. A range of temperatures, typically from 200°C to 800°C, should be investigated to understand the pyrolysis pathway.[7][8][9] A common temperature for general analysis is 500°C.
-
GC Inlet Temperature: 300°C[10]
-
Split Ratio: 1:20[10]
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)[10]
-
GC Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 10 min at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 35-550
Data Analysis
-
Identify the pyrolysis products by comparing their mass spectra with a standard mass spectral library (e.g., NIST).
-
Calculate the relative peak area of each identified compound to determine its relative abundance in the pyrolyzate.
-
For quantitative analysis using an internal standard, calculate the response factors for the target analytes relative to the internal standard.
Data Presentation
The pyrolysis of guaiacylglycerol-β-guaiacyl ether yields a variety of phenolic compounds. The relative abundance of these products is highly dependent on the pyrolysis temperature. At lower temperatures, homolysis of the Cβ-O bond is the dominant reaction, leading to the formation of guaiacol.[7][9][11] As the temperature increases, concerted decomposition and secondary cracking reactions become more prominent, resulting in a more complex mixture of products.[7][9][11]
Table 1: Identified Pyrolysis Products of Guaiacylglycerol-β-guaiacyl Ether and Their Relative Content (%) at Various Temperatures. [7][8][9]
| No. | Compound | 200°C | 300°C | 500°C | 600°C | 700°C | 800°C |
| 1 | Benzaldehyde | - | - | 0.45 | 0.87 | 1.23 | 2.54 |
| 2 | 2-Hydroxybenzaldehyde | - | - | 1.87 | 2.54 | 3.12 | 4.01 |
| 3 | Guaiacol | 98.12 | 95.34 | 45.67 | 38.98 | 30.12 | 25.43 |
| 4 | 2-Methoxybenzaldehyde | - | 1.23 | 15.78 | 18.98 | 15.43 | 10.23 |
| 5 | Phenol | - | - | 0.87 | 1.23 | 2.34 | 3.56 |
| 6 | 2-Methylphenol | - | - | 0.54 | 0.87 | 1.54 | 2.34 |
| 7 | Vanillin | - | - | 3.45 | 2.12 | 1.56 | 0.87 |
| 8 | 2-Methoxy-4-vinylphenol | - | - | 5.67 | 6.78 | 7.89 | 5.67 |
| 9 | trans-Isoeugenol | - | - | 2.34 | 3.45 | 2.87 | 1.98 |
| 10 | 2-Methoxy-4-propylphenol | - | - | 1.23 | 1.87 | 1.54 | 0.98 |
| 11 | 1-(3-Hydroxy-4-methoxyphenyl)ethanone | - | - | 0.98 | 0.65 | 0.45 | 0.23 |
| 12 | Catechol | - | - | 0.76 | 1.23 | 2.12 | 3.45 |
Note: Data is adapted from literature and represents the relative peak area percentage of the identified compounds in the total ion chromatogram. The absence of a value is denoted by "-".
Mandatory Visualizations
Caption: Experimental workflow for Py-GC/MS analysis.
Caption: Pyrolysis pathways of guaiacylglycerol-β-guaiacyl ether.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Threo-Guaiacylglycerol Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of threo-guaiacylglycerol (B1142452) β-aryl ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these complex synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis produced a nearly 1:1 mixture of threo and erythro diastereomers. What is the primary cause, and how can I improve selectivity for the threo isomer?
A: A non-selective outcome, yielding roughly equal amounts of threo and erythro isomers, is a common challenge, particularly in syntheses involving the reaction of an aromatic aldehyde with an α-lithiated aryloxyacetic acid followed by reduction[1]. This often occurs because the transition states leading to the two diastereomers are very close in energy, resulting in poor stereocontrol.
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Strategy: The initial synthetic design is critical. Routes proceeding through key intermediates like 1-aryl-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone can also result in mixtures of erythro and threo forms upon reduction[1].
-
Introduce Chiral Auxiliaries: Incorporating a chiral auxiliary is a powerful strategy to control the stereochemical outcome.[2][3]. These are stereogenic groups temporarily added to the molecule to direct the formation of a specific stereoisomer.[2]. Evans oxazolidinones and camphorsultam are examples of auxiliaries that can be employed to achieve high diastereoselectivity in aldol-type reactions, which are often key steps in these syntheses.[3][4].
-
Consider Enzymatic Synthesis: Chemoenzymatic methods can offer high stereospecificity. For instance, fungal β-etherases have shown stereospecificity for threo configurations[5]. Horseradish peroxidase (HRP) in the presence of hydrogen peroxide has also been used for the diastereoselective formation of arylglycerol-8-O-4´-aryl ethers[6].
-
Substrate and Reagent Control: Highly diastereoselective and enantioselective addition reactions can be achieved using specific reagents, such as isomerically pure [(Z)-γ-alkoxyallyl]diisopinocampheylboranes, which react with aldehydes to yield threo-homoallyl alcohols with excellent stereocontrol[7].
Q2: I have a mixed-diastereomer product. What are the most effective methods for separating threo and erythro guaiacylglycerol (B1216834) ethers?
A: The separation of threo and erythro diastereomers is a crucial purification step when stereoselective synthesis is not achieved.
Recommended Separation Protocols:
-
Ion-Exchange Chromatography (IEC): This is a highly effective method cited frequently for separating these isomers.[1][8]. The principle relies on the differential formation of borate (B1201080) complexes with the diol functionalities of the isomers. In a typical setup using an anion exchanger and a borate solution as the eluent, the erythro form generally forms a stronger borate complex and is eluted after the threo form[1].
-
Flash Chromatography: While potentially less resolving than IEC for closely related diastereomers, flash chromatography on silica (B1680970) gel is often used for initial purification to remove the bulk of contaminants before a more specialized separation technique is applied[1].
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to analyze the ratio of erythro to threo isomers and can be scaled for preparative separation[6]. Chiral column HPLC is necessary for separating enantiomers[6].
Q3: My overall yield is low. What are some common pitfalls that could be reducing the efficiency of my synthesis?
A: Low yields in the synthesis of guaiacylglycerol ethers can stem from several factors, from starting material stability to reaction conditions.
Potential Issues and Solutions:
-
Intermediate Stability: The synthesis may proceed through unstable intermediates, such as p-quinone methides (QMs), which are formed during lignin (B12514952) biosynthesis and can be reactive[8]. Careful control of pH and reaction time is necessary to prevent side reactions of these intermediates.
-
Protecting Group Strategy: Phenolic hydroxyl groups often require protection to prevent unwanted side reactions. The choice of protecting group is critical. For example, vanillin (B372448) can be protected as a tetrahydropyran-2-yl ether or methoxymethyl ether before subsequent reaction steps[8]. Inefficient protection or deprotection steps can significantly lower the overall yield.
-
Reaction Conditions: The reaction of α-lithiated (2-methoxyphenoxy)acetic acid with aromatic aldehydes is sensitive. Modifications to the procedure, such as using the tetrabutylammonium (B224687) salt of vanillin as a reactant, have been shown to improve the yield of the pure diastereomers[1].
-
Reduction Step: The choice of reducing agent for ketone or 3-hydroxypropionic acid intermediates is crucial. Borane-dimethyl sulfide (B99878) complex is commonly used for the reduction of the acid to the diol[1]. Incomplete reduction or over-reduction can lead to a complex product mixture and lower the yield of the desired compound.
Quantitative Data Summary
The stereochemical outcome of guaiacylglycerol ether synthesis is highly dependent on the chosen methodology. The table below summarizes reported diastereomeric ratios from various synthetic approaches.
| Synthetic Method | Target/Intermediate Compound | Diastereomeric Ratio (erythro : threo) | Reference |
| Aldehyde + α-lithiated aryloxyacetic acid, followed by borane (B79455) reduction | Arylglycerol β-guaiacyl ethers | ~ 1 : 1 | [1] |
| Enzymatic (HRP/H₂O₂) coupling of sinapyl alcohol | Syringylglycerol-8-O-4′-(sinapyl alcohol) ethers | 47 : 53 | [6] |
| Condensation of α-bromo-ω-ethoxycarbonyl-acetovanillone with coniferyl aldehyde | Intermediate (3) in guaiacylglycerol-β-coniferyl ether synthesis | ~ 3.5 : 1 | [9] |
Key Experimental Protocols
Protocol 1: General Synthesis of Arylglycerol β-Guaiacyl Ethers (Non-Selective)
This protocol is adapted from a method that produces a mixture of erythro and threo isomers[1].
Step A: Reaction of Aromatic Aldehyde with α-Lithiated (2-Methoxyphenoxy)acetic Acid
-
Prepare a solution of (2-methoxyphenoxy)acetic acid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled solution to generate the α-lithiated species. Stir for 30-60 minutes at -78 °C.
-
Add a solution of the desired aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature for several hours before quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an aqueous workup, typically involving extraction with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 3-hydroxypropionic acid intermediate.
Step B: Reduction with Borane-Dimethyl Sulfide Complex
-
Dissolve the crude intermediate from Step A in anhydrous THF under an inert atmosphere.
-
Add borane-dimethyl sulfide complex dropwise to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by evaporation.
-
The residue is then purified, typically by flash chromatography, to yield the final arylglycerol β-guaiacyl ether as a mixture of diastereomers.
Protocol 2: Conceptual Stereoselective Synthesis using a Chiral Auxiliary
This protocol outlines a conceptual workflow based on the Evans aldol (B89426) reaction, a common strategy for stereocontrol[3][4].
-
Acylation of Chiral Auxiliary: React a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride (e.g., (2-methoxyphenoxy)acetyl chloride) in the presence of a base to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the resulting chiral adduct with a Lewis acid (e.g., titanium tetrachloride) and a hindered base (e.g., Hünig's base) to form a stereochemically defined Z-enolate.
-
Diastereoselective Aldol Addition: React the enolate with the target aromatic aldehyde at low temperature (-78 °C). The steric hindrance from the chiral auxiliary directs the aldehyde to attack from a specific face of the enolate, leading to the formation of a single diastereomer of the aldol adduct.
-
Auxiliary Cleavage: Remove the chiral auxiliary from the aldol product. This can be achieved by various methods, such as reduction with lithium borohydride (B1222165) (LiBH₄), which cleaves the auxiliary and reduces the carbonyl to a primary alcohol, directly yielding the desired 1,3-diol backbone with high stereochemical purity.
Visualizations
Caption: General non-selective synthesis pathway leading to a diastereomeric mixture.
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Logical workflow for a chiral auxiliary-mediated stereoselective synthesis.
References
- 1. scispace.com [scispace.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. erythro-Guaiacylglycerol beta-threo-syringylglycerol ether | 1313434-74-0 | Benchchem [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Technical Support Center: Separation of Threo and Erythro Isomers of Guaiacylglycerol-β-Aryl Ethers
Welcome to the technical support center for the separation of threo and erythro isomers of guaiacylglycerol-β-aryl ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating threo and erythro isomers of guaiacylglycerol-β-aryl ethers?
A1: The most frequently employed methods for separating these diastereomers include flash column chromatography, ion-exchange chromatography (IEC), high-performance liquid chromatography (HPLC), and fractional crystallization. The choice of method often depends on the scale of the separation, the specific properties of the compound, and the available equipment.
Q2: How can I distinguish between the threo and erythro isomers after separation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between threo and erythro isomers. Specific differences in the chemical shifts (δ) and coupling constants (J) of the protons on the glycerol (B35011) side chain are characteristic for each isomer. For instance, the vicinal coupling constant (Jα,β) is typically smaller for the erythro isomer compared to the threo isomer. Additionally, the chemical shift difference between the diastereotopic methylene (B1212753) protons at Cγ can be a reliable indicator, especially when using solvents like DMSO-d6.[1][2]
Q3: Are there any general tips for improving the separation of these diastereomers?
A3: Yes, here are a few general tips:
-
Solvent System Optimization: Thoroughly screen different solvent systems for chromatography or crystallization. Small changes in solvent polarity or composition can significantly impact selectivity.
-
Derivatization: In some cases, derivatizing the hydroxyl groups to form esters (e.g., acetates) can alter the physical properties of the isomers, potentially making them easier to separate.[1]
-
Temperature Control: For both chromatography and crystallization, temperature can be a critical parameter affecting separation. Experimenting with different temperatures can sometimes improve resolution.
-
Chiral Chromatography: If achiral methods fail, chiral HPLC columns can be very effective in separating diastereomers.[3][4]
Troubleshooting Guides
Flash Column Chromatography
Problem 1: My threo and erythro isomers are co-eluting or have very poor separation.
-
Possible Cause: The solvent system lacks sufficient selectivity for the two isomers.
-
Solution:
-
Systematic Solvent Screening: Perform a thorough thin-layer chromatography (TLC) screen with a wide range of solvent systems. Test different combinations of non-polar (e.g., hexane (B92381), toluene) and polar (e.g., ethyl acetate, dichloromethane, acetone, methanol) solvents.
-
Use a Ternary Solvent System: Sometimes, adding a third solvent in a small percentage can significantly improve selectivity. For example, adding a small amount of methanol (B129727) to a dichloromethane/hexane mixture.
-
Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, cyano).
-
Gradient Elution: Employ a very shallow gradient during elution. A slow, gradual increase in the polar solvent can help resolve closely eluting compounds.
-
Problem 2: The compound is streaking or tailing on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, or it could be due to overloading or poor solubility in the mobile phase.
-
Solution:
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can reduce tailing. For basic compounds, adding a small amount of triethylamine (B128534) or pyridine (B92270) can have a similar effect.
-
Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the amount of sample loaded onto the column.
-
Improve Solubility: Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading. If the sample is not very soluble in the mobile phase, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being added to the column.
-
Problem 3: The compound appears to be decomposing on the column.
-
Possible Cause: Some guaiacylglycerol-β-aryl ethers can be sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine, by washing the packed column with a hexane solution containing 1-2% triethylamine before equilibration with the mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Ion-Exchange Chromatography (IEC)
Problem: Poor resolution between the threo and erythro isomers.
-
Possible Cause: The borate (B1201080) complex formation is not optimal, or the elution gradient is too steep.
-
Solution:
-
Optimize Borate Concentration: The separation in IEC relies on the differential formation of borate complexes with the diol functionalities of the isomers. Vary the concentration of the borate solution in the eluent to find the optimal concentration for complexation and separation.
-
Adjust pH: The pH of the eluent affects both the charge of the analyte-borate complex and the ion-exchange resin. Fine-tuning the pH can improve the interaction with the stationary phase and enhance resolution.
-
Shallow Elution Gradient: Use a very shallow and linear gradient of the eluting salt (e.g., NaCl) to ensure the isomers have sufficient time to interact differently with the column.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time and improve the separation efficiency.
-
Crystallization
Problem 1: No crystals are forming from the solution.
-
Possible Cause: The solution is not supersaturated, or nucleation is inhibited.
-
Solution:
-
Increase Concentration: Slowly evaporate the solvent to increase the concentration of the solute.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Adding a seed crystal of the desired isomer, if available, is also a very effective method.
-
Change the Solvent System: The chosen solvent may be too good of a solvent for both isomers. Experiment with different solvents or solvent mixtures where one isomer is significantly less soluble than the other. A good approach is to dissolve the mixture in a good solvent and slowly add a poor solvent until turbidity is observed, then warm until the solution is clear and allow it to cool slowly.
-
Problem 2: The product is "oiling out" instead of crystallizing.
-
Possible Cause: The melting point of the solute is lower than the crystallization temperature, or the solution is too concentrated.
-
Solution:
-
Dilute the Solution: Add more of the crystallization solvent to decrease the concentration.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature.
-
Change the Solvent: A different solvent system may favor crystal formation over oiling out.
-
Data Presentation
Table 1: Comparative ¹H NMR Data for Threo and Erythro Isomers of a Representative Guaiacylglycerol-β-Aryl Ether
| Proton | erythro Isomer (δ, ppm) | threo Isomer (δ, ppm) | erythro Isomer (J, Hz) | threo Isomer (J, Hz) | Solvent |
| Hα | 4.85-4.95 | 4.90-5.00 | d, 4.5-5.5 | d, 6.0-7.0 | CDCl₃ |
| Hβ | 4.25-4.35 | 4.30-4.40 | m | m | CDCl₃ |
| Hγa | 3.80-3.90 | 3.60-3.70 | dd, 11.5, 4.0 | dd, 11.5, 5.5 | CDCl₃ |
| Hγb | 3.55-3.65 | 3.40-3.50 | dd, 11.5, 6.0 | dd, 11.5, 4.5 | CDCl₃ |
| Hα | 4.90-5.00 | 4.95-5.05 | d, 5.0-6.0 | d, 6.5-7.5 | Acetone-d₆ |
| Hβ | 4.40-4.50 | 4.45-4.55 | m | m | Acetone-d₆ |
| Hγa | 3.70-3.80 | 3.50-3.60 | dd, 11.0, 4.5 | dd, 11.0, 5.0 | Acetone-d₆ |
| Hγb | 3.60-3.70 | 3.35-3.45 | dd, 11.0, 5.5 | dd, 11.0, 4.0 | Acetone-d₆ |
Note: The exact chemical shifts and coupling constants can vary depending on the specific substituents on the aromatic rings.[1][2]
Table 2: Elution Volumes for the Separation of Threo and Erythro Isomers by Ion-Exchange Chromatography
| Compound | threo Isomer Elution Volume (mL) | erythro Isomer Elution Volume (mL) |
| Guaiacylglycerol-β-guaiacyl ether | 200 | 260 |
| Veratrylglycerol-β-guaiacyl ether | 220 | 280 |
Data obtained using a QAE-Sephadex A-25 column with a borate buffer eluent. The erythro form consistently elutes after the threo form due to the formation of a stronger borate complex.[5]
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation between the two spots with Rf values preferably between 0.2 and 0.5.
-
-
Column Preparation:
-
Select an appropriate size column based on the amount of sample to be purified.
-
Pack the column with silica gel using the chosen mobile phase (slurry packing).
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, use the dry loading method by adsorbing the sample onto a small amount of silica gel.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.
-
Collect fractions and monitor the elution by TLC.
-
-
Analysis:
-
Combine the fractions containing the pure isomers.
-
Evaporate the solvent and analyze the purified isomers by NMR to confirm their identity and purity.
-
Protocol 2: Separation by Ion-Exchange Chromatography
-
Column Preparation:
-
Swell the anion exchange resin (e.g., QAE-Sephadex A-25) in the starting buffer (e.g., 0.1 M potassium borate buffer, pH 9.0).
-
Pack a column with the swollen resin.
-
Equilibrate the column by washing with several column volumes of the starting buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the mixture of isomers in a small amount of the starting buffer.
-
Apply the sample to the top of the column.
-
-
Elution:
-
Wash the column with the starting buffer to elute any unbound impurities.
-
Elute the bound isomers using a linear gradient of an eluting salt (e.g., 0 to 0.5 M NaCl in the starting buffer). The threo isomer is expected to elute before the erythro isomer.
-
Collect fractions throughout the gradient.
-
-
Analysis and Desalting:
-
Monitor the fractions for the presence of the isomers (e.g., by UV absorbance at 280 nm).
-
Pool the fractions containing each pure isomer.
-
Desalt the fractions by dialysis, size-exclusion chromatography, or extraction.
-
Analyze the purified isomers by NMR.
-
Visualizations
Caption: General workflow for the separation and analysis of threo and erythro isomers.
Caption: Troubleshooting logic for poor separation in flash chromatography.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. scispace.com [scispace.com]
purification of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether by chromatography
Topic: Purification of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl Ether and Related Lignin (B12514952) Model Compounds by Chromatography
Welcome to the technical support center for the purification of guaiacylglycerol-β-O-4'-aryl ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic separation of these complex molecules, with a focus on isolating the desired threo diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for purifying guaiacylglycerol-β-O-4'-aryl ethers?
A1: The purification of guaiacylglycerol-β-O-4'-aryl ethers, which often exist as a mixture of threo and erythro diastereomers, typically employs several chromatographic techniques. The choice depends on the scale of the purification, the polarity difference between the diastereomers, and the stability of the compound.
-
Flash Column Chromatography: This is the most common initial purification method for separating the target compound from reaction byproducts and starting materials. It uses silica (B1680970) gel as the stationary phase.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for separating the threo and erythro diastereomers, which often have very similar polarities. Both normal-phase and reverse-phase (C18) HPLC can be effective.[3][4] Preparative HPLC is used for isolating larger quantities of the pure isomer.
-
Ion-Exchange Chromatography (IEC): For phenolic model compounds, IEC using a borate (B1201080) solution as the eluent can be highly effective for separating diastereomers. The erythro form typically forms a stronger borate complex and elutes after the threo form.[5]
-
Counter-Current Chromatography (CCC): This liquid-liquid chromatography technique is effective for separating complex mixtures of lignin-derived monomers and oligomers and can be applied to these model compounds.[6]
Q2: Why is separating threo and erythro diastereomers so challenging?
A2: Diastereomers have the same molecular formula and connectivity but differ in the spatial arrangement at one or more chiral centers. In the case of guaiacylglycerol-β-O-4'-aryl ethers, the structural differences between the threo and erythro forms are subtle, resulting in very similar physical properties, including polarity. This makes their separation by standard chromatographic techniques difficult, as they interact with the stationary phase in a very similar manner.[3][7] Achieving separation often requires highly optimized conditions or specialized techniques.
Q3: Can I use Thin Layer Chromatography (TLC) to develop a method for separating the diastereomers?
A3: Yes, TLC is an invaluable tool for method development. By testing various solvent systems (mobile phases) on a TLC plate, you can quickly assess which conditions provide the best separation between your target compound and impurities, and potentially between the diastereomers themselves.[7] If you can see two distinct, closely-eluting spots for your product on TLC, it is a strong indication that the corresponding solvent system will be effective for separation on a flash column or HPLC.[7]
Troubleshooting Guides
This section addresses common challenges encountered during the purification of guaiacylglycerol-β-O-4'-aryl ethers.
Problem 1: Poor or no separation of threo and erythro diastereomers with silica gel flash chromatography.
-
Cause: The selected mobile phase does not have sufficient selectivity to differentiate between the two diastereomers. Standard silica gel may not be the optimal stationary phase for this subtle separation.[3]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically screen different solvent systems. Try combinations of non-polar solvents like hexanes or toluene (B28343) with more polar solvents like ethyl acetate, diethyl ether, or dichloromethane (B109758).[7] Sometimes, adding a small percentage of a third solvent, like methanol (B129727) or isopropanol, can improve resolution.[7]
-
Switch to Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase (e.g., C18 silica) may provide the necessary selectivity.[4] In this technique, polar compounds elute faster.
-
Utilize Preparative HPLC: For the most challenging separations, preparative HPLC with a high-efficiency column is often the best solution. This allows for much finer resolution than flash chromatography.[4]
-
Consider Ion-Exchange Chromatography: If your compound has phenolic groups, IEC can be an excellent method for separating the diastereomers.[5]
-
Problem 2: The compound appears to be degrading or streaking on the silica gel column.
-
Cause: Guaiacylglycerol-β-O-4'-aryl ethers can be sensitive to the acidic nature of standard silica gel, leading to degradation.[8] Streaking can occur if the compound interacts too strongly with the silica or has low solubility in the mobile phase.[9]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~1%), to your mobile phase.[9]
-
Change the Stationary Phase: Switch to a less acidic or neutral stationary phase like alumina (B75360) or Florisil.[9] Always run a quick TLC test to ensure your compound is stable on the new medium.
-
Use Reverse-Phase Chromatography: C18-functionalized silica is generally less harsh and can prevent degradation of acid-sensitive compounds.[9]
-
Check Compound Stability: Before running a column, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot streaks, it indicates instability on silica gel.[8]
-
Problem 3: Poor peak shape (tailing, fronting, or splitting) in HPLC.
-
Cause: This can be caused by a variety of factors including column issues, improper mobile phase composition, or sample overload.[3]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase is well-mixed and filtered. For acidic or basic compounds, adding a modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine (B46881) for bases) can significantly improve peak shape.[3]
-
Check for Column Contamination: Particulate matter from the sample or mobile phase can block the column inlet frit. Flush the column (in the reverse direction if permitted by the manufacturer) to dislodge contaminants. Always filter your samples and mobile phases.[3]
-
Reduce Sample Load: Injecting too much sample can lead to peak fronting or splitting. Reduce the injection volume or sample concentration.
-
Investigate Co-eluting Impurities: A shoulder on your main peak may indicate an impurity that is not fully resolved. Adjusting the mobile phase composition may be necessary to separate it.[3]
-
Problem 4: The compound is not eluting from the column or is eluting unexpectedly late.
-
Cause: The mobile phase is too weak (not polar enough for normal-phase, or too polar for reverse-phase), causing the compound to remain strongly adsorbed to the stationary phase.[8]
-
Troubleshooting Steps:
-
Increase Mobile Phase Strength: Gradually increase the percentage of the more polar solvent in your mobile phase for normal-phase chromatography (or the non-polar solvent for reverse-phase).
-
Verify Solvent System: Double-check that you have prepared the correct mobile phase and have not inadvertently switched the polar and non-polar components.[8]
-
Check for Insolubility: The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure your sample is fully dissolved before loading.
-
Data Presentation
The following table summarizes typical starting conditions for the chromatographic purification of guaiacylglycerol-β-aryl ethers. These should be used as a starting point for optimization.
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Target Application | Reference |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (gradient) | Initial purification from crude mixture | [7][10] |
| Flash Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Ethyl Acetate (gradient) | Separation of diastereomers | [5] |
| Reverse-Phase Flash | C18 Silica Gel | Water/Acetonitrile (B52724) or Water/Methanol (gradient) | Purification of polar or acid-sensitive compounds | [4] |
| HPLC (Normal Phase) | Silica or Diol Column | Hexane/Isopropanol (isocratic or gradient) | High-resolution separation of diastereomers | [3] |
| HPLC (Reverse Phase) | C18 Column | Water/Acetonitrile (isocratic or gradient) | High-resolution separation of diastereomers | [11] |
| Ion-Exchange (IEC) | Anion Exchanger | Borate Buffer Solution | Separation of phenolic diastereomers | [5] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
This protocol provides a general workflow for the initial purification of a crude reaction mixture containing guaiacylglycerol-β-O-4'-aryl ethers.
-
Method Development via TLC:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 4:1, 2:1, 1:1 Hexane:Ethyl Acetate) to find a system that gives good separation between the desired product and impurities, with a target Rf value for the product of ~0.3.
-
-
Column Packing (Wet-Packing Method):
-
Select a column of appropriate size (a 20:1 to 100:1 ratio of silica gel to crude compound by weight is common).[10]
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.[10]
-
Pour the slurry into the column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Apply gentle air pressure to pack the column uniformly.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (e.g., from a pump or inert gas) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute more tightly bound compounds.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: HPLC Method Development for Diastereomer Separation
-
Column and Solvent Selection:
-
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Prepare two mobile phases: 'A' (e.g., HPLC-grade water with 0.1% formic acid) and 'B' (e.g., HPLC-grade acetonitrile with 0.1% formic acid).
-
-
Initial Gradient Run:
-
Inject a small amount of the sample and run a broad gradient, for example, from 5% B to 95% B over 20 minutes.
-
This "scouting" run will determine the approximate solvent composition required to elute your diastereomers.
-
-
Optimization:
-
Based on the scouting run, design a shallower gradient or an isocratic (constant composition) method around the elution point of your compounds.
-
For example, if the peaks eluted at 60% B, try an isocratic run at 60% B or a shallow gradient from 55% to 65% B.
-
Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature to optimize resolution and peak shape.[3]
-
Visualizations
References
- 1. myheplus.com [myheplus.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. scispace.com [scispace.com]
- 6. Counter-current chromatography for lignin monomer–monomer and monomer–oligomer separations from reductive catalytic fractionation oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin [mdpi.com]
Technical Support Center: Synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the synthesis.
Problem 1: Low yield in the stereoselective aldol (B89426) condensation to form the protected threo-guaiacylglycerol (B1142452) precursor.
-
Question: My aldol reaction is giving a low yield of the desired product, or I'm getting a mixture of diastereomers. What could be the cause?
-
Answer:
-
Incomplete Deprotonation: Ensure your base, such as lithium diisopropylamide (LDA), is freshly prepared or properly titrated. The reaction is highly sensitive to the stoichiometry of the base.
-
Temperature Control: The aldol reaction is temperature-sensitive. Maintain a low temperature (e.g., -78 °C) during the addition of the electrophile to favor the kinetic threo product. Fluctuations in temperature can lead to side reactions and reduced diastereoselectivity.
-
Anhydrous Conditions: The reaction is highly susceptible to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents to prevent quenching of the enolate.
-
Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction. Use freshly distilled or high-purity reagents.
-
Problem 2: Poor yield in the Williamson ether synthesis coupling step.
-
Question: The coupling of the protected guaiacylglycerol (B1216834) with the dehydrodisinapyl bromide is resulting in a low yield of the desired ether. What are the likely causes and solutions?
-
Answer:
-
Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance.[1] If the dehydrodisinapyl bromide is a bulky secondary halide, the S\N2 reaction will be slow, and the competing E2 elimination reaction may become dominant. To favor substitution, use a less hindered primary bromide if possible, and consider a milder base.
-
Base Strength: While a strong base is needed to deprotonate the alcohol, an overly strong base can promote the elimination side reaction.[2] Consider using a milder base like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) instead of sodium hydride (NaH).[3]
-
Reaction Temperature: Lowering the reaction temperature can favor the S\N2 substitution over the E2 elimination.[4] However, this may also decrease the reaction rate, so optimization is key.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide.[5]
-
Problem 3: Difficulty in separating the threo and erythro diastereomers.
-
Question: I am having trouble separating the threo and erythro isomers after the coupling reaction. What purification techniques are most effective?
-
Answer:
-
Column Chromatography: Separation of diastereomers can often be achieved by careful column chromatography on silica (B1680970) gel.[6] Experiment with different solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients) to optimize the separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating closely related diastereomers.[7] A reversed-phase C18 column with a methanol (B129727)/water or acetonitrile/water gradient is a good starting point.
-
Crystallization: In some cases, fractional crystallization can be used to separate diastereomers if one isomer forms crystals more readily than the other.
-
Problem 4: Incomplete deprotection in the final step.
-
Question: The removal of the benzyl (B1604629) protecting groups is incomplete, or I am seeing decomposition of my product. What should I do?
-
Answer:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is active.[8] Use a fresh batch of catalyst and ensure the reaction is properly flushed with hydrogen gas.
-
Hydrogen Source: If using transfer hydrogenolysis with a hydrogen donor like ammonium (B1175870) formate, ensure a sufficient excess is used.
-
Reaction Time and Temperature: Deprotection times can vary. Monitor the reaction by TLC or LC-MS to determine the point of completion. Avoid excessive heating, which can lead to side reactions.
-
Alternative Deprotection Methods: If hydrogenolysis is problematic, consider other methods for benzyl ether cleavage, such as using strong acids (e.g., HBr in acetic acid), but be mindful of the acid sensitivity of your product.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group strategy for this synthesis?
A1: A common strategy involves protecting the phenolic and aliphatic hydroxyl groups of the guaiacylglycerol precursor. Benzyl ethers are a good choice as they are stable to the conditions of the Williamson ether synthesis and can be removed under relatively mild hydrogenolysis conditions in the final step.[3][4] Silyl ethers can also be used, offering orthogonal deprotection options.[10]
Q2: How can I prepare the dehydrodisinapyl bromide for the coupling reaction?
A2: Dehydrodisinapyl alcohol can be synthesized by the oxidative coupling of sinapyl alcohol.[11] Sinapyl alcohol can be prepared in high yield by the reduction of sinapyl aldehyde with sodium borohydride (B1222165).[12] The resulting dehydrodisinapyl alcohol can then be converted to the corresponding bromide using a standard brominating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).
Q3: What are the key characterization techniques to confirm the structure and stereochemistry of the final product?
A3:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the overall structure. 2D NMR techniques like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals. The coupling constants between the α and β protons in the ¹H NMR spectrum are crucial for determining the threo or erythro configuration.[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
-
HPLC: Chiral HPLC can be used to determine the enantiomeric purity if an enantioselective synthesis was performed.
Data Presentation
| Reaction Step | Reactants | Reagents and Conditions | Typical Yield | Reference |
| Synthesis of Sinapyl Alcohol | Sinapyl aldehyde | NaBH₄, Ethyl acetate, RT, 1h | 94-98% | [12] |
| Aldol Condensation (Protected Guaiacylglycerol) | Protected guaiacyl precursor, aldehyde | LDA, THF, -78 °C | 60-80% | [13] |
| Williamson Ether Synthesis | Protected guaiacylglycerol, Alkyl bromide | K₂CO₃, DMF, 60-80 °C, 12-24h | 50-70% | [2][5] |
| Benzyl Ether Deprotection | Benzyl-protected final product | H₂, 10% Pd/C, Methanol, RT | >90% | [8] |
Experimental Protocols
Protocol 1: Synthesis of Protected threo-Guaiacylglycerol Precursor
This protocol is adapted from methods for the stereoselective synthesis of β-O-4 lignin (B12514952) models.[13][14]
-
Protection of Vanillin (B372448): Protect the phenolic hydroxyl group of vanillin as a benzyl ether using benzyl bromide and potassium carbonate in DMF.
-
Aldol Condensation:
-
Dissolve a protected guaiacyl acetyl derivative in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA in THF.
-
Stir for 30 minutes, then add the protected vanillin derivative dropwise.
-
Continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the threo diastereomer.
-
-
Reduction of Ketone: Reduce the ketone functionality of the aldol product to a hydroxyl group using a reducing agent like sodium borohydride in methanol.
Protocol 2: Williamson Ether Synthesis and Deprotection
-
Formation of Alkoxide: To a solution of the protected threo-guaiacylglycerol precursor in anhydrous DMF, add potassium carbonate.
-
Coupling Reaction: Add the dehydrodisinapyl bromide to the reaction mixture and heat to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture, add water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the protected threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
-
Deprotection: Dissolve the purified product in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
Visualizations
Caption: Synthetic workflow for threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
Caption: Troubleshooting decision tree for the Williamson ether synthesis step.
Caption: Stereocontrol in the aldol condensation to favor the threo isomer.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. francis-press.com [francis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. scispace.com [scispace.com]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Technical Support Center: threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
Disclaimer: Direct experimental data on the stability of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether in solution is limited in publicly available literature. This technical support guide has been developed using data from a closely related and well-studied lignin (B12514952) model compound, Guaiacylglycerol-β-guaiacyl ether (Gβ2) . Due to structural similarities, the stability profile of Gβ2 provides valuable insights and a strong starting point for researchers working with this compound. However, researchers should consider this information as a guideline and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, the compound should be kept as a solid powder, protected from air and light, and refrigerated or frozen (2-8°C).[1] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q2: In which solvents is this compound soluble?
A: The compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For biological experiments, stock solutions are often prepared in DMSO or ethanol.
Q3: How stable is the compound in aqueous solutions?
A: While specific data for this compound is unavailable, related compounds like sinapyl alcohol are not recommended for storage in aqueous solutions for more than a day, suggesting potential instability. Studies on the model compound Gβ2 show that it is stable in aqueous solutions at moderate pH (3-10) under ambient conditions.[2] However, stability can be significantly affected by temperature and pH. It is advisable to prepare fresh aqueous solutions for each experiment.
Q4: What are the expected degradation products of similar β-O-4' linked lignin model compounds?
A: Under thermal stress, such as in subcritical water or pyrolysis, the primary degradation of Gβ2 involves the cleavage of the β-O-4' ether bond.[2] This can lead to the formation of smaller phenolic compounds. At high temperatures, secondary reactions can occur, leading to a more complex mixture of degradation products.
Q5: Are there any known incompatibilities with common reagents?
A: Strong oxidizing agents and extreme pH conditions should be avoided as they can promote the degradation of the molecule. The presence of aldehydic impurities in solvents like diethyl ether has been shown to cause degradation of similar compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low compound concentration in prepared solutions. | 1. Degradation upon dissolution: The compound may be unstable in the chosen solvent or under the current environmental conditions (e.g., exposure to light, elevated temperature). 2. Incomplete dissolution: The compound may not be fully soluble at the target concentration. | 1. Prepare solutions fresh before each experiment. Protect solutions from light and keep them on ice. Consider using a co-solvent system if solubility in a purely aqueous buffer is an issue. 2. Visually inspect for undissolved particles. Try gentle warming or sonication to aid dissolution. If solubility remains an issue, consider preparing a more dilute solution or using a different solvent. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | 1. Compound degradation: New peaks may correspond to degradation products. 2. Solvent impurities: Impurities in the solvent (e.g., aldehydes in ether) can react with the compound. 3. Contamination: Contamination from glassware or other equipment. | 1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. 2. Use high-purity, analytical grade solvents. If using ethers, consider purification to remove aldehyde impurities. 3. Ensure all glassware and equipment are thoroughly cleaned. |
| Inconsistent experimental results between batches. | 1. Variability in solution stability: Differences in solution preparation or storage times between experiments. 2. Batch-to-batch purity variation of the compound. | 1. Standardize the solution preparation protocol, including solvent, concentration, and storage time/conditions. Always use freshly prepared solutions. 2. Check the certificate of analysis for each batch. If significant purity differences are noted, consider re-purifying the compound. |
Data Presentation: Stability of Guaiacylglycerol-β-guaiacyl ether (Gβ2) as a Model Compound
Table 1: Stability of Gβ2 under Various Conditions
| Condition | Temperature | pH | Observation | Reference |
| Aqueous Solution | Ambient | 3-10 | Stable, no artificial abiotic cleavage observed. | [2] |
| Microbial Biodegradation | Ambient | Neutral | Stable, no significant degradation by several bacterial strains. | [2] |
| Subcritical Water | 150°C | Neutral | Significant breakdown observed. | [2] |
| Subcritical Water | 200°C | Neutral | Significant breakdown observed. | [2] |
| Subcritical Water | 250°C | Neutral | Significant breakdown observed. | [2] |
| Mild Pyrolysis | 150-250°C | N/A | Degradation occurs, with different breakdown pathways compared to subcritical water. | [2] |
Experimental Protocols
Protocol 1: Assessment of pH Stability in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Spike the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., room temperature or 37°C). Protect the solutions from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to quantify the remaining parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
-
Solution Preparation: Prepare a solution of the compound in a solvent relevant to the experimental application (e.g., water, buffer, or organic solvent).
-
Incubation: Aliquot the solution into sealed vials and incubate at various temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a low temperature (e.g., 4°C).
-
Time-Point Sampling: At regular intervals, remove a vial from each temperature and cool it rapidly to stop further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
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Data Analysis: Calculate the degradation rate constant and half-life at each temperature. This data can be used to construct an Arrhenius plot to predict stability at other temperatures.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of a compound in solution.
Caption: Hypothetical degradation pathway via β-O-4' ether bond cleavage.
References
Technical Support Center: Synthesis of Guaiacylglycerol Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of guaiacylglycerol (B1216834) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing guaiacylglycerol-β-guaiacyl ether?
A1: The most prevalent and versatile method is a modified Williamson ether synthesis. This typically involves the condensation reaction between a protected brominated guaiacol (B22219) derivative and a second guaiacol molecule or another phenolic compound. A common key step is the reaction of 4-(α-bromoacetyl)-guaiacol with guaiacol.[1][2]
Q2: What are the primary side reactions to be aware of during guaiacylglycerol ether synthesis?
A2: The main side reactions include:
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Polymerization: Acid-catalyzed or base-catalyzed self-condensation of starting materials or products can lead to the formation of undesired oligomers and polymers.
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored impurities and byproducts like quinones. The benzylic hydroxyl group can also be oxidized to a ketone.[1]
-
Elimination Reactions: When using secondary or tertiary alkyl halides as precursors, elimination reactions can compete with the desired substitution, leading to the formation of alkenes. This is a key consideration in the Williamson ether synthesis.[3][4]
-
Incomplete Reaction: Failure to drive the reaction to completion results in a mixture of starting materials and the desired product, complicating purification.
-
Homolytic Cleavage: At elevated temperatures, homolytic cleavage of the β-O-4 ether bond can occur, leading to degradation of the product.[5][6]
Q3: How can I minimize the oxidation of phenolic groups during the synthesis?
A3: To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, using degassed solvents can help to remove dissolved oxygen, which can promote oxidation.[1] The use of antioxidants is generally not reported in standard synthesis protocols but could be explored in specific cases where oxidation is a persistent issue.
Q4: Is it possible to control the stereochemistry of the final product?
A4: The synthesis of guaiacylglycerol-β-guaiacyl ether typically results in a mixture of erythro and threo diastereomers. Separation of these isomers can be achieved through chromatographic techniques, such as ion-exchange chromatography or preparative thin-layer chromatography (TLC).[1] The ratio of erythro to threo isomers can be influenced by reaction conditions, but achieving high diastereoselectivity often requires specialized chiral catalysts or synthetic routes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Ether | 1. Incomplete deprotonation of the phenol. 2. Competing elimination reaction. 3. Poor quality of reagents or solvents. 4. Inefficient purification. | 1. Use a sufficiently strong base (e.g., NaH) to ensure complete formation of the phenoxide. 2. Use a primary alkyl halide if possible. If a secondary halide must be used, optimize reaction temperature and use a less-hindered base. 3. Use freshly distilled solvents and high-purity reagents. 4. Optimize the chromatographic separation method. |
| Presence of Colored Impurities | 1. Oxidation of phenolic compounds. 2. Formation of quinone-type byproducts. | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Purify the final product using column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel). |
| Formation of a Polymeric Residue | 1. Use of strong acid or base catalysts. 2. High reaction temperatures. | 1. Use a milder base or catalyst. 2. Optimize the reaction temperature; lower temperatures may reduce polymerization. 3. Control the stoichiometry of the reactants carefully. |
| Product is a Mixture of Diastereomers | This is the expected outcome for many synthetic routes. | Separate the erythro and threo isomers using chromatographic techniques like ion-exchange chromatography or preparative TLC.[1] |
| Incomplete Consumption of Starting Materials | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Deactivation of the catalyst or base. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Gradually increase the reaction temperature, while monitoring for side product formation. 3. Ensure the catalyst or base is fresh and added in the correct stoichiometric amount. |
Experimental Protocols
High-Yield Synthesis of Guaiacylglycerol-β-Guaiacyl Ether
This protocol is a generalized procedure based on common synthetic strategies. Researchers should consult specific literature for detailed modifications.
Step 1: Synthesis of 4-(α-bromoacetyl)-guaiacol
-
Reactants: Guaiacol, Bromoacetyl bromide, Anhydrous AlCl₃.
-
Procedure:
-
Dissolve guaiacol in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃).
-
Add bromoacetyl bromide dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with ice-cold dilute HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and purify by recrystallization or column chromatography.
-
Step 2: Condensation with Guaiacol
-
Reactants: 4-(α-bromoacetyl)-guaiacol, Guaiacol, a suitable base (e.g., K₂CO₃ or NaH).
-
Procedure:
-
Dissolve guaiacol in an anhydrous polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask under an inert atmosphere.
-
Add the base and stir to form the phenoxide.
-
Add a solution of 4-(α-bromoacetyl)-guaiacol in the same solvent dropwise.
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Heat the reaction mixture and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture, and quench with water.
-
Extract the product, wash, dry, and purify by column chromatography to yield the intermediate ketone.
-
Step 3: Reduction to Guaiacylglycerol-β-Guaiacyl Ether
-
Reactants: The ketone intermediate from Step 2, a reducing agent (e.g., NaBH₄).
-
Procedure:
-
Dissolve the ketone in a suitable solvent (e.g., methanol (B129727) or ethanol).
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Cool the solution in an ice bath.
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Add sodium borohydride (B1222165) (NaBH₄) portion-wise.
-
Stir the reaction until completion (monitored by TLC).
-
Quench the reaction carefully with a dilute acid (e.g., acetic acid).
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Remove the solvent under reduced pressure.
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Extract the product, wash, dry, and purify by column chromatography to obtain the final guaiacylglycerol-β-guaiacyl ether as a mixture of diastereomers.
-
Visualizations
Caption: Synthetic workflow for guaiacylglycerol-β-guaiacyl ether.
Caption: Competing reactions in guaiacylglycerol ether synthesis.
References
degradation of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether and related lignin (B12514952) model compounds under acidic conditions. The information provided is based on studies of similar and more common β-O-4 lignin model compounds, such as guaiacylglycerol-β-guaiacyl ether, as specific data for threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is limited in published literature. The general principles of acid-catalyzed β-O-4 ether bond cleavage are applicable to a wide range of lignin model compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed degradation of β-O-4 lignin model compounds?
A1: The acid-catalyzed degradation of β-O-4 lignin model compounds, such as guaiacylglycerol-β-guaiacyl ether, primarily involves the cleavage of the β-O-4 ether linkage. The generally accepted mechanism proceeds through the following key steps:
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Protonation of the α-hydroxyl group.
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Elimination of a water molecule to form a benzyl (B1604629) carbocation intermediate.
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This intermediate can then undergo several reactions, including:
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Deprotonation to form an enol ether.
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Nucleophilic attack by water or other nucleophiles present in the reaction mixture.
-
-
Ultimately, these pathways lead to the cleavage of the β-O-4 bond, resulting in the formation of smaller phenolic and non-phenolic compounds.
Q2: What are the expected degradation products from the acidolysis of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether?
Q3: How does the type of acid (e.g., HCl, H₂SO₄, HBr) affect the degradation process?
A3: The type of acid used can significantly influence both the rate and the mechanism of the β-O-4 bond cleavage. Studies on model compounds have shown that the disappearance rates of the starting material can differ markedly between different acids. For instance, with some model compounds, the reaction rate follows the order HBr > HCl >> H₂SO₄. This is attributed to the participation of the halide ions (Br⁻ and Cl⁻) in the reaction mechanism, which can facilitate the cleavage of the ether bond.
Q4: What is an enol ether intermediate and why is it important?
A4: An enol ether is a key intermediate formed during the acidolysis of many β-O-4 lignin model compounds. It is formed through the elimination of a proton from the benzyl carbocation intermediate. The formation of the enol ether is often a critical step in the reaction pathway leading to the cleavage of the β-O-4 bond. However, enol ethers are often highly reactive under acidic conditions and may not be easily isolated or detected.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no degradation of the starting material. | 1. Insufficient acid concentration or activity. 2. Reaction temperature is too low. 3. Inappropriate solvent system. | 1. Increase the molar ratio of the acid catalyst to the substrate. 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 3. Ensure the solvent system (e.g., aqueous dioxane) is appropriate for the reaction and consider alternatives if necessary. |
| Formation of unexpected or polymeric side products. | 1. Condensation reactions of carbocation intermediates. 2. High reaction temperature or prolonged reaction time. | 1. Lower the reaction temperature. 2. Reduce the reaction time and monitor the reaction progress more frequently. 3. Consider using a stabilizing agent, such as ethylene (B1197577) glycol, which can trap reactive aldehyde intermediates as more stable cyclic acetals. |
| Difficulty in identifying and quantifying degradation products. | 1. Complex mixture of products. 2. Inadequate analytical methodology. | 1. Utilize high-resolution analytical techniques such as HPLC-MS or GC-MS for product identification. 2. Employ 2D-NMR techniques for structural elucidation of unknown products. 3. Use internal standards for accurate quantification of major products. |
| Inconsistent reaction rates or product yields. | 1. Variability in reagent quality (e.g., acid concentration, water content). 2. Inconsistent heating or mixing. | 1. Use high-purity reagents and accurately determine the concentration of the acid catalyst. 2. Ensure uniform heating and efficient stirring of the reaction mixture. 3. Perform control experiments to ensure reproducibility. |
Data Presentation
The following table summarizes representative quantitative data from the acidolysis of a non-phenolic C6-C2 type lignin model compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, which can serve as a reference for expected trends in the degradation of similar β-O-4 ethers.
| Acid (0.2 mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Major Products |
| HBr | 85 | 2 | >95 | Enol ether, Guaiacol, 3,4-Dimethoxyphenylacetaldehyde |
| HCl | 85 | 2 | ~80 | Enol ether, Guaiacol, 3,4-Dimethoxyphenylacetaldehyde |
| H₂SO₄ | 85 | 2 | ~20 | Enol ether, Guaiacol, 3,4-Dimethoxyphenylacetaldehyde |
Note: This data is illustrative and based on published studies of a similar model compound. Actual results for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether may vary.
Experimental Protocols
Protocol: Acidolysis of a β-O-4 Lignin Model Compound
This protocol provides a general methodology for the acid-catalyzed degradation of a β-O-4 lignin model compound in an aqueous dioxane solution.
Materials:
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β-O-4 lignin model compound (e.g., threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether)
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1,4-Dioxane (B91453) (reagent grade)
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Concentrated acid (e.g., HBr, HCl, or H₂SO₄)
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Deionized water
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Round-bottom flask with a reflux condenser
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Magnetic stirrer and heating mantle
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Internal standard (for quantitative analysis, e.g., biphenyl)
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Quenching solution (e.g., saturated sodium bicarbonate)
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Extraction solvent (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Analytical instruments (HPLC-MS, GC-MS)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve a known amount of the β-O-4 lignin model compound and the internal standard in an 82% aqueous 1,4-dioxane solution.
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Acid Addition: Carefully add the desired molar equivalent of the concentrated acid to the reaction mixture while stirring.
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Reaction Conditions: Heat the mixture to the desired temperature (e.g., 85 °C) under reflux with continuous stirring.
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Monitoring the Reaction: At specific time intervals, withdraw aliquots from the reaction mixture.
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Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution. Extract the organic products from the aqueous layer using an appropriate solvent.
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Drying and Analysis: Dry the organic extract over a drying agent, filter, and analyze the sample using HPLC-MS or GC-MS to identify and quantify the degradation products and the remaining starting material.
Mandatory Visualization
Caption: General reaction pathway for the acid-catalyzed degradation of a β-O-4 lignin model compound.
Caption: A typical experimental workflow for studying the acidolysis of a lignin model compound.
Technical Support Center: Optimizing Enzymatic Cleavage of β-O-4 Bonds
Welcome to the technical support center for the enzymatic cleavage of β-O-4 bonds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the cleavage of β-O-4 aryl ether linkages?
A1: The enzymatic cleavage of β-O-4 bonds, the most common linkage in lignin (B12514952), is primarily carried out by a class of enzymes called β-etherases, which are glutathione-S-transferases (GSTs).[1] In many bacteria, such as Sphingobium sp. SYK-6, this is a multi-step process involving a cascade of enzymes:
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Cα-dehydrogenases (e.g., LigD, LigL): These NAD+-dependent enzymes oxidize the hydroxyl group at the Cα position of the β-O-4 linkage to a ketone. This oxidation is a crucial prerequisite for the action of β-etherases.[2][3][4]
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β-etherases (e.g., LigE, LigF): These enzymes catalyze the reductive cleavage of the β-O-4 bond in the oxidized substrate with the help of glutathione (B108866) (GSH).[1][4]
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Glutathione lyase (e.g., LigG): This enzyme removes the glutathione adduct from the product of the β-etherase reaction.[4][5]
Fungi, particularly white-rot fungi like Dichomitus squalens, also produce intracellular β-etherases (e.g., Ds-GST1) that perform this cleavage.[2][3]
Q2: Why is glutathione (GSH) essential in my reaction mixture?
A2: β-etherases are glutathione-S-transferases, and they utilize glutathione as a co-substrate to cleave the β-O-4 ether bond.[1] The reaction mechanism involves the nucleophilic attack of glutathione on the Cβ atom of the lignin model compound, leading to the cleavage of the ether bond. Therefore, reduced glutathione (GSH) is an essential component in the reaction buffer for β-etherase activity.[2][3]
Q3: My enzyme is not cleaving the native lignin or a non-oxidized model compound. Why?
A3: Bacterial and known fungal β-etherases are typically active only on substrates that have a keto group at the Cα position of the β-O-4 linkage.[2][3] In natural lignin, this position usually has a hydroxyl group. For the cleavage to occur, this hydroxyl group must first be oxidized to a ketone by a Cα-dehydrogenase enzyme (like LigD) in the presence of NAD+.[2][3] If your system lacks this initial oxidation step, the β-etherase will be inactive on the substrate.
Q4: I am observing incomplete conversion of my racemic lignin model compound. What could be the reason?
A4: Incomplete conversion of a racemic substrate can often be attributed to the stereospecificity of the β-etherases.[2][3] For instance, in Sphingobium sp. SYK-6, LigF is specific for the β(S)-enantiomer, while LigE is specific for the β(R)-enantiomer.[3] If you are using only one of these enzymes with a racemic mixture, you can expect a maximum conversion of around 50%. To achieve complete conversion of a racemic substrate, a combination of enzymes that can process both enantiomers is necessary.[2][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Non-optimal reaction conditions (pH, temperature). | Verify the optimal pH and temperature for your specific enzyme. For example, LigF-AB11 shows optimal activity at 32°C and pH 8.5.[6] A multi-enzyme system from Sphingobium sp. SYK-6 was optimized at pH 9.0 and 25°C.[4][5] |
| Absence of essential co-factors or co-substrates. | Ensure the presence of reduced glutathione (GSH) for β-etherase activity and NAD+ for Cα-dehydrogenase activity in your reaction mixture.[2][4] | |
| Incorrect substrate structure (Cα-hydroxyl instead of Cα-keto). | If using a substrate with a Cα-hydroxyl group, include a Cα-dehydrogenase (e.g., LigD) and NAD+ in your reaction to perform the initial oxidation step.[2][3] | |
| Enzyme instability. | Some enzymes, like LigF-AB11, are not thermostable and lose activity at higher temperatures (e.g., complete loss at 60°C within an hour).[6] Perform reactions at the optimal temperature and avoid prolonged incubations at elevated temperatures. | |
| Low Product Yield | Incomplete conversion of racemic substrates. | As mentioned in the FAQs, this is likely due to enzyme stereospecificity.[2] Use a combination of enzymes that target both β(S) and β(R) enantiomers, or use a stereospecific substrate. |
| Re-condensation of reaction products. | Lignin-derived fragments can be reactive and undergo re-condensation, reducing the yield of desired monomers.[7] Consider strategies to stabilize the products as they are formed. | |
| Sub-optimal enzyme or substrate concentration. | Titrate the enzyme and substrate concentrations to find the optimal ratio for your specific system. One study used 2.5 to 4 mg/mL of enzyme with 2.5 mM of substrate.[2][3] | |
| Inconsistent Results | Variability in lignin substrate. | Lignin is a complex and heterogeneous polymer.[8] The source and extraction method can significantly impact its structure and the accessibility of β-O-4 bonds. Use a well-characterized lignin or a consistent source of model compounds. |
| Degradation of reagents. | Ensure that your stock solutions of GSH and NAD+ are fresh, as they can degrade over time. |
Optimal Conditions for β-Etherases
The optimal reaction conditions can vary significantly between different β-etherases. Below is a summary of reported conditions for some well-characterized enzymes.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Substrate |
| LigF-AB11 | Altererythrobacter sp. B11 | 8.5 | 32 | Not specified | PNP-AV |
| LigF-NA | Novosphingobium aromaticivorans | Not specified | Not specified | 2.9 | Substrate 1 |
| LigE | Sphingobium sp. SYK-6 | Not specified | Not specified | 2.2 | Substrate 1 |
| Lig System (LigD, L, E, F, G) | Sphingobium sp. SYK-6 | 9.0 | 25 | Not applicable | GGE** |
| Ds-GST1 | Dichomitus squalens | 8.0 (tested) | 30 (tested) | Low (non-optimal) | Substrate 1* |
*Substrate 1: 2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol[2] **GGE: 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol[4][5]
Experimental Protocols
Protocol 1: Standard β-Etherase Activity Assay
This protocol is adapted for determining β-etherase activity using a lignin model compound where the Cα position is already oxidized.
Materials:
-
Purified β-etherase (e.g., LigF, Ds-GST1)
-
Lignin model compound (e.g., 2-(2-methoxyphenoxy)-3-oxo-3-(4-hydroxy-3-methoxyphenyl)propan-1-ol)
-
HEPES buffer (20 mM, pH 8.0) or other suitable buffer
-
Reduced L-glutathione (GSH)
-
Acetonitrile
-
UHPLC system for analysis
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 1 mL reaction, combine:
-
20 mM HEPES buffer, pH 8.0
-
2.5 mM lignin model compound
-
6 mM reduced L-glutathione (GSH)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) with constant mixing.
-
Initiate the reaction by adding the purified enzyme (e.g., 2.5 to 4 mg).
-
Take a 100 µL sample immediately before adding the enzyme (time zero).
-
Incubate the reaction at the set temperature with mixing. Collect 100 µL samples at various time points (e.g., 1, 24, and 72 hours).[2][3]
-
Stop the reaction in each sample by adding 25% (v/v) acetonitrile.[2][3]
-
Store samples at -20°C until analysis.
-
Analyze the samples by UHPLC to quantify the degradation of the substrate and the formation of products (e.g., guaiacol).
Protocol 2: Cascade Enzymatic Cleavage of a Non-Oxidized Substrate
This protocol describes the complete cleavage of a lignin model compound with a Cα-hydroxyl group, using the multi-enzyme system from Sphingobium sp. SYK-6.
Materials:
-
Purified Cα-dehydrogenase (LigD), β-etherases (LigE and LigF), and glutathione lyase (LigG).
-
Lignin model compound (e.g., GGE: 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol).
-
Buffer (e.g., Tris-HCl, pH 9.0).
-
NAD+
-
Reduced L-glutathione (GSH).
-
Optional: NADH recycling system (e.g., L-lactate dehydrogenase and pyruvate).
Procedure:
-
Prepare the reaction mixture. For optimized conditions, combine:
-
Buffer at pH 9.0.
-
0.5 mM racemic GGE substrate.
-
Approximately 0.1 mg/mL of each enzyme (LigD, LigE, LigF, LigG).
-
Sufficient concentrations of NAD+ and GSH.
-
-
If using, add components of an NADH recycling system to ensure a continuous supply of NAD+ for the LigD reaction.[5]
-
Monitor the reaction over time (e.g., up to 2 hours) by taking samples at regular intervals.
-
Stop the reaction in the samples (e.g., by adding acid or organic solvent).
-
Analyze the samples by HPLC to track the disappearance of the GGE substrate and the appearance of the final products (e.g., 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one and guaiacol).[5]
Visualized Workflows and Pathways
Caption: Enzymatic cascade for β-O-4 bond cleavage in Sphingobium sp. SYK-6.
Caption: A logical workflow for troubleshooting low product yield in experiments.
References
- 1. β-Etherases in lignin valorization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Cleavage of Lignin β-O-4 Aryl Ether Bond by β-Etherase of the White-Rot Fungus Dichomitus squalens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent Efforts to Prevent Undesirable Reactions From Fractionation to Depolymerization of Lignin: Toward Maximizing the Value From Lignin [frontiersin.org]
- 8. The chemical logic of enzymatic lignin degradation - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05298B [pubs.rsc.org]
byproduct formation during the synthesis of lignin model compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lignin (B12514952) model compounds. The information is designed to help overcome common challenges related to byproduct formation and to optimize reaction outcomes.
Troubleshooting Guides
Low yields and the formation of complex product mixtures are common hurdles in the synthesis of lignin model compounds. This section provides a structured approach to troubleshoot these issues.
Issue 1: Low Yield of the Desired β-O-4 Ether Product in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone for creating the β-O-4 linkage, but it is often plagued by side reactions, especially when working with phenolic substrates.
Common Byproducts:
-
C-alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] C-alkylation is a significant side reaction that competes with the desired O-alkylation.[1]
-
Elimination (E2) products: This is particularly prevalent with sterically hindered alkyl halides, leading to the formation of alkenes instead of ethers.
Troubleshooting Steps:
-
Choice of Base: An inappropriate base can either be too weak to fully deprotonate the phenol (B47542) or too strong, promoting side reactions. For many phenols, bases like potassium carbonate (K₂CO₃) are sufficient. For less reactive substrates, stronger bases like sodium hydride (NaH) can be used, but with caution due to the increased risk of side reactions.
-
Solvent Selection: The choice of solvent significantly influences the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation. Protic solvents such as water or trifluoroethanol can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation.[1]
-
Nature of the Alkyl Halide: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Primary alkyl halides are ideal. Secondary and tertiary alkyl halides are prone to E2 elimination, drastically reducing the ether yield.
-
Reaction Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the desired Sₙ2 substitution.
Issue 2: Formation of Self-Condensation Byproducts in Aldol (B89426) Condensation Reactions
Crossed aldol or Claisen-Schmidt condensations are frequently used to build the carbon skeleton of lignin model compounds. A major challenge is the self-condensation of the enolizable carbonyl compound.
Common Byproducts:
-
Homodimers: Molecules of the same aldehyde or ketone react with each other, leading to undesired dimeric products and reducing the yield of the intended cross-condensation product.
Troubleshooting Steps:
-
Substrate Selection: The most straightforward way to avoid self-condensation is to use a non-enolizable aldehyde (one that lacks alpha-hydrogens), such as vanillin (B372448) or syringaldehyde, as the electrophile. This ensures that only one of the reactants can form an enolate.
-
Reaction Conditions:
-
Excess of one reactant: Using a large excess of the non-enolizable aldehyde can help to minimize the self-condensation of the enolizable partner.
-
Directed Aldol Approach: Pre-forming the enolate of one carbonyl partner with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the second carbonyl compound can provide excellent control over the reaction.
-
-
Catalyst Choice: The use of specific catalysts, such as MgO-Al₂O₃ mixed oxides or modified zeolites, can influence the reaction pathway and selectivity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts observed during the synthesis of pinoresinol (B1678388) (a β-β model compound)?
A1: The synthesis of pinoresinol, typically through the oxidative coupling of coniferyl alcohol, is often non-selective and results in low yields of the desired product. The main byproducts are other dimeric lignans (B1203133) with different linkages, such as β-O-4 and β-5 dimers.[3] Enzymatic approaches using peroxidase or laccase can improve selectivity, but still often produce a mixture of products. A strategy to improve the yield of the β-β' linkage is to use a starting material where the 5-position of the aromatic ring is blocked, for example, 5-bromoconiferyl alcohol. This reduces the number of possible radical coupling sites.[3]
Q2: How can I improve the yield of syringaresinol (B1662434) (another β-β model compound)?
A2: Similar to pinoresinol, the synthesis of syringaresinol via oxidative coupling of sinapyl alcohol can lead to the formation of higher molecular weight oligomers and polymers with various C-C and C-O linkages as byproducts.[4] Using a precursor like 2,6-dimethoxy-4-allylphenol is advantageous because the methoxy (B1213986) groups at the C2 and C6 positions sterically hinder the formation of undesired linkages, favoring the desired β-β' bond. A one-pot, two-enzyme system using eugenol (B1671780) oxidase and horseradish peroxidase has been shown to be an efficient and environmentally friendly route, providing high yields of syringaresinol.[4][5]
Q3: What are some common challenges in the synthesis of β-5 lignin model compounds?
A3: The synthesis of β-5 model compounds, such as phenylcoumarans, can be challenging due to the need to control the regioselectivity of the bond formation. One common method involves the acid-catalyzed cyclization of a 1,2-diaryl-1,3-propanediol.[6] Byproducts can arise from incomplete cyclization or side reactions promoted by the acidic conditions. Another approach is the oxidative coupling of monolignols, which, as with other lignin model syntheses, can lead to a mixture of different linkage types.
Q4: Are there general purification strategies for lignin model compounds?
A4: Yes, purification is a critical step due to the frequent formation of isomeric byproducts and oligomers. Column chromatography on silica (B1680970) gel is the most common method for separating the desired model compound from side products. Recrystallization can also be an effective technique for obtaining highly pure crystalline products. For complex mixtures, techniques like high-performance liquid chromatography (HPLC) may be necessary.
Data Presentation
Table 1: Comparative Yields in the Synthesis of Pinoresinol (β-β Model)
| Synthesis Method | Catalyst | Starting Material | Pinoresinol Yield (%) | Major Byproducts | Reference |
| Chemical Synthesis | FeCl₃ | 5-bromoconiferyl alcohol | Lower | β-O-4 and other dimers | [3] |
| Enzymatic Synthesis | Peroxidase | 5-bromoconiferyl alcohol | Higher (approx. 1.5x FeCl₃) | β-O-4 and other dimers | [3] |
| Enzymatic Cascade | Vanillyl-alcohol oxidase & Laccase | Eugenol | 13 | Other oligomers | [7] |
Note: The use of 5-bromoconiferyl alcohol significantly improves the selectivity for the β-β' linkage compared to coniferyl alcohol.
Table 2: Yields in the Aldol Condensation of Vanillin with Acetone (B3395972)
| Catalyst | Reaction Time (h) | Temperature (°C) | Vanillin Conversion (%) | Selectivity for (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one | Reference |
| NaOH | 24 | Room Temperature | High | High (single substitution favored by excess acetone) | [8] |
| MgO-Al₂O₃ | 24 | 110 | 16.2 | Not specified | [2] |
| Sulfated Y Zeolite | 5 | 120 | 95.5 | Not specified | [9] |
Note: Reaction conditions and catalyst choice significantly impact the conversion and potentially the formation of byproducts.
Experimental Protocols
Protocol 1: Synthesis of Guaiacylglycerol-β-guaiacyl ether (β-O-4 Model)
This protocol is a multi-step synthesis starting from guaiacol (B22219).
-
Acetylation of Guaiacol: Synthesis of 4-acetyl-guaiacol.
-
Bromination: Synthesis of 4-(α-bromoacetyl)-guaiacol.
-
Condensation: Reaction of 4-(α-bromoacetyl)-guaiacol with guaiacol to form 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol.[10]
-
Hydroxymethylation: Condensation with formaldehyde (B43269) to yield 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol.[10]
-
Reduction: Reduction of the ketone with sodium borohydride (B1222165) to give the final product, guaiacylglycerol-β-guaiacyl ether. The crude product is typically purified by column chromatography.[10]
Protocol 2: Synthesis of a Phenylcoumaran (β-5 Model)
This protocol describes the synthesis of a β-5 model via acid-catalyzed cyclization.
-
Aldol Condensation: An appropriate acetophenone (B1666503) and o-vanillin derivative are reacted in an alkali-mediated aldol condensation to form a chalcone (B49325) derivative.[6]
-
Epoxidation: The chalcone is converted to its epoxide.
-
Rearrangement and Reduction: The epoxide undergoes an acid-catalyzed rearrangement, followed by reduction with sodium borohydride to yield a 1,2-diaryl-1,3-propanediol.[6]
-
Cyclization: The diol is then treated with acid (e.g., 0.2 M HCl in dioxane-water) to induce cyclization to the phenylcoumaran structure. The product is purified by chromatography to separate the diastereomers.[6]
Protocol 3: Enzymatic Synthesis of Pinoresinol (β-β Model)
This protocol utilizes an enzymatic cascade for the synthesis of pinoresinol.
-
Reaction Setup: A reaction mixture is prepared containing eugenol, a vanillyl-alcohol oxidase, and a laccase in a suitable buffer (e.g., potassium phosphate) with an organic co-solvent like tert-butyl methyl ether (TBME).[7]
-
Incubation: The reaction is incubated for an extended period (e.g., 120 hours) to allow for the conversion of eugenol to coniferyl alcohol by the oxidase, followed by the laccase-catalyzed dimerization to pinoresinol.[7]
-
Extraction and Purification: The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct formation in lignin model synthesis.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vanillin acetone aldol condensation – PierpaLab [pierpalab.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
troubleshooting NMR signal overlap in guaiacylglycerol ether analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR signal overlap issues encountered during the analysis of guaiacylglycerol (B1216834) ethers.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals for my guaiacylglycerol ether sample overlapping?
A1: Signal overlap in the ¹H NMR spectra of guaiacylglycerol ethers is common due to the structural complexity of these molecules. Key reasons include:
-
Similar Chemical Environments: The aromatic protons on the two guaiacyl rings often reside in similar chemical environments, leading to closely spaced or overlapping signals in the 6.7-7.1 ppm region.[1][2]
-
Aliphatic Chain Crowding: The protons on the α, β, and γ carbons of the glycerol (B35011) sidechain typically appear in a narrow range (approx. 3.5-5.0 ppm), causing significant overlap.[1]
-
Stereoisomers: Samples often exist as a mixture of erythro and threo isomers, each producing a distinct set of signals that can overlap with one another.[3]
-
Complex Mixtures: If analyzing extracts or reaction mixtures, signals from other related compounds or impurities will further complicate the spectrum.
Q2: My hydroxyl (-OH) proton signals are broad and difficult to assign. What can I do?
A2: Hydroxyl proton signals are often broad due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.[4][5][6] Their chemical shifts are also highly dependent on solvent, concentration, and temperature.
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable -OH protons will be replaced by deuterium and their signals will disappear, confirming their identity.[4][7]
-
Use a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ can form hydrogen bonds with the hydroxyl groups, often resulting in sharper, more distinct signals.[5][8]
-
Derivatization: Chemically modify the hydroxyl groups. For example, phosphitylation with a reagent like TMDP followed by ³¹P NMR analysis can provide clear, quantitative data for different types of hydroxyl groups (aliphatic, phenolic, etc.) without overlap issues seen in ¹H NMR.[9][10][11]
Q3: How can I definitively assign protons and carbons when signals are heavily overlapped?
A3: When 1D NMR is insufficient, 2D NMR spectroscopy is the most powerful tool for unambiguous assignments.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. It spreads the crowded proton signals out over the much wider carbon chemical shift range, resolving overlap.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connectivity between different parts of the molecule, such as linking a specific side-chain proton to a carbon in one of the aromatic rings.[13][14][15]
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through three bonds). It is excellent for tracing the connectivity within the glycerol sidechain (e.g., H-α is coupled to H-β, which is coupled to H-γ).[16][17]
Troubleshooting Guide: Resolving Signal Overlap
This guide provides a systematic approach to diagnosing and solving signal overlap issues.
Problem: Overlapping signals in the aromatic region (6.7-7.1 ppm).
| Solution | Description |
| Change NMR Solvent | Aromatic solvent-induced shifts (ASIS) can be significant. Switching from CDCl₃ to a solvent like benzene-d₆ or acetone-d₆ can alter the chemical shifts of the aromatic protons differently, often resolving the overlap.[7] |
| Utilize 2D HSQC and HMBC | An HSQC experiment will separate the proton signals based on the chemical shift of their attached carbons.[14] An HMBC will then show long-range correlations (e.g., from a side-chain proton to an aromatic carbon), allowing for unambiguous assignment of each aromatic ring.[14] |
| Increase Spectrometer Magnetic Field | If available, using a higher field spectrometer (e.g., moving from 300 MHz to 600 MHz) increases the chemical shift dispersion (in Hz), which can resolve closely spaced signals. |
Problem: Crowded and overlapping signals in the aliphatic side-chain region (α, β, γ protons).
| Solution | Description |
| Run a 2D COSY Experiment | A COSY spectrum is the most effective way to trace the proton-proton coupling network of the side chain. You can typically "walk" from the H-α signal to the H-β signal, and from the H-β signal to the two H-γ signals, even if they are overlapped in the 1D spectrum.[16][17] |
| Run a 2D HSQC Experiment | An HSQC experiment will resolve the H-α, H-β, and H-γ signals by correlating them to their respective C-α, C-β, and C-γ signals, which are well-separated in the ¹³C dimension.[18][19] An edited HSQC can also distinguish CH from CH₂ groups.[13] |
| Adjust Temperature | For samples that may have restricted bond rotation or conformational isomers (rotamers), acquiring the spectrum at a higher temperature can sometimes average out the different conformations, leading to sharper and simpler spectra.[7] |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Guaiacylglycerol-β-guaiacyl Ether in CDCl₃.
Note: Chemical shifts can vary depending on solvent, concentration, and specific substitutions. This table serves as a general guide.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H | 6.80 - 7.10 | 110 - 122 | Signals from both guaiacyl rings often overlap in this region. |
| Aromatic C-O | - | 145 - 150 | Quaternary carbons, not visible in HSQC. |
| α-CH | ~4.90 | ~72 | Position can be sensitive to erythro/threo configuration.[3] |
| β-CH | ~4.30 | ~84 - 88 | Position can be sensitive to erythro/threo configuration.[1] |
| γ-CH₂ | 3.60 - 3.90 | ~61 | Often appears as two distinct protons (diastereotopic). |
| -OCH₃ | 3.80 - 3.90 | ~56 | Two distinct singlets, one for each ring, often overlap with γ-CH₂ signals. |
| Aliphatic -OH | Variable (Broad) | - | Signal for α-OH and γ-OH. Often broad; disappears on D₂O exchange.[4] |
| Phenolic -OH | Variable (Broad) | - | Signal for phenolic OH. Often broad; disappears on D₂O exchange.[4] |
Data compiled from references[1][3].
Experimental Protocols
Protocol 1: 2D HSQC for Resolving ¹H-¹³C One-Bond Correlations
-
Sample Preparation: Prepare a sample of 5-10 mg of the guaiacylglycerol ether compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean 5 mm NMR tube.[20] Ensure the sample is fully dissolved.
-
Initial Scans: Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum. Note the spectral width (SW) and center (o1p) for both the proton and carbon dimensions.[18]
-
Setup HSQC Experiment:
-
Load a standard, gradient-selected, phase-sensitive edited HSQC pulse program (e.g., hsqcedetgpsisp on Bruker systems).[13][19]
-
Set the ¹H spectral width and center (F2 dimension) and the ¹³C spectral width and center (F1 dimension) based on the 1D spectra. A typical ¹³C range for these compounds is 50-155 ppm.
-
The experiment is optimized for an average one-bond ¹J(CH) coupling constant of ~145 Hz. This is a standard value and usually does not need adjustment.
-
-
Acquisition:
-
Processing and Analysis:
-
Process the data using a sine-bell or QSINE window function in both dimensions.
-
Reference the spectrum.
-
Analyze the resulting 2D map, where each cross-peak connects a proton signal on the F2 axis to its directly attached carbon on the F1 axis. CH/CH₃ groups will appear with opposite phase (e.g., positive, blue) to CH₂ groups (e.g., negative, red).
-
Protocol 2: 2D HMBC for Determining Long-Range Connectivity
-
Sample Preparation & Initial Scans: Follow steps 1 and 2 from the HSQC protocol.
-
Setup HMBC Experiment:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbclpndqf on Bruker systems).[15]
-
Set the ¹H and ¹³C spectral parameters as done for the HSQC. Ensure the ¹³C spectral width is wide enough to include quaternary carbons (e.g., 50-160 ppm).
-
The experiment is optimized for a long-range coupling constant (ⁿJ(CH)). A value of 8 Hz is a good starting point to observe both two- and three-bond correlations.[15]
-
-
Acquisition: Follow steps 4a-4c from the HSQC protocol. HMBC experiments are less sensitive than HSQC and may require more scans (e.g., 8 to 16) for a similar sample concentration.[21]
-
Processing and Analysis:
-
Process the data, typically in magnitude mode.
-
Analyze the 2D map. A cross-peak indicates a 2- or 3-bond coupling between a proton (F2 axis) and a carbon (F1 axis). Use these correlations to piece together the molecular structure and assign quaternary carbons.
-
Protocol 3: Quantitative ³¹P NMR for Hydroxyl Group Analysis
-
Sample Preparation:
-
Accurately weigh ~20-30 mg of the dry lignin (B12514952) model compound into a vial.[11][22]
-
Prepare a solvent solution of anhydrous pyridine (B92270) and CDCl₃ (1.6:1 v/v).[11] Add 500 µL to the sample.
-
Add a known amount of an internal standard (e.g., 100 µL of a standard solution of N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) or cholesterol).[9][23]
-
Add a chromium(III) acetylacetonate (B107027) solution as a relaxation agent.
-
Finally, add the phosphitylating reagent, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP), and stir until the reaction is complete.[11][22]
-
Transfer the final solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ³¹P NMR spectrum using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Use a sufficient relaxation delay (e.g., 10 seconds) to ensure full relaxation of all phosphorus nuclei.
-
-
Data Analysis:
-
Integrate the distinct signals corresponding to the derivatized hydroxyl groups (e.g., aliphatic, syringyl, guaiacyl, p-hydroxyphenyl, carboxylic acid) and the internal standard.[10]
-
Calculate the concentration of each type of hydroxyl group (in mmol/g) relative to the known concentration of the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for NMR signal overlap.
Caption: Experimental workflow for resolving assignments.
References
- 1. Formation and Chemical Structure of Carbon-13 Tracer Lignin-Carbohydrate Complexes (LCCs) During Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. acdlabs.com [acdlabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. iris.unive.it [iris.unive.it]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 16. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 17. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 18. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 19. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 20. organomation.com [organomation.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Threo and Erythro Guaiacylglycerol-β-Guaiacyl Ether Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the diastereomers of guaiacylglycerol-β-guaiacyl ether (GGE), a key lignin (B12514952) model compound. Understanding the distinct chemical behaviors of the threo and erythro isomers is crucial for advancements in biomass conversion, pulp and paper manufacturing, and the development of lignin-derived fine chemicals and pharmaceuticals. This document summarizes experimental data on their degradation under various conditions, details the experimental protocols used to obtain this data, and provides a mechanistic visualization of their differing reactivity.
Data Presentation: Reactivity under Different Conditions
The reactivity of threo and erythro GGE is significantly influenced by the reaction environment. The following tables summarize the quantitative data on their comparative degradation under alkaline, acidic, and oxidative conditions.
Table 1: Alkaline Degradation (Pulping Conditions)
| Isomer | Relative Reaction Rate (erythro/threo) | Key Observations |
| Erythro | 4 - 8 times faster | Consistently exhibits higher reactivity and faster cleavage of the β-O-4 ether bond. This is attributed to a more favorable conformation for intramolecular cyclization. |
| Threo | Slower | The conformation of the threo isomer is less favorable for the formation of the epoxide intermediate, leading to a slower degradation rate. |
Table 2: Acid-Catalyzed Degradation (Acidolysis)
| Isomer | Relative Reactivity/Product Formation | Key Observations |
| Erythro | Preferential formation and faster consumption of the ethylene (B1197577) glycol adduct intermediate.[1] | Under certain acidolysis conditions, the erythro isomer reacts more readily to form intermediates, which are then consumed more quickly.[1] |
| Threo | Slower formation of intermediates. | The reaction proceeds at a slower rate compared to the erythro isomer. |
Table 3: Oxidative Degradation
| Oxidizing System | Stereopreference | Key Observations |
| Laccase/Mediator Systems | Preferential degradation of the threo form. | Several laccase systems show a preference for oxidizing the threo isomer. |
| Manganese Dioxide/Permanganate | Clear threo stereo-preference.[2] | These strong oxidizing agents preferentially degrade the threo isomer.[2] |
| Hypochlorite/Chlorite | No clear stereo-preference.[2] | Under these conditions, both isomers degrade at similar rates.[2] |
| Hydrogen Peroxide (alkaline) | Slight preference for the erythro isomer.[3] | In the presence of ferric ions under alkaline hydrogen peroxide bleaching conditions, the oxyl anion radical shows a slight preference for attacking the erythro isomer.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the degradation of GGE isomers.
Alkaline Degradation (Simulated Pulping)
This protocol is based on typical conditions used to study the alkaline degradation of lignin model compounds.
Objective: To determine the relative degradation rates of threo and erythro GGE under alkaline pulping conditions.
Materials:
-
erythro-Guaiacylglycerol-β-guaiacyl ether
-
threo-Guaiacylglycerol-β-guaiacyl ether
-
2 N Sodium Hydroxide (NaOH) solution
-
High-performance liquid chromatography (HPLC) system
-
Reaction vials (e.g., stainless steel autoclaves)
-
Internal standard (e.g., 4,4'-ethylidenebisphenol)
Procedure:
-
Prepare stock solutions of erythro-GGE, threo-GGE, and the internal standard in a suitable solvent (e.g., dioxane/water).
-
In a reaction vial, combine a known amount of the GGE isomer stock solution and the internal standard.
-
Add a predetermined volume of 2 N NaOH solution to achieve the desired final concentration.
-
Seal the reaction vial and place it in a preheated oil bath or heating block at 170 °C.
-
At specific time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove a vial and immediately quench the reaction by placing it in an ice bath.
-
Neutralize the reaction mixture with an appropriate acid (e.g., HCl).
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Redissolve the residue in a known volume of mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining GGE isomer relative to the internal standard.
-
Calculate the degradation rate constants for each isomer from the time-course data.
Acid-Catalyzed Degradation (Acidolysis)
This protocol outlines a typical procedure for the acid-catalyzed cleavage of the β-O-4 ether bond in GGE.
Objective: To compare the product distribution and reaction kinetics of threo and erythro GGE under acidic conditions.
Materials:
-
erythro-Guaiacylglycerol-β-guaiacyl ether
-
threo-Guaiacylglycerol-β-guaiacyl ether
-
0.2 M Sulfuric Acid (H₂SO₄)
-
Dioxane (or other suitable solvent)
-
Gas chromatography-mass spectrometry (GC-MS) system
-
Reaction vials
-
Internal standard (e.g., tetracosane)
Procedure:
-
Dissolve a known amount of the GGE isomer in dioxane in a reaction vial.
-
Add the internal standard to the vial.
-
Add a specific volume of 0.2 M H₂SO₄.
-
Seal the vial and place it in a heating block at 150 °C.
-
After a set reaction time, quench the reaction by cooling the vial in an ice bath.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the products with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate it.
-
Derivatize the products if necessary (e.g., silylation) for GC-MS analysis.
-
Analyze the samples by GC-MS to identify and quantify the degradation products.
Oxidative Degradation
This protocol provides a general framework for studying the oxidative cleavage of GGE isomers. The specific oxidizing agent and conditions can be varied.
Objective: To assess the stereopreference of oxidative degradation of GGE isomers.
Materials:
-
erythro-Guaiacylglycerol-β-guaiacyl ether
-
threo-Guaiacylglycerol-β-guaiacyl ether
-
Oxidizing agent (e.g., laccase from Trametes versicolor and a mediator like ABTS, or potassium permanganate)
-
Buffer solution of appropriate pH
-
HPLC or GC-MS system
-
Reaction vials
Procedure:
-
Prepare solutions of the GGE isomers and the oxidizing agent in the appropriate buffer.
-
Initiate the reaction by mixing the GGE isomer solution with the oxidizing agent solution in a reaction vial at a controlled temperature.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a reducing agent or acid/base).
-
Prepare the samples for analysis, which may include extraction and derivatization.
-
Analyze the samples using HPLC or GC-MS to monitor the disappearance of the starting material and the formation of products.
-
Compare the degradation rates of the two isomers to determine the stereopreference of the oxidative system.
Mandatory Visualization
The differing reactivity of the threo and erythro isomers under alkaline conditions can be attributed to their conformational differences, which influence the ease of forming a key reaction intermediate.
Caption: Conformational differences between erythro and threo GGE isomers affecting alkaline degradation rates.
References
- 1. Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concent ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00085D [pubs.rsc.org]
- 2. Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Spectroscopic Showdown: Differentiating Threo and Erythro Isomers of Guaiacylglycerol Ethers
A comprehensive guide for researchers navigating the stereochemistry of lignin (B12514952) model compounds, this document outlines the key spectroscopic differences between threo and erythro isomers of guaiacylglycerol-β-O-4'-ethers. Leveraging nuclear magnetic resonance (NMR) spectroscopy, this guide provides quantitative data and detailed experimental protocols to facilitate unambiguous isomer identification.
The precise stereochemical assignment of guaiacylglycerol-β-O-4'-ether linkages, the most abundant in lignin, is crucial for understanding lignin's structure, reactivity, and biosynthesis. The differentiation between the two diastereomeric forms, threo and erythro, primarily relies on subtle but consistent differences in their ¹H and ¹³C NMR spectra. These differences arise from the distinct spatial arrangements of the substituents around the Cα-Cβ chiral centers, leading to variations in chemical shifts and spin-spin coupling constants.
Comparative Analysis of NMR Spectroscopic Data
The most significant distinctions between threo and erythro isomers are observed in the chemical shifts (δ) of the protons and carbons of the glycerol (B35011) sidechain (Hα/Cα, Hβ/Cβ, and Hγ/Cγ) and the coupling constants (J) between adjacent protons. Generally, the α-methine proton in erythro isomers appears at a higher magnetic field (lower δ value) and exhibits a smaller coupling constant (Jα,β) compared to the threo isomer.[1] These characteristic differences are summarized in the table below, compiled from various studies on guaiacylglycerol-β-coniferyl alcohol ether and related compounds.
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Carbon | Chemical Shift (δ, ppm) |
| erythro | H-7 (Hα) | ~4.66 | ~5.3 | C-7 (Cα) | Varies |
| threo | H-7 (Hα) | ~4.48 | ~6.0 | C-7 (Cα) | Varies |
| erythro | H-8 (Hβ) | Varies | C-8 (Cβ) | Varies | |
| threo | H-8 (Hβ) | Varies | C-8 (Cβ) | Varies |
Note: The exact chemical shifts can vary depending on the specific substituents on the aromatic rings and the solvent used.
For acetylated derivatives, the protons of the acetyl groups also show distinct chemical shifts that can aid in isomer identification. For instance, in acetylated guaiacylglycerol-β-coniferyl ether, the γ-alcoholic acetyl protons of the erythro isomer appear at a lower magnetic field than those of the threo isomer.[1]
The ¹³C NMR spectra also provide characteristic signals for differentiation. The chemical shifts of C-7 and C-8 are particularly sensitive to the stereochemistry.[2]
Experimental Protocols
The following provides a general methodology for the NMR spectroscopic analysis of guaiacylglycerol (B1216834) ether isomers, based on protocols described in the literature.
1. Sample Preparation (Acetylation)
For enhanced signal dispersion and to eliminate the interference of hydroxyl protons, acetylation of the sample is often performed.
-
Reagents: Acetic anhydride (B1165640), pyridine.
-
Procedure: Dissolve the guaiacylglycerol ether sample in a 1:1 (v/v) mixture of acetic anhydride and pyridine. Let the mixture stand at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the acetylated product.
2. NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher) is required for accurate measurement of chemical shifts and coupling constants.[1]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or acetone-d₆ are commonly used solvents.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic differentiation of threo and erythro isomers of guaiacylglycerol ethers.
Figure 1. General workflow for the spectroscopic differentiation of threo and erythro isomers.
While ¹H and ¹³C NMR are the most definitive methods, other spectroscopic techniques can provide complementary information. Infrared (IR) spectroscopy can confirm the presence of functional groups, and mass spectrometry is used to determine the molecular weight and fragmentation patterns.[1] However, for the specific task of distinguishing between threo and erythro diastereomers, NMR remains the gold standard due to its sensitivity to the stereochemical environment.
References
A Comparative Guide to Lignin Models: Guaiacylglycerol-β-guaiacyl Ether vs. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
A detailed analysis for researchers, scientists, and drug development professionals on two key lignin (B12514952) model compounds. This guide provides a comprehensive comparison of their structures and available performance data, highlighting the well-studied nature of guaiacylglycerol-β-guaiacyl ether and the knowledge gaps surrounding threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
Lignin, a complex aromatic polymer, is a major component of plant biomass and a potential source of valuable aromatic chemicals. Understanding its structure and reactivity is crucial for developing efficient biorefinery processes. Lignin model compounds, which represent specific linkages within the lignin polymer, are indispensable tools for these investigations. The β-O-4 ether linkage is the most abundant in lignin, making models that incorporate this bond particularly important.[1] This guide focuses on two such models: the widely studied guaiacylglycerol-β-guaiacyl ether (GGE) and the less-characterized natural product, threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
Guaiacylglycerol-β-guaiacyl ether (GGE): The Benchmark β-O-4 Lignin Model
Guaiacylglycerol-β-guaiacyl ether is a dimeric lignin model compound that accurately represents the β-O-4 linkage between two guaiacyl units, which are prevalent in softwood lignin.[2][3] Its well-defined structure and amenability to various analytical techniques have established it as a standard for studying lignin degradation pathways, including pyrolysis and catalytic oxidation.[1][4][5][6]
Molecular Structure of Guaiacylglycerol-β-guaiacyl ether
Caption: Molecular structure of Guaiacylglycerol-β-guaiacyl ether (GGE).
Performance Data in Degradation Studies
The degradation of GGE has been extensively studied to understand the cleavage of the β-O-4 bond. The following tables summarize key quantitative data from pyrolysis and catalytic oxidation experiments.
Table 1: Major Products from Pyrolysis of Guaiacylglycerol-β-guaiacyl ether
| Temperature (°C) | Major Products | Predominant Reaction | Reference |
| 200-300 | Guaiacol | Cβ-O homolysis | [6] |
| Moderate Temperatures | Guaiacol, 2-Hydroxybenzaldehyde, 2-Methoxybenzaldehyde | Cβ-O homolysis and concerted decomposition | [6] |
| High Temperatures | Small molecule products | Secondary thermal cracking | [6] |
Table 2: Catalytic Aerobic Oxidation of Guaiacylglycerol-β-guaiacyl ether
| Catalyst | Temperature (°C) | Conversion (%) | Major Product Yields (%) | Reference |
| 5 wt.% Ru/Al₂O₃ | 160 | >99 | Guaiacol (34), Vanillin (13), Vanillic acid (11) | [1] |
| 5 wt.% Ru/Al₂O₃ | 140 | 85 | - | [1] |
| 5 wt.% Ru/Al₂O₃ | 120 | 52 | Guaiacol (8), Vanillin (8), Vanillic acid (<2) | [1] |
Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) of GGE
This protocol outlines a typical procedure for analyzing the pyrolysis products of GGE.
Objective: To identify the thermal degradation products of guaiacylglycerol-β-guaiacyl ether at different temperatures.
Materials and Instrumentation:
-
Guaiacylglycerol-β-guaiacyl ether (≥98% purity)
-
Pyrolyzer (e.g., Frontier 3030D)
-
Gas Chromatograph (GC) with a suitable column (e.g., capillary column)
-
Mass Spectrometer (MS) detector (e.g., Agilent 5975C)
-
Helium carrier gas
Procedure:
-
Sample Preparation: A small amount of GGE is placed in a sample cup.
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to the desired temperature (e.g., 200°C, 300°C, 500°C, 700°C). Pyrolysis is carried out for a short duration (e.g., 30 seconds).
-
GC Separation: The volatile pyrolysis products are transferred to the GC inlet in split mode (e.g., 1:20 split ratio) with a helium flow rate of 1 mL/min. The GC oven temperature is programmed to separate the different components of the product mixture.
-
MS Detection: The separated components are introduced into the MS detector for identification based on their mass spectra. The MS is operated in electron ionization (EI) mode.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify and quantify the pyrolysis products.[4][6]
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether: A Natural Product with Limited Data
threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a naturally occurring lignin model compound.[7][8] Unlike GGE, which is a synthetic model representing guaiacyl-guaiacyl linkages, this compound incorporates a guaiacylglycerol (B1216834) moiety linked to a dehydrodisinapyl ether moiety. The "threo" designation specifies the stereochemistry at the α and β carbons of the glycerol (B35011) side chain.
Molecular Structure of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
Caption: Molecular structure of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether.
Performance Data and Experimental Protocols
Currently, there is a significant lack of publicly available experimental data on the performance of threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether in degradation or other reactivity studies. Searches of scientific literature did not yield any comparative studies against GGE or other lignin models, nor were detailed experimental protocols for its synthesis or analysis found. The compound is commercially available, and vendor information indicates its molecular formula is C₃₁H₃₆O₁₁ and it has a purity of ≥98%.[9]
Comparative Analysis
The primary distinction between these two lignin models lies in their structure and the extent to which they have been studied.
Table 3: Comparison of Guaiacylglycerol-β-guaiacyl ether and threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether
| Feature | Guaiacylglycerol-β-guaiacyl ether (GGE) | threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether |
| Origin | Synthetic | Natural Product[7][8] |
| Represents | β-O-4 linkage between two guaiacyl units | β-O-4 linkage between a guaiacyl and a dehydrodisinapyl unit |
| Aromatic Units | Guaiacyl-Guaiacyl | Guaiacyl-Sinapyl |
| Stereochemistry | Typically a mixture of erythro and threo isomers | Specifically the threo isomer |
| Available Data | Extensive data on synthesis, degradation, and analysis[1][4][6] | Limited to basic chemical properties from vendors[9] |
Structural Differences and Potential Reactivity Implications
The key structural differences are the presence of a sinapyl unit in the threo compound, which contains two methoxy (B1213986) groups on the aromatic ring compared to the single methoxy group in the guaiacyl unit of GGE. The "dehydro" part of the name suggests an additional double bond or a ring structure compared to a simple sinapyl ether. These differences are expected to influence the compound's reactivity:
-
Electronic Effects: The additional electron-donating methoxy groups on the sinapyl ring may alter the electron density of the β-O-4 ether bond, potentially making it easier to cleave under certain conditions.
-
Steric Hindrance: The bulkier sinapyl unit could introduce steric hindrance that might affect enzyme- or catalyst-substrate interactions.
-
Stereochemistry: The specific threo configuration could lead to different reaction kinetics and product distributions compared to the erythro isomer or a mixture of both, as has been observed for other β-O-4 models where the erythro form can react faster.
Without experimental data for threo-guaiacylglycerol-β-O-4'-dehydrodisinapyl ether, these points remain speculative.
A Proposed Workflow for Comparative Studies
To address the current knowledge gap, a systematic comparison of these two lignin models would be highly valuable. The following workflow illustrates a potential experimental approach.
Caption: A generalized experimental workflow for the comparative analysis of lignin model compounds.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether - Immunomart [immunomart.com]
- 9. chemfaces.com [chemfaces.com]
A Comparative Guide to β-O-4 Lignin Model Compounds for Lignin Valorization Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly studied β-O-4 lignin (B12514952) model compounds, offering insights into their relative reactivity and behavior under various cleavage conditions. The β-O-4 (β-aryl ether) linkage is the most abundant in native lignin, making its model compounds essential for developing efficient lignin depolymerization strategies. This document summarizes key experimental data, details relevant protocols, and visualizes important concepts to aid in the selection and application of these models in lignin valorization research.
Introduction to β-O-4 Lignin Model Compounds
Lignin, a complex aromatic biopolymer, is a promising renewable source of valuable chemicals and fuels. The prevalence of the β-O-4 linkage makes its selective cleavage a primary goal in lignin valorization. To study this complex process in a controlled manner, researchers utilize simpler model compounds that represent the key structural features of the native polymer. These models typically consist of two aromatic rings connected by a β-O-4 ether linkage.
The reactivity of these model compounds is significantly influenced by the nature of the aromatic rings and the presence of a free phenolic hydroxyl group. This guide focuses on the comparative aspects of two major classes of β-O-4 models: phenolic and non-phenolic compounds, with further distinctions based on the substitution patterns of the aromatic rings (e.g., guaiacyl and syringyl units).
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from various studies on β-O-4 lignin model compounds, providing a basis for comparing their stability and reactivity.
Table 1: Bond Dissociation Energies (BDEs) of Representative β-O-4 Model Compounds
Bond dissociation energy is a critical parameter for understanding the thermal stability of the β-O-4 linkage. Lower BDEs generally indicate a greater susceptibility to cleavage.
| Model Compound | Linkage | Bond Dissociation Energy (kJ/mol) |
| Phenethyl phenyl ether (PPE) | Cβ–O | 273.2 |
| Guaiacylglycerol-β-guaiacyl ether (GG) | Cβ–O | ~250-260 |
| Veratrylglycerol-β-guaiacyl ether (VG) | Cβ–O | ~260-270 |
| Syringylglycerol-β-guaiacyl ether (SG) | Cβ–O | ~240-250 |
Note: BDE values can vary depending on the computational method used. The values presented here are representative ranges from theoretical studies.
Table 2: Comparative Reactivity in Acidolysis
Acidolysis is a common method for cleaving the β-O-4 linkage. The presence of a free phenolic hydroxyl group has a profound impact on the reaction rate.
| Model Compound Type | Relative Rate of Acidolysis | Observations |
| Phenolic | ~100 times faster | The presence of a free phenolic hydroxyl group facilitates the formation of a key quinone methide intermediate, significantly accelerating the cleavage of the β-O-4 bond. The rate of benzyl (B1604629) cation formation is in the order of p-hydroxyphenyl > guaiacyl > syringyl.[1] |
| Non-phenolic | Slower | The absence of the phenolic hydroxyl group leads to a much slower reaction rate under acidic conditions, as the formation of the benzylic carbocation intermediate is less favorable.[1] |
Table 3: Product Distribution in Catalytic Cleavage
The choice of catalyst and model compound influences the distribution of cleavage products. This table provides an example of product yields from the hydrolytic cleavage of two common model compounds.
| Model Compound | Catalyst | Conversion (%) | Guaiacol Yield (%) |
| Guaiacylglycerol-β-guaiacyl ether (GG) | FeCl₃ | 100 | ~70 |
| Guaiacylglycerol-β-guaiacyl ether (GG) | CuCl₂ | 100 | ~70 |
| Guaiacylglycerol-β-guaiacyl ether (GG) | AlCl₃ | 100 | ~80 |
| Veratrylglycerol-β-guaiacyl ether (VG) | AlCl₃ | Not reported | ~75 |
Data from a study on hydrolytic cleavage in an ionic liquid with metal chlorides.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and cleavage of β-O-4 lignin model compounds.
Synthesis of Guaiacylglycerol-β-guaiacyl ether (GG)
A common route for the synthesis of GG involves five steps starting from guaiacol. The key step is the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol. The resulting intermediate is then converted to 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol through a condensation reaction with formaldehyde. The final step is the reduction of this compound to guaiacylglycerol-β-guaiacyl ether using sodium borohydride. The product is typically purified by column chromatography and characterized by NMR and Mass Spectrometry.
Acidolysis of β-O-4 Model Compounds
A typical acidolysis reaction is carried out as follows:
-
Reaction Setup : A solution of the β-O-4 model compound (e.g., 1.0 mmol/L) is prepared in a solvent mixture, such as aqueous 1,4-dioxane (B91453) (82 vol%).
-
Acid Catalyst : An acid catalyst, such as HBr, HCl, or H₂SO₄ (e.g., 0.2 mol/L), is added to the solution.
-
Reaction Conditions : The reaction mixture is heated to a specific temperature (e.g., 85°C) in a sealed reactor.
-
Sampling and Analysis : Aliquots of the reaction mixture are taken at different time intervals, and the reaction is quenched. The products are then analyzed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the products.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative study of β-O-4 lignin model compounds.
Caption: Comparison of Phenolic and Non-Phenolic β-O-4 Lignin Model Compounds.
Caption: General Experimental Workflow for β-O-4 Model Compound Cleavage Studies.
Caption: Simplified Acidolysis Pathway for Phenolic β-O-4 Model Compounds.
References
A Comparative Guide to the Biological Activities of Threo- vs. Erythro-Guaiacylglycerol Ethers
For Researchers, Scientists, and Drug Development Professionals
Guaiacylglycerol ethers, a class of lignans (B1203133) found widely in the plant kingdom, exist as diastereomers, primarily in the threo and erythro forms. This stereochemical difference significantly influences their interaction with biological targets, leading to distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Comparative Analysis of Biological Activities
The biological activities of threo- and erythro-guaiacylglycerol (B1142468) ethers vary depending on the specific ether linkage and the biological system being investigated. Key areas of differential activity include anticancer, anti-inflammatory, and enzyme inhibitory effects.
Anticancer Activity
A study comparing the antitumor effects of tricin (B192558) 4'-O-(erythro-β-guaiacylglyceryl) ether and tricin 4'-O-(threo-β-guaiacylglyceryl) ether revealed stereospecific activity. Both isomers were shown to induce apoptosis in various cancer cell lines, with the threo isomer generally exhibiting greater potency at lower concentrations.
| Compound | Cancer Cell Line | Activity Metric | Concentration for >50% Apoptosis |
| Tricin 4'-O-(erythro -β-guaiacylglyceryl) ether | HCT 116 (Colon) | Chromatin Condensation | 40 µg/ml |
| SKOV3 (Ovarian) | Chromatin Condensation | 40 µg/ml | |
| MCF-7 (Breast) | Chromatin Condensation | 40 µg/ml | |
| Tricin 4'-O-(threo -β-guaiacylglyceryl) ether | HCT 116 (Colon) | Chromatin Condensation | 30 µg/ml |
| SKOV3 (Ovarian) | Chromatin Condensation | 30 µg/ml | |
| MCF-7 (Breast) | Chromatin Condensation | 30 µg/ml |
Anti-inflammatory Activity
Both threo- and erythro-guaiacylglycerol-β-coniferyl ether have been shown to possess anti-inflammatory properties through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. While both isomers exhibit significant inhibitory effects, the study suggests a potential difference in potency, though specific IC50 values for a direct comparison were not provided in the same study.
| Compound | Biological Target | Activity |
| threo -Guaiacylglycerol-β-coniferyl ether | NO Production | Significant Inhibition |
| erythro -Guaiacylglycerol-β-coniferyl ether | NO Production | Significant Inhibition |
Enzyme Inhibition
Erythro-guaiacylglycerol-β-coniferyl ether has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This finding suggests its potential application in managing postprandial hyperglycemia.
| Compound | Enzyme | Activity Metric | Value |
| erythro -Guaiacylglycerol-β-coniferyl ether | α-Glucosidase | EC50 | 18.71 µM[1] |
Signaling Pathways and Mechanisms of Action
The differential biological activities of threo and erythro isomers can be attributed to their distinct three-dimensional structures, which dictate how they interact with target proteins and signaling pathways.
The antitumor activity of tricin 4'-O-(β-guaiacylglyceryl) ethers is mediated through the induction of the mitochondrial pathway of apoptosis. This process involves the loss of mitochondrial membrane potential and subsequent activation of caspases.
The anti-inflammatory effects of these ethers are linked to the downregulation of nitric oxide (NO) production, a key mediator in inflammatory processes. This is likely achieved through the inhibition of inducible nitric oxide synthase (iNOS).
The inhibition of α-glucosidase by erythro-guaiacylglycerol-β-coniferyl ether is a direct enzymatic interaction that prevents the breakdown of complex carbohydrates into absorbable monosaccharides.
Experimental Protocols
Apoptosis Assay (Hoechst Staining for Chromatin Condensation)
-
Cell Culture: Cancer cell lines (HCT 116, SKOV3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of threo- and erythro-guaiacylglycerol ethers for 48 hours.
-
Staining: The cells are fixed with 4% paraformaldehyde, washed with phosphate-buffered saline (PBS), and then stained with Hoechst 33342 solution (1 µg/mL in PBS) for 15 minutes in the dark.
-
Visualization: After washing with PBS, the cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed and fragmented nuclei.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of cells with apoptotic nuclei relative to the total number of cells in several random fields.
Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The amount of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated control.
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compound (erythro-guaiacylglycerol-β-coniferyl ether) at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for 10 minutes.
-
Reaction Initiation: The reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.
-
Measurement: The reaction is allowed to proceed at 37°C, and the absorbance of the produced p-nitrophenol is measured kinetically at 405 nm using a microplate reader.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
A Comparative Guide to Enzymatic and Chemical Cleavage of the β-O-4 Bond in Lignin
For researchers, scientists, and drug development professionals, understanding the intricacies of lignin (B12514952) depolymerization is crucial for unlocking the potential of this abundant biopolymer. The β-O-4 aryl ether linkage, being the most prevalent bond in lignin, is the primary target for cleavage to produce valuable aromatic chemicals. This guide provides an objective comparison of the two main strategies for cleaving this bond: enzymatic and chemical methods, supported by experimental data and detailed protocols.
At a Glance: Enzymatic vs. Chemical Cleavage
| Feature | Enzymatic Cleavage | Chemical Cleavage |
| Specificity | High, targets specific bonds | Lower, can lead to side reactions |
| Reaction Conditions | Mild (near-neutral pH, room temp.) | Harsh (high temp., high pressure, strong acids/bases) |
| Catalyst | Enzymes (e.g., from Sphingobium sp. SYK-6) | Metal catalysts (e.g., Pd/C, Ni-based), acids, bases |
| Monomer Yield (Real Lignin) | Lower, ~10% β-O-4 cleavage reported | Higher, up to 65.4% liquid oil yield reported |
| Byproducts | Fewer, well-defined products | More, potential for char and repolymerization |
| Environmental Impact | Greener, biodegradable catalysts | Potential for hazardous waste and catalyst leaching |
| Cost | Potentially high enzyme production cost | Catalyst cost and energy consumption can be high |
Performance Data: A Quantitative Comparison
The efficiency of β-O-4 bond cleavage is a critical factor in evaluating different depolymerization strategies. The following tables summarize quantitative data from studies employing either enzymatic or chemical methods on lignin model compounds and real lignin substrates.
Table 1: Cleavage of Lignin Model Compounds
| Method | Catalyst/Enzyme | Substrate | Temp. (°C) | Time (h) | Conversion (%) | Monomer Yield (%) | Reference |
| Enzymatic | LigD, L, E, F, G | GGE* | 25 | <2 | 100 | 100 | [1][2] |
| Chemical | Pd/Zn | Dimeric Lignin Models | 150 | - | ~100 | 80-90 | [3] |
| Chemical | Ni/TiO₂ (Photocatalytic) | β-O-4 Ketone | Room Temp. | - | 100 | 88 (acetophenone), 82 (phenol) | |
| Chemical | Ni-Graphene | Lignin Model | 240 | 0.17 | - | - |
*GGE: Guaiacylglycerol-β-guaiacyl ether
Table 2: Depolymerization of Real Lignin
| Method | Catalyst/Enzyme | Lignin Type | Temp. (°C) | Monomer Yield | Reference |
| Enzymatic | LigD, N, E, F | Various | - | ~10% of β-O-4 units cleaved | [4] |
| Chemical | Pd/C | Ethanol (B145695) Organosolv Lignin (Bamboo) | 240 | 65.4% (liquid oil) | [5] |
| Chemical | Ni-Graphene | Alkali Lignin | 240 | 41.16 ± 0.27 mg/g | |
| Chemical | Oxidative | Kraft Lignin | 160 | 3.2 wt% (aromatic monomers) |
Delving Deeper: Experimental Methodologies
Reproducibility is key in scientific research. This section provides detailed experimental protocols for both enzymatic and a representative chemical (Pd/C) cleavage of the β-O-4 bond.
Enzymatic Cleavage of Lignin (using Lig Enzymes from Sphingobium sp. SYK-6)
This protocol is adapted from studies on the enzymatic cleavage of lignin model compounds and provides a framework for extension to real lignin substrates.
1. Enzyme Production and Purification:
-
The genes for LigD, LigL, LigE, LigF, and LigG from Sphingobium sp. SYK-6 are overexpressed in E. coli.
-
The enzymes are then purified to high yields.
2. Reaction Setup:
-
A reaction mixture is prepared in a suitable buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 9.0).
-
The reaction mixture contains the lignin substrate (e.g., 0.5 mM of a racemic lignin model compound or a specified concentration of organosolv lignin).
-
The purified Lig enzymes are added to the mixture at a concentration of approximately 0.1 mg/mL each.
-
Cofactors are added to the mixture: 1 mM NAD+ and 2 mM GSH.
-
For cofactor recycling, a system such as L-lactate dehydrogenase–pyruvate can be included to regenerate NADH.
3. Reaction Conditions:
-
The reaction is incubated at 25°C.
-
The reaction progress is monitored over time (e.g., for up to 2 hours for model compounds).
4. Product Analysis:
-
The reaction is quenched, and the products are extracted.
-
The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the monomeric products.
Chemical Cleavage of Lignin (using Palladium on Carbon - Pd/C)
This protocol describes a typical hydrogenolysis reaction for lignin depolymerization.
1. Catalyst and Substrate Preparation:
-
A commercially available Pd/C catalyst (e.g., 5% or 10% Pd on activated carbon) is used.
-
The lignin substrate (e.g., organosolv lignin) is dried to a constant weight.
2. Reaction Setup:
-
The lignin substrate and the Pd/C catalyst are placed in a high-pressure reactor (autoclave).
-
A suitable solvent, such as methanol (B129727) or ethanol, is added to the reactor.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.
3. Reaction Conditions:
-
The reactor is pressurized with hydrogen gas (e.g., 20 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 150-240°C) with stirring.
-
The reaction is allowed to proceed for a specified duration (e.g., 2-4 hours).
4. Product Work-up and Analysis:
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the solid catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the liquid oil product.
-
The composition of the liquid oil is analyzed by GC-MS and/or HPLC to identify and quantify the monomeric phenolic compounds.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the differences between the two approaches, the following diagrams illustrate the enzymatic cleavage pathway and a general workflow for chemical cleavage.
Caption: Enzymatic cleavage of the β-O-4 bond via the Lig enzyme cascade.
References
- 1. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Enzymatic Depolymerization of Lignin | Great Lakes Bioenergy Research Center [glbrc.org]
- 5. Effect of Pd/C catalytic extraction on the hydrothermal depolymerization properties of ethanol organosolv lignin (EOL) in supercritical ethanol :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Guide to the Reactivity of Syringyl and Guaiacyl L lignin Model Compounds
For Researchers, Scientists, and Drug Development Professionals
Lignin (B12514952), a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. Its efficient valorization hinges on understanding the reactivity of its primary monolignol units: syringyl (S) and guaiacyl (G). This guide provides an objective comparison of the reactivity of S and G lignin model compounds, supported by experimental data, to aid researchers in developing effective lignin depolymerization and modification strategies.
Executive Summary
Syringyl and guaiacyl lignin model compounds exhibit distinct reactivity profiles under various chemical treatments. Generally, syringyl units, with their two methoxy (B1213986) groups, are more susceptible to cleavage in alkaline conditions, which is a key factor in the more efficient delignification of hardwoods (rich in S-lignin) compared to softwoods (rich in G-lignin)[1]. Conversely, guaiacyl units can be more reactive under certain oxidative conditions. The steric and electronic effects imparted by the methoxy groups on the aromatic ring are the primary determinants of these reactivity differences.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from experimental studies on the reactivity of syringyl and guaiacyl lignin model compounds.
Table 1: Alkaline Cleavage of β-O-4 Ether Linkages
| Lignin Model Compound Type | Reaction Condition | Temperature (°C) | Rate Constant (k) x 10-4 s-1 | Relative Rate (Syringyl/Guaiacyl) | Reference |
| Guaiacyl (erythro) | Soda pulping | 130 | 1.1 | 1.0 | [2] |
| Syringyl-Guaiacyl (erythro) | Soda pulping | 130 | 4.95 | 4.5 | [2] |
| Guaiacyl (threo) | Soda pulping | 130 | 0.28 | 1.0 | [2] |
| Syringyl-Guaiacyl (threo) | Soda pulping | 130 | 0.92 | 3.3 | [2] |
| Guaiacyl (erythro) | Soda pulping | 170 | 25.4 | 1.0 | [2] |
| Syringyl-Guaiacyl (erythro) | Soda pulping | 170 | 66.0 | 2.6 | [2] |
| Guaiacyl (threo) | Soda pulping | 170 | 6.4 | 1.0 | [2] |
| Syringyl-Guaiacyl (threo) | Soda pulping | 170 | 15.4 | 2.4 | [2] |
Table 2: Product Yields from Oxidation Reactions
| Lignin Model Compound | Oxidant System | Product | Yield (%) | Reference |
| Syringyl β-β' model | TEMPO/NCS/catalytic NaCl | 2,6-Dimethoxybenzoquinone | 91 | [3] |
| Guaiacyl β-1' model | TEMPO/NCS/catalytic NaCl | Methoxybenzoquinone & others | Complex mixture | [3] |
| Syringyl β-O-4 model (phenolic) | Activated DMSO (Swern) | Enol ether | Major product | [4] |
| Guaiacyl β-O-4 model (phenolic) | Activated DMSO (Swern) | Enol ether | Major product | [4] |
Table 3: Bond Dissociation Energies (Theoretical Calculations)
| Lignin Model Linkage Type | Bond | Bond Dissociation Energy (kcal/mol) | Method |
| Guaiacyl β-O-4 | Cβ-O | ~58-65 | DFT |
| Syringyl β-O-4 | Cβ-O | ~57-64 | DFT |
Note: Bond Dissociation Energies are often determined computationally (e.g., using Density Functional Theory, DFT) and provide theoretical insight into bond strength.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
Alkaline Hydrolysis (Soda Pulping Conditions)
This protocol is based on studies investigating the cleavage of β-O-4 linkages in lignin model compounds[1][2].
-
Materials: Syringyl and guaiacyl β-O-4 lignin model compounds, sodium hydroxide (B78521) (NaOH), deionized water, nitrogen gas.
-
Apparatus: Stainless steel autoclave or high-pressure reactor, heating mantle with temperature controller, magnetic stirrer.
-
Procedure: a. A solution of the lignin model compound (e.g., 10-20 mg) in an aqueous NaOH solution (e.g., 1 mol/L) is prepared. b. The solution is placed in the autoclave. c. The autoclave is sealed and purged with nitrogen gas to remove oxygen. d. The reactor is heated to the desired temperature (e.g., 130-170 °C) while stirring. e. The reaction is allowed to proceed for a specific duration. Aliquots can be taken at different time points to study the kinetics. f. After the reaction, the autoclave is cooled rapidly in an ice bath. g. The reaction mixture is neutralized with an acid (e.g., HCl). h. The products are extracted with an organic solvent (e.g., ethyl acetate). i. The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated. j. The products and remaining starting material are quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
TEMPO-Mediated Oxidation
This protocol is a general representation of the selective oxidation of lignin model compounds[3].
-
Materials: Lignin model compound, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a co-oxidant (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (NaOCl)), a catalytic amount of an additive (e.g., NaCl), a suitable solvent (e.g., acetonitrile/water mixture).
-
Apparatus: Round-bottom flask, magnetic stirrer, ice bath.
-
Procedure: a. The lignin model compound is dissolved in the solvent in the round-bottom flask. b. TEMPO and the catalytic additive are added to the solution. c. The flask is cooled in an ice bath. d. The co-oxidant is added portion-wise while stirring vigorously. e. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or HPLC. f. Upon completion, the reaction is quenched (e.g., with sodium thiosulfate (B1220275) if NaOCl is used). g. The product is extracted with an organic solvent. h. The organic layer is washed, dried, and concentrated. i. The product is purified by column chromatography. j. The structure and yield of the product are determined by spectroscopic methods (e.g., NMR, MS) and chromatography.
Acidolysis
This protocol describes the acid-catalyzed cleavage of lignin model compounds.
-
Materials: Lignin model compound, acid catalyst (e.g., HCl, H₂SO₄, or oxalic acid), solvent (e.g., dioxane/water mixture).
-
Apparatus: Round-bottom flask with a reflux condenser, heating mantle, magnetic stirrer.
-
Procedure: a. The lignin model compound is dissolved in the solvent in the round-bottom flask. b. The acid catalyst is added to the solution. c. The mixture is heated to reflux with stirring for a defined period. d. The reaction is cooled to room temperature. e. The mixture is neutralized with a base (e.g., NaHCO₃). f. The products are extracted with an organic solvent. g. The organic extract is dried and concentrated. h. The product mixture is analyzed by GC-MS or HPLC to identify and quantify the cleavage products.
Signaling Pathways and Reaction Mechanisms
The distinct reactivity of syringyl and guaiacyl units stems from their different electronic and steric properties, which influence the stability of reaction intermediates.
Alkaline Cleavage of β-O-4 Linkages
Under alkaline conditions, the cleavage of the β-O-4 ether bond is a key reaction in lignin depolymerization. The higher reactivity of syringyl units is attributed to the electronic effect of the two methoxy groups, which facilitates the formation of a key intermediate.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of lignin and lignin β-O-4 model compounds via activated dimethyl sulfoxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
conformational analysis of threo and erythro diastereomers
An Objective Guide to the Conformational Analysis of Threo and Erythro Diastereomers for Researchers and Drug Development Professionals.
Introduction: Defining Threo and Erythro Diastereomers
In stereochemistry, diastereomers are stereoisomers that are not mirror images of one another and are non-superimposable. For molecules with two adjacent chiral centers, the relative configuration is often described using the prefixes threo and erythro. These terms originate from the structures of the four-carbon sugars threose and erythrose. In a Fischer projection, the erythro isomer has similar substituents on the same side, while the threo isomer has them on opposite sides.[1][2]
The three-dimensional arrangement of atoms, or conformation, is critical as it dictates the molecule's physical properties and biological activity. For drug development professionals, understanding the conformational preferences of different diastereomers is paramount, as only one stereoisomer may exhibit the desired therapeutic effect while others could be inactive or even harmful.[3][4] Regulatory bodies like the FDA require the absolute stereochemistry of chiral compounds to be determined early in the drug development process.[4][5] This guide provides a comparative analysis of the primary experimental and computational techniques used to elucidate the conformations of threo and erythro diastereomers.
Comparative Analysis of Key Experimental Techniques
The determination of diastereomeric conformation relies on a combination of spectroscopic, crystallographic, and computational methods. Each technique offers unique advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and routinely used method for conformational analysis in solution.[6] By analyzing parameters such as chemical shifts (δ), vicinal coupling constants (³J), and Nuclear Overhauser Effects (NOEs), researchers can deduce the relative orientation of atoms and the populations of different conformers.
Key NMR Parameters for Differentiation:
-
Chemical Shifts (δ) : The electronic environment of a nucleus determines its chemical shift. In threo and erythro isomers, the different spatial arrangements of substituents lead to distinct chemical shifts. For example, in 1,2-disubstituted-1-arylpropanes, the methyl protons of the erythro isomer consistently appear at a lower field than those of the threo isomer.[7][8]
-
Vicinal Coupling Constants (³J) : The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation.[9] Different staggered conformations (gauche vs. anti) will have different J-values. While this can be a strong indicator, its reliability can be poor for some molecular families.[7]
-
Nuclear Overhauser Effect (NOE) : NOE correlations are observed between protons that are close in space, regardless of whether they are bonded. This provides crucial information about through-space distances and helps to distinguish between different folded or extended conformations favored by each diastereomer.
Quantitative NMR Data Comparison (Illustrative)
| Parameter | erythro Isomer (Typical Observation) | threo Isomer (Typical Observation) | Rationale |
| ¹H NMR: Methyl Protons (δ) | Lower Field (More deshielded) | Higher Field (More shielded) | Different positioning relative to anisotropic groups (e.g., aryl rings).[7] |
| ³J (H-Cα-Cβ-H) | Smaller | Larger | Often reflects a preference for a gauche conformation in one isomer versus an anti conformation in the other. |
| NOE Correlation | Stronger between specific non-bonded protons | Weaker or absent for the same proton pair | Indicates different average distances between protons due to distinct conformational preferences. |
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation : Dissolve a pure sample (5-10 mg) of the diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Record standard 1D ¹H and ¹³C NMR spectra. Acquire 2D spectra such as COSY (to identify coupled protons), HSQC (to correlate protons to directly attached carbons), and NOESY or ROESY (to measure NOEs).
-
Spectral Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis :
-
Assign all proton and carbon signals using the 1D and 2D spectra.
-
Measure the chemical shifts (δ) and vicinal coupling constants (³J) for key protons.
-
Integrate and analyze the cross-peaks in the NOESY/ROESY spectrum to identify through-space correlations.
-
-
Conformational Assignment : Correlate the experimental J-values and NOE intensities with the expected values for different possible staggered conformations (anti, gauche) to determine the predominant solution-state conformation.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[10] It is considered the "gold standard" for structural elucidation as it yields precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's most stable crystalline conformation.
This technique is invaluable for confirming the absolute configuration of diastereomers.[11] However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. Furthermore, the conformation in the solid state may not be the same as the predominant, biologically relevant conformation in solution.[12]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization : Grow a single crystal of the purified diastereomer. This is often the most difficult step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.
-
X-ray Diffraction : Place the crystal in a diffractometer and expose it to a beam of X-rays.[13]
-
Data Collection : Rotate the crystal in the X-ray beam and collect the diffraction pattern (reflections) using a detector.[10]
-
Structure Solution & Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the map and refine it to best fit the experimental data.[13]
-
Structure Validation : Analyze the final structure for geometric validity and agreement with the diffraction data.
Computational Modeling
Computational chemistry is a vital complementary tool that bridges the gap between experimental observations and theoretical understanding.[14][15] Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to:
-
Identify all possible low-energy conformations.
-
Calculate the relative energies and thermodynamic populations of these conformers.
-
Predict NMR parameters (chemical shifts, coupling constants) for each conformer.
A powerful modern approach involves the joint analysis of experimental and computational data.[16][17] In this method, calculated NMR parameters for all potential conformers are averaged based on their computed Boltzmann populations and then compared with the experimental data. A strong match validates the conformational assignment.[16][17]
Experimental Protocol: Integrated Experimental-Computational Analysis
-
Computational Search : Perform a systematic conformational search for the diastereomer using molecular mechanics or semi-empirical methods to identify all potential low-energy structures.
-
Geometry Optimization : Optimize the geometry of each identified conformer at a higher level of theory (e.g., DFT with a suitable basis set like 6-31G*). Calculate their relative energies.
-
NMR Parameter Calculation : For each optimized conformer, calculate the NMR chemical shifts and coupling constants using quantum mechanical methods (e.g., GIAO method for chemical shifts).[17]
-
Boltzmann Averaging : Calculate the Boltzmann-averaged NMR parameters based on the relative energies of the conformers.
-
Experimental Correlation : Acquire high-quality experimental NMR data for the diastereomer.
-
Assignment : Compare the Boltzmann-averaged calculated NMR parameters with the experimental values. The configuration whose calculated data best matches the experimental results is assigned as the correct one.[16]
Summary of Techniques and Their Applications
| Technique | Primary Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Solution-state conformation, dynamic processes, conformer populations.[6] | Provides data from the biologically relevant solution phase; non-destructive. | Can be complex to interpret; provides a time-averaged structure. |
| X-ray Crystallography | Solid-state conformation, absolute configuration, precise atomic coordinates.[10] | Unambiguous and highly detailed structural data. | Requires a single crystal; conformation may differ from solution.[12] |
| Computational Modeling | Relative stabilities of conformers, predicted spectroscopic data.[18] | Complements experimental data; explores the entire conformational space. | Accuracy depends on the level of theory; requires experimental validation. |
Relevance in Drug Development
The conformation of a drug molecule dictates its ability to bind to a biological target. Since receptors, enzymes, and other targets are chiral, they often interact differently with each diastereomer of a drug.[4]
-
Structure-Activity Relationship (SAR) : Conformational analysis is essential for understanding SAR. By knowing the preferred 3D structure of the active (eutomer) and inactive (distomer) isomers, medicinal chemists can design more potent and selective drug candidates.[5]
-
Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) of a drug can be stereoselective. Conformational differences can lead to different metabolic pathways or rates of clearance for threo and erythro isomers.
-
Regulatory Compliance : Regulatory agencies require detailed information on the stereochemical composition and stability of a drug substance. A thorough conformational analysis is a key part of the characterization package for a new chemical entity.[4][5]
Conclusion
The is a critical task in chemical research and drug development. While NMR spectroscopy provides invaluable insight into solution-state structures and dynamics, X-ray crystallography offers definitive solid-state information. The modern, integrated approach that combines these experimental techniques with high-level computational modeling provides the most comprehensive and reliable understanding of a molecule's conformational landscape.[16][19] This detailed knowledge is essential for designing effective therapeutics and meeting stringent regulatory standards.
References
- 1. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. books.rsc.org [books.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exposing Hidden Alternative Backbone Conformations in X-ray Crystallography Using qFit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 16. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. kbfi.ee [kbfi.ee]
- 19. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Arylglycerol-β-aryl Ether Model Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of various arylglycerol-β-aryl ether model compounds, which are crucial for understanding the chemistry of lignin (B12514952) and its valorization, as well as for synthesizing complex molecules in drug development. The stability of the β-O-4 linkage, the most abundant in native lignin, is a key factor in these processes. This document summarizes experimental data on the cleavage of these linkages under different conditions, details the experimental protocols used, and illustrates a typical workflow for stability assessment.
Comparative Stability Data
The stability of arylglycerol-β-aryl ether model compounds is highly dependent on their chemical structure and the conditions to which they are subjected. Key factors influencing stability include the presence of a phenolic hydroxyl group, the type of aromatic ring, and the reaction environment (e.g., acidic, alkaline, or thermal conditions).
Table 1: Bond Dissociation Energies (BDEs) of Common Ether Linkages in Lignin Models
Bond dissociation energy is a fundamental measure of bond strength, with higher values indicating greater stability.
| Linkage Type | Model Compound Representative | Bond Dissociation Energy (kJ/mol) | Source |
| β-O-4 | Phenethyl phenyl ether (PPE) | ~290 | [1] |
| α-O-4 | Benzyl phenyl ether (BPE) | ~215 | [1] |
This table indicates that the β-O-4 linkage is significantly more stable than the α-O-4 linkage.
Table 2: Comparison of Acid-Catalyzed Cleavage Rates for Phenolic vs. Non-phenolic β-O-4 Model Compounds
The presence of a free phenolic hydroxyl group on the aryl ring has a profound impact on the rate of β-O-4 bond cleavage in acidic conditions.
| Model Compound Type | Key Structural Feature | Relative Reaction Rate | Key Findings | Source |
| Phenolic β-O-4 | Free hydroxyl group on the aromatic ring | ~2 orders of magnitude faster than non-phenolic | The phenolic hydroxyl group facilitates the formation of a benzylic carbocation, accelerating the cleavage of the β-O-4 bond.[2][3] | [2][3] |
| Non-phenolic β-O-4 | Methoxy group or other substituent in place of the hydroxyl group | Slower | The absence of the phenolic hydroxyl group leads to a much slower reaction rate under the same acidic conditions.[2][3] | [2][3] |
Table 3: Influence of Acid Type on the Disappearance Rate of a Phenolic β-O-4 Model Compound
The type of acid used as a catalyst can significantly affect the rate of β-O-4 bond cleavage. The following data is for the acidolysis of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanol at 85°C.
| Acid (0.2 mol/L) | Relative Disappearance Rate | Observation | Source |
| HBr | Fastest | The bromide ion participates in the reaction, accelerating the cleavage.[4] | [4][5] |
| HCl | Intermediate | The chloride ion has a similar but less pronounced effect compared to bromide.[4] | [4][5] |
| H₂SO₄ | Slowest | The non-nucleophilic sulfate (B86663) anion does not directly participate in the cleavage mechanism, resulting in a much slower rate.[4] | [4][5] |
Table 4: Product Distribution from Pyrolysis of a β-O-4 Lignin Model Compound
Pyrolysis is a common method for the thermal degradation of lignin and its model compounds. The distribution of products provides insight into the cleavage pathways.
| Temperature Range | Key Observations | Major Monomeric Products | Source |
| 250-350°C | Thermal decomposition of the β-O-4 linkage begins. | Vanillin, 2-methoxy-4-methyl phenol | [6] |
| 350-550°C | Formation of a polyaromatic solid product. | Further fragmentation and repolymerization reactions occur. | [6] |
Detailed Experimental Protocols
The following are generalized protocols for assessing the stability of arylglycerol-β-aryl ether model compounds. Researchers should refer to the cited literature for specific details.
Acid-Catalyzed Cleavage (Acidolysis)
Objective: To determine the rate and mechanism of β-O-4 bond cleavage under acidic conditions.
Materials:
-
Arylglycerol-β-aryl ether model compound (e.g., guaiacylglycerol-β-guaiacyl ether).
-
Solvent: Typically a mixture of 1,4-dioxane (B91453) and water (e.g., 82% aqueous dioxane).[4][5]
-
Internal standard for quantification (e.g., a stable aromatic compound not present in the reaction mixture).
-
Reaction vessel: Sealed glass ampoules or a temperature-controlled reactor.
-
Analytical equipment: Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC).
Procedure:
-
A solution of the model compound and an internal standard is prepared in the chosen solvent.
-
The acid catalyst is added to the solution.
-
The solution is divided into several sealed glass ampoules.
-
The ampoules are placed in a thermostatically controlled bath at a specific temperature (e.g., 85°C).[4][5]
-
Ampoules are withdrawn at different time intervals and immediately cooled in an ice bath to quench the reaction.
-
The reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate).
-
The products are extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is analyzed by GC-MS or HPLC to identify and quantify the remaining model compound and the degradation products.
-
The disappearance of the model compound over time is used to determine the reaction kinetics.
Thermal Degradation (Pyrolysis)
Objective: To investigate the thermal stability and degradation pathways of the model compound.
Materials:
-
Arylglycerol-β-aryl ether model compound.
-
Pyrolysis unit coupled to a GC-MS (Pyroprobe-GC-MS).
-
Inert gas (e.g., helium or nitrogen).
Procedure:
-
A small, accurately weighed amount of the model compound is placed in a pyrolysis tube.
-
The tube is placed in the pyrolysis unit.
-
The sample is heated to a specific temperature or through a temperature range (e.g., 250-550°C) under an inert atmosphere.[6]
-
The volatile pyrolysis products are immediately transferred to the GC-MS for separation and identification.
-
Thermogravimetric analysis (TGA) can also be performed to determine the temperature at which significant weight loss occurs, indicating decomposition.[6]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of arylglycerol-β-aryl ether model compounds.
Caption: A generalized workflow for the experimental assessment of the stability of arylglycerol-β-aryl ether model compounds.
References
- 1. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin. Part 8: Comparison between phenolic and non-phenolic C₆-C₂-type model compounds [agris.fao.org]
- 6. The pyrolysis chemistry of a β-O-4 type oligomeric lignin model compound - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a natural product often used in life sciences research. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While extensive hazard data for this specific compound is not available, it should be treated with caution, assuming it may possess unknown hazardous properties.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A flame-resistant lab coat should be worn to prevent skin contamination.
-
Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so. Avoid dust formation. For cleanup, use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label should include the full chemical name: "this compound," the CAS number (844637-85-0), the date of accumulation, and the name and contact information of the responsible researcher.
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from sources of ignition and incompatible chemicals.
-
Consultation and Final Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and proper disposal. Provide them with all available information about the compound.
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound.
| Property | Value |
| CAS Number | 844637-85-0 |
| Molecular Formula | C₃₁H₃₆O₁₁ |
| Physical Description | Powder |
| Storage Temperature | Recommended storage at -20°C.[1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Known Hazards | Specific hazard data is limited. Treat as a potentially hazardous substance. |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
This guide provides crucial safety and logistical information for the handling and disposal of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. The content is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on general safety protocols for handling ether compounds in a laboratory setting and information from the SDS of a structurally similar compound, Guaiacylglycerol-β-guaiacyl ether.[1] It is imperative to conduct a site-specific risk assessment before commencing any work.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Laboratories should enforce a strict PPE policy for all personnel handling this compound.[2]
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn over glasses or goggles when there is a significant risk of splashing.[3] | Protects against splashes, aerosols, and dust particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] For prolonged or high-volume handling, consider double-gloving or using heavier-duty gloves like butyl rubber.[3][4] | Prevents skin contact with the chemical, which could lead to irritation or absorption. |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4][5] Long pants and closed-toe shoes are mandatory.[4][5] | Protects skin and clothing from spills and splashes. Ethers can be flammable, necessitating flame-resistant attire.[4] |
| Respiratory Protection | Generally not required if work is conducted in a certified chemical fume hood.[4] If a fume hood is unavailable or ventilation is inadequate, a risk assessment should determine the appropriate respirator type. | Minimizes the inhalation of any potential vapors or aerosols. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted within a properly functioning and certified chemical fume hood.[4][6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Remove all flammable materials and ignition sources from the immediate work area.[4]
-
-
Handling the Compound:
-
Before handling, wash hands thoroughly.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the compound, avoiding the generation of dust or aerosols.
-
Keep containers tightly sealed when not in use to prevent the formation of potentially explosive peroxides, a known hazard for many ether compounds.[4]
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent.
-
Remove gloves and wash hands immediately after handling the product.[4]
-
Contaminated PPE should be disposed of according to institutional guidelines.
-
III. Disposal Plan
Proper chemical waste disposal is critical to protect personnel and the environment.
-
Waste Collection:
-
All waste materials contaminated with this compound, including unused product, contaminated consumables (e.g., pipette tips, wipes), and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.
-
Do not pour this chemical down the drain or dispose of it with regular trash.[7]
-
IV. Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. purdue.edu [purdue.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. azom.com [azom.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
